molecular formula C8H7NO3 B1330235 1,3-Benzodioxole-5-carboxamide CAS No. 4847-94-3

1,3-Benzodioxole-5-carboxamide

Cat. No.: B1330235
CAS No.: 4847-94-3
M. Wt: 165.15 g/mol
InChI Key: HUSYTLMIRXITQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSYTLMIRXITQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282252
Record name 1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4847-94-3
Record name 1,3-Benzodioxole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4847-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004847943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperonylamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodioxole-5-carboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8JE7TWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic protocols for 1,3-Benzodioxole-5-carboxamide, a valuable compound in medicinal chemistry and drug development. The following sections detail the primary synthetic routes, experimental procedures, and relevant chemical data, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound and its derivatives are of significant interest due to their diverse biological activities. The synthesis of these compounds typically starts from 1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid. The core of the synthesis involves the formation of an amide bond, a fundamental transformation in organic chemistry. This guide will focus on the most common and effective methods for achieving this transformation.

Primary Synthetic Pathway: From Carboxylic Acid to Amide

The most prevalent method for the synthesis of this compound involves the conversion of 1,3-benzodioxole-5-carboxylic acid into a more reactive intermediate, typically an acyl chloride, which is then reacted with an amine. This two-step process is highly efficient and widely used.

Diagram of the General Synthesis Workflow

Synthesis_Workflow Start 1,3-Benzodioxole-5-carboxylic Acid (Piperonylic Acid) Intermediate 1,3-Benzodioxole-5-carbonyl chloride (Acyl Chloride Intermediate) Start->Intermediate Activation (e.g., SOCl₂, Oxalyl Chloride) Product This compound Intermediate->Product Amination (Amine, Base)

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound and its N-substituted derivatives.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol describes a general one-pot method for the synthesis of amides from piperonylic acid.[1]

Step 1: Acid Chloride Formation

  • In a dry reaction flask, dissolve piperonylic acid (1.00 eq.) in a suitable solvent such as chloroform (10 mL).[1]

  • Add thionyl chloride (2.00 eq.) and a catalytic amount of DMF (0.01 eq.).[1]

  • Stir the mixture at room temperature for 2 hours.[1] The progress of the reaction can be monitored by TLC.

Step 2: Amidation

  • In a separate flask, dissolve the desired amine (1.50 eq.) and triethylamine (2.00 eq.) in a dry solvent like dichloromethane (15 mL).[1]

  • Slowly add the freshly prepared piperonyloyl chloride solution to the amine solution at 0°C.[2][3]

  • Stir the reaction mixture at room temperature for 2-24 hours.[1][2][3]

  • After the reaction is complete, wash the reaction mixture with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Direct Amidation using Coupling Agents

Peptide coupling reagents can also be employed for the direct synthesis of amides from carboxylic acids and amines, often with high yields and short reaction times.[4]

  • Prepare a solution of 1,3-benzodioxole-5-carboxylic acid (1.0 eq.) in DMF (10 mL).[4]

  • Add a base such as DIEA or TEA (3.0 eq.) while cooling the reaction to 0°C.[4]

  • To this mixture, add a carbodiimide coupling agent like EDC (2.0 eq.) and an additive such as HOBt (2.0 eq.).[4]

  • Finally, add the desired amine (1.5 eq.).[4]

  • Stir the reaction at room temperature for 30-60 minutes.[4]

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.[4]

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound derivatives.

ParameterMethod 1: Acyl ChlorideMethod 2: Coupling AgentReference(s)
Starting Material 1,3-Benzodioxole-5-carboxylic acid1,3-Benzodioxole-5-carboxylic acid[1][4]
Activating/Coupling Agent Thionyl chloride or Oxalyl chlorideEDC, DCC, HATU, etc.[1][2][4][]
Amine Source Desired primary or secondary amineDesired primary or secondary amine[1][4]
Base Triethylamine, PyridineDIEA, TEA[1][2][4]
Solvent Chloroform, DichloromethaneDMF, Dichloromethane[1][2][4]
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature[1][2][4]
Reaction Time 2 - 24 hours30 - 60 minutes[1][2][4]
Typical Yield Good to excellentHigh[4][6]

Synthesis of N-Substituted 1,3-Benzodioxole Derivatives

The protocols described above are versatile and can be adapted for the synthesis of a wide range of N-substituted 1,3-benzodioxole-5-carboxamides by selecting the appropriate starting amine. For instance, the synthesis of N-(benzo[d][1][7]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives has been reported using a similar acid chloride-based methodology.[2][3]

Diagram of Logical Relationships in Synthesis

Logical_Relationships cluster_reactants Reactants cluster_reagents Reagents & Conditions Carboxylic_Acid 1,3-Benzodioxole-5-carboxylic Acid Product N-substituted This compound Carboxylic_Acid->Product Amine Amine (R-NH₂) Amine->Product Activating_Agent Activating/Coupling Agent (e.g., SOCl₂, EDC) Activating_Agent->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., DCM, DMF) Solvent->Product

Caption: Key components for the synthesis of 1,3-Benzodioxole-5-carboxamides.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the conversion of the corresponding carboxylic acid. The choice between the acyl chloride method and the use of direct coupling agents will depend on the specific substrate, desired scale, and available resources. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of these and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxole-5-carboxamide, a derivative of the 1,3-benzodioxole ring system, is a molecule of interest in medicinal chemistry and drug discovery. The 1,3-benzodioxole moiety is a common scaffold in a variety of biologically active compounds, including natural products and synthetic drugs. This document provides a comprehensive overview of the core physicochemical properties of this compound, essential for its application in research and development. The information presented herein is intended to be a valuable resource for scientists engaged in drug design, synthesis, and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
CAS Number 4847-94-3[2]
Melting Point 165-169 °C[3]
Boiling Point (Predicted) 283.0 ± 29.0 °C[4]
Density (Predicted) 1.384 ± 0.06 g/cm³[4]
pKa (Predicted) 16.15 ± 0.20[4]
Solubility Soluble in alcohol, sparingly soluble in water. Quantitative data not available.[5][6]
LogP (Predicted for a derivative) 2.2 (for N-[3-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide)[7]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

  • As the temperature nears the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

  • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.[8][9]

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, the following is a general protocol for determining the boiling point of a liquid organic compound.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Clamp and stand

Procedure:

  • Place a small amount (a few milliliters) of the liquid sample into the test tube.

  • Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

  • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the liquid sample.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the bath to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[10][11][12]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Various solvents (e.g., water, ethanol, DMSO, etc.)

Procedure:

  • Weigh a precise amount of this compound (e.g., 1-5 mg) and place it into a test tube.

  • Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble under these conditions.

  • If the compound is not fully dissolved, the amount of dissolved material can be quantified by techniques such as HPLC or UV-Vis spectroscopy after filtering the saturated solution. This allows for the determination of solubility in units like mg/mL or mol/L.[1][13][14]

pKa Determination

The pKa is a measure of the acidity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms.

Apparatus:

  • pH meter

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) of known concentration.

  • Co-solvent if the compound is not sufficiently water-soluble.

Procedure (Potentiometric Titration):

  • Dissolve a known amount of this compound in a suitable solvent (e.g., a water/organic solvent mixture).

  • Place the solution in a beaker with a stir bar and immerse a calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong base (or acid, depending on the nature of the analyte), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound has been neutralized.[15][16]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge (optional)

  • Analytical instrumentation for quantification (e.g., HPLC or UV-Vis spectrophotometer)

  • n-Octanol and water (mutually saturated)

Procedure:

  • Prepare mutually saturated solutions of n-octanol and water by shaking them together and allowing the phases to separate.

  • Dissolve a known amount of this compound in either the water-saturated octanol or the octanol-saturated water.

  • Add an equal volume of the other phase to a separatory funnel or vial.

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely. Centrifugation can be used to aid in phase separation.

  • Carefully collect samples from both the aqueous and the octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[17][18][19]

Biological Activity and Signaling Pathways

Derivatives of 1,3-benzodioxole have demonstrated a range of biological activities, suggesting potential therapeutic applications. Two notable areas of activity are the modulation of the thioredoxin system and interaction with the auxin receptor TIR1 signaling pathway.

Modulation of the Thioredoxin System

The thioredoxin (Trx) system is a major antioxidant system in cells, playing a crucial role in maintaining redox homeostasis. Some 1,3-benzodioxole derivatives have been shown to enhance the anti-proliferative effects of other agents by inhibiting the thioredoxin system. This leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and promoting apoptosis in cancer cells.[12][20]

Thioredoxin_Pathway 1_3_Benzodioxole_5_carboxamide_derivative 1,3-Benzodioxole-5- carboxamide Derivative TrxR Thioredoxin Reductase 1_3_Benzodioxole_5_carboxamide_derivative->TrxR Inhibition ROS Reactive Oxygen Species Trx_ox Thioredoxin (oxidized) TrxR->Trx_ox Cannot reduce Trx_red Thioredoxin (reduced) TrxR->Trx_red Reduces Trx_red->Trx_ox Reduces target proteins Trx_red->ROS Scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Leads to

Caption: Inhibition of the Thioredoxin System by a this compound Derivative.

Auxin Receptor TIR1 Signaling Pathway

Certain derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists. They can bind to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein, which is part of an SCF E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin response genes and promoting plant growth, particularly root development.[21][22][23]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin_Derivative 1,3-Benzodioxole-5- carboxamide Derivative (Auxin Agonist) TIR1 TIR1/AFB Auxin_Derivative->TIR1 Binds to SCF_Complex SCF Complex TIR1->SCF_Complex Part of Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Binds to SCF_Complex->Aux_IAA Ubiquitinates for degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Growth_Promotion Growth Promotion (e.g., Root Development) Auxin_Response_Genes->Growth_Promotion Leads to

Caption: Auxin Receptor TIR1 Signaling Pathway Activated by a this compound Derivative.

Conclusion

This technical guide provides a detailed summary of the core physicochemical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are crucial for researchers and scientists involved in the discovery and development of new therapeutic agents based on the 1,3-benzodioxole scaffold. The exploration of its biological activities, particularly in modulating key signaling pathways, highlights the potential of this compound and its derivatives for further investigation in various disease models. Future work should focus on obtaining experimental data for properties that are currently only predicted and further elucidating the mechanisms of action of its biologically active derivatives.

References

The Multifaceted Therapeutic Potential of 1,3-Benzodioxole-5-carboxamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its presence in numerous biologically active natural products and synthetic compounds. Among its varied derivatives, the 1,3-benzodioxole-5-carboxamide core has emerged as a versatile pharmacophore, yielding compounds with a broad spectrum of therapeutic activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential in drug discovery and development.

Quantitative Analysis of Biological Activities

The biological evaluation of this compound derivatives has revealed their potential in diverse therapeutic areas, including metabolic disorders, oncology, and agriculture. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships and the potency of these compounds.

Table 1: Antidiabetic and Cytotoxic Activities of Selected this compound Derivatives

Compound IDα-Amylase Inhibition (IC₅₀, µM)Cytotoxicity (Hek293t, IC₅₀, µM)Reference
IIa 0.85> 150[1]
IIc 0.68> 150[1]

Hek293t: Human embryonic kidney cells

Table 2: Anticancer Activity of Arsenical-Conjugated this compound Derivatives

Compound IDCell LineAnti-proliferation (IC₅₀, µmol·L⁻¹)Reference
PZ2 4T10.89 ± 0.07[2]
A5491.12 ± 0.11[2]
HepG21.34 ± 0.15[2]
HeLa1.05 ± 0.09[2]
PFZ2 4T10.75 ± 0.06[2]
A5490.98 ± 0.08[2]
HepG21.21 ± 0.13[2]
HeLa0.92 ± 0.07[2]

4T1: Mouse breast cancer; A549: Human lung cancer; HepG2: Human liver cancer; HeLa: Human cervical cancer.

Table 3: Root Growth-Promoting Activity of N-(benzo[d][1][3]dioxol-5-yl)-2-(one-benzylthio)acetamide Derivatives

Compound IDConcentration (µM)Promotive Rate on Oryza sativa Primary Root Elongation (%)Reference
K-10 134.4[3][4]
565.1[3][4]
HTS05309 (Lead) 114.6[3][4]
541.8[3][4]
NAA (Reference) 0.0055.8[3][4]
0.05-12.3[3][4]

NAA: 1-Naphthylacetic acid, a synthetic auxin.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, as cited in the literature.

General Synthesis of this compound Derivatives

This protocol describes a common method for the amide coupling reaction to synthesize the target compounds.[5]

Materials:

  • Benzo[d][1][3]dioxole-5-carboxylic acid or a derivative thereof

  • Appropriate aniline derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 32% Hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon gas

Procedure:

  • Dissolve the starting carboxylic acid in DCM in a round-bottom flask under an argon atmosphere.

  • Add EDCI and DMAP to the solution and stir for 30 minutes at room temperature.

  • Add the corresponding aniline derivative to the reaction mixture.

  • Stir the reaction mixture for 48 hours at room temperature.

  • Upon completion, perform an extraction using a 32% HCl solution.

  • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final this compound derivative.

In Vitro α-Amylase Inhibition Assay

This chromogenic assay is used to determine the inhibitory activity of compounds against α-amylase, a key enzyme in carbohydrate digestion.[1]

Materials:

  • α-Amylase solution

  • Test compounds (this compound derivatives)

  • Starch solution (substrate)

  • Phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compounds in a suitable solvent.

  • In a 96-well microplate, add a solution of α-amylase to each well.

  • Add the test compound solutions to the respective wells and pre-incubate the mixture for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the starch solution to all wells.

  • Incubate the plate for a defined period at a controlled temperature and pH.

  • Stop the reaction by adding the DNSA reagent.

  • Heat the plate to develop the color.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method to assess the cytotoxicity of compounds on cell lines.[1]

Materials:

  • Human cell lines (e.g., Hek293t, cancer cell lines)

  • Cell culture medium

  • Test compounds

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight in an incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the existing medium with the medium containing the test compounds.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well.

  • Incubate for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various molecular targets and modulate specific signaling pathways.

Auxin Receptor Agonism for Root Growth Promotion

A series of N-(benzo[d][1][3]dioxol-5-yl)-2-(one-benzylthio)acetamide derivatives have been identified as potent auxin receptor agonists.[3][4] These compounds promote root growth by binding to the auxin receptor TIR1 (Transport Inhibitor Response 1), mimicking the action of the natural plant hormone auxin. This interaction initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes involved in root development.

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin 1,3-Benzodioxole-5- carboxamide Derivative (e.g., K-10) TIR1 TIR1 (Auxin Receptor) Auxin->TIR1 Binds to SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Forms complex Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Root_Growth Enhanced Root Growth Auxin_Genes->Root_Growth Leads to

Auxin signaling pathway activated by this compound derivatives.
Inhibition of the Thioredoxin System in Cancer

Certain this compound derivatives, particularly those conjugated with arsenicals, have demonstrated potent anticancer activity by inhibiting the thioredoxin (Trx) system.[2] The Trx system, which includes thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Inhibition of this system leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.

Thioredoxin_System_Inhibition cluster_cancer_cell Cancer Cell Derivative Arsenical-conjugated This compound TrxR Thioredoxin Reductase (TrxR) Derivative->TrxR Inhibits NADPH NADPH NADPH->TrxR Reduces NADP NADP+ TrxR->NADP Trx_red Trx (reduced) TrxR->Trx_red Reduces Trx_ox Trx (oxidized) Trx_ox->TrxR ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces

Inhibition of the thioredoxin system by arsenical-conjugated derivatives.
General Experimental Workflow

The discovery and development of novel this compound derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_workflow Drug Discovery Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro In Vitro Biological Screening (Enzyme/Cell-based assays) Characterization->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) In_Vitro->In_Vivo Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Development In_Vivo->Preclinical

General experimental workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The derivatives synthesized to date have demonstrated significant potential in a variety of biological contexts, from regulating plant growth to combating cancer and metabolic diseases. The data and protocols presented in this guide underscore the versatility of this chemical class and provide a solid foundation for future research. Further exploration of structure-activity relationships, optimization of lead compounds, and detailed investigation of their mechanisms of action will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

Spectroscopic Analysis of 1,3-Benzodioxole-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Benzodioxole-5-carboxamide is a chemical compound of interest in various fields, including medicinal chemistry and materials science, due to its unique structural motif. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its closely related analogue, 1,3-Benzodioxole-5-carboxylic acid. The data for the carboxylic acid is included for comparative purposes, as its spectroscopic features are well-documented and share significant similarities with the target carboxamide.

Table 1: ¹H NMR Spectroscopic Data (Predicted and from Related Structures)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2', H-6'7.3 - 7.5m-Aromatic protons ortho to the carboxamide group.
H-4'6.8 - 7.0d~8.0Aromatic proton para to the carboxamide group.
-OCH₂O-~6.0s-Methylene protons of the dioxole ring.
-CONH₂5.5 - 7.5br s-Amide protons, chemical shift can be variable and concentration-dependent.

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and computational models. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O165 - 170Carbonyl carbon of the amide.
C-3a', C-7a'147 - 150Aromatic carbons attached to the oxygen atoms of the dioxole ring.
C-5'125 - 130Aromatic carbon attached to the carboxamide group.
C-4', C-6', C-7'108 - 125Remaining aromatic carbons.
-OCH₂O-~101Methylene carbon of the dioxole ring.

Note: These are predicted values and should be confirmed by experimental data.

Table 3: IR Spectroscopic Data (from 1,3-Benzodioxole-5-carboxylic acid)

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Strong, BroadN-H stretching (for carboxamide)
~3000-3100MediumAromatic C-H stretching
~2850-2950MediumAliphatic C-H stretching (from -OCH₂O-)
~1680StrongC=O stretching (Amide I band)
~1600MediumN-H bending (Amide II band) and C=C stretching
~1250StrongC-O-C asymmetric stretching
~1040StrongC-O-C symmetric stretching

Note: The data presented is for 1,3-Benzodioxole-5-carboxylic acid, which will show a broad O-H stretch instead of the N-H stretches. The other peaks are expected to be in similar regions for the carboxamide.

Table 4: Mass Spectrometry Data (from 1,3-Benzodioxole-5-carboxylic acid)

m/zRelative Intensity (%)Assignment
166100[M]⁺ (Molecular ion of the carboxylic acid)
14935[M - OH]⁺
12115[M - COOH]⁺
9320Further fragmentation
6530Aromatic ring fragment

Note: The molecular ion for this compound is expected at m/z 165. The fragmentation pattern will also differ due to the presence of the amide group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer. A sufficient number of scans (typically 16-64) are accumulated to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 or 125 MHz. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. A typical spectrum is an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the sample is placed in a capillary tube and heated to induce vaporization.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare ATR Sample or KBr Pellet Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Interpret Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Structure Structural Elucidation and Characterization Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to 1,3-Benzodioxole-5-carboxamide: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxole-5-carboxamide, also known as piperonylamide or 3,4-methylenedioxybenzamide, is a chemical compound featuring the 1,3-benzodioxole core structure. This scaffold is prevalent in numerous natural products and has served as a versatile starting point for the synthesis of a wide array of biologically active molecules. While the parent compound itself has a relatively simple structure, its history is intertwined with the broader exploration of 1,3-benzodioxole derivatives in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound and its closely related derivatives, with a focus on quantitative data and detailed experimental protocols.

Discovery and Historical Synthesis

The first documented synthesis of this compound can be traced back to a 1961 publication in the Journal of the American Chemical Society. The primary route to this compound has historically been through the derivatization of piperonylic acid (1,3-benzodioxole-5-carboxylic acid), a readily available starting material often derived from the oxidation of piperonal.

The most common synthetic approach involves the conversion of the carboxylic acid group of piperonylic acid into a more reactive acyl chloride, which is then reacted with an amine. This straightforward amidation reaction provides a reliable method for the preparation of this compound and its N-substituted derivatives.

General Synthesis Workflow

The logical flow for the synthesis of this compound from piperonal is depicted below.

G Piperonal Piperonal PiperonylicAcid Piperonylic Acid Piperonal->PiperonylicAcid Oxidation PiperonoylChloride Piperonoyl Chloride PiperonylicAcid->PiperonoylChloride Acyl Halogenation BenzodioxoleCarboxamide This compound PiperonoylChloride->BenzodioxoleCarboxamide Amination

Caption: General synthetic workflow for this compound.

Key Experimental Protocols

Synthesis of Piperonylic Acid from Piperonal

Objective: To oxidize piperonal to piperonylic acid.

Materials:

  • Piperonal

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Water

  • Mechanical stirrer

  • Heating mantle/steam bath

  • Filtration apparatus

Procedure:

  • A suspension of piperonal in water is heated to 70-80°C with vigorous stirring to form an emulsion.

  • A solution of potassium permanganate in water is slowly added to the heated emulsion over a period of 40-45 minutes.

  • The reaction mixture is stirred and heated for an additional hour to ensure complete oxidation.

  • The solution is made alkaline by the addition of a 10% potassium hydroxide solution.

  • The hot mixture is filtered to remove the manganese dioxide precipitate. The precipitate is washed with hot water.

  • The combined filtrate is cooled and any unreacted piperonal is removed by filtration.

  • The filtrate is acidified with hydrochloric acid to precipitate the piperonylic acid.

  • The resulting solid is filtered, washed with cold water, and dried to yield piperonylic acid.

Synthesis of this compound from Piperonylic Acid

Objective: To convert piperonylic acid to this compound.

Materials:

  • Piperonylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Ammonia source (e.g., ammonium hydroxide) or appropriate amine for N-substituted derivatives

  • Triethylamine (for reactions with amine hydrochlorides)

  • Reaction flask with condenser and drying tube

  • Stirring apparatus

Procedure:

  • Acid Chloride Formation: Piperonylic acid is dissolved in a dry solvent, and thionyl chloride is added. The mixture is stirred, often with gentle heating or at room temperature, until the reaction is complete (evolution of HCl and SO₂ ceases). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude piperonoyl chloride.

  • Amidation: The crude piperonoyl chloride is dissolved in a dry solvent and cooled in an ice bath. A solution of the amine (or ammonia) and a base like triethylamine (if necessary) in the same solvent is added dropwise with stirring. The reaction is typically stirred for several hours at room temperature.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

The 1,3-benzodioxole moiety is a key pharmacophore in a variety of biologically active compounds. While specific quantitative data for the unsubstituted this compound is limited in publicly available literature, numerous studies have explored the activities of its derivatives. The data presented below is for structurally related compounds containing the this compound core and highlights the potential therapeutic areas for this class of molecules.

Anticonvulsant Activity

Several benzamide derivatives have been investigated for their anticonvulsant properties. The maximal electroshock (MES) seizure test is a common screening model.

CompoundAnimal ModelAdministration RouteED₅₀ (mg/kg)Reference
4-Amino-(2-methyl-4-aminophenyl)benzamideMiceIntraperitoneal15.4
Ameltolide (related benzamide)MiceIntraperitoneal<15.4
Phenytoin (standard drug)MiceIntraperitoneal~15-20
Carbamazepine (standard drug)MiceIntraperitoneal~15-20
Antimicrobial Activity

The antimicrobial potential of benzamide derivatives has also been explored, with Minimum Inhibitory Concentration (MIC) values determined against various pathogens.

Compound ClassOrganismMIC (µg/mL)Reference
N-benzylidene-3,4-dimethoxybenzohydrazide derivativesS. aureusVaries
N-benzylidene-3,4-dimethoxybenzohydrazide derivativesE. coliVaries
N-benzylidene-3,4-dimethoxybenzohydrazide derivativesC. albicansVaries
Cytotoxicity Against Cancer Cell Lines

Derivatives of 1,3-benzodioxole have been evaluated for their cytotoxic effects on various cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)Reference
Piperine (contains 1,3-benzodioxole)HeLaVaries
Piperine (contains 1,3-benzodioxole)MCF-7Varies
N-(3,4-dimethoxyphenyl)benzo[d][1][2]dioxole-5-carboxamideHep3BVaries

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by the parent this compound are not well-defined. However, studies on its derivatives provide insights into potential mechanisms of action.

Potential Anticonvulsant Mechanism

The anticonvulsant activity of some benzamides is attributed to their ability to modulate voltage-gated sodium and calcium channels, which are crucial for neuronal excitability.

G Benzamide Benzamide Derivative NaChannel Voltage-gated Na+ Channel Benzamide->NaChannel Inhibition CaChannel Voltage-gated Ca2+ Channel Benzamide->CaChannel Inhibition NeuronalExcitability Neuronal Excitability NaChannel->NeuronalExcitability Reduction CaChannel->NeuronalExcitability Reduction Seizure Seizure Activity NeuronalExcitability->Seizure Decrease

Caption: Putative anticonvulsant mechanism of benzamide derivatives.

Conclusion

This compound is a foundational molecule within the broader class of biologically active benzodioxoles. Its synthesis is well-established, primarily through the amidation of piperonylic acid. While the parent compound itself has not been extensively studied for its biological activities, its derivatives have shown promise as anticonvulsant, antimicrobial, and cytotoxic agents. Future research should focus on elucidating the specific pharmacological profile of the unsubstituted this compound to better understand the structure-activity relationships within this important class of compounds and to potentially uncover novel therapeutic applications. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

potential therapeutic targets of 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of 1,3-Benzodioxole-5-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a key structural motif found in a variety of compounds with significant therapeutic potential. While the parent molecule itself has not been extensively characterized as a bioactive agent, its derivatives have been the subject of numerous studies, revealing a range of biological activities. This technical guide provides a comprehensive overview of the identified therapeutic targets of this compound derivatives, with a focus on their applications in oncology. The information presented herein is intended to support further research and drug development efforts in this promising area.

Key Therapeutic Targets

Research has identified three primary therapeutic targets for derivatives of this compound:

  • Thioredoxin Reductase (TrxR): A key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance. Its inhibition can lead to oxidative stress and apoptosis in cancer cells.

  • P-glycoprotein (P-gp): An ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of the cell.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Quantitative Data Summary

The following table summarizes the available quantitative data for the activity of various this compound derivatives against their respective targets.

DerivativeTargetActivity TypeValueCell Line/SystemReference
3-(Benzo[d][1][2]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (Compound 1l )VEGFR1IC502.5 µMIn vitro enzyme assay[3][4]
3-(Benzo[d][1][2]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (Compound 1l )P-gpEC5035-74 µMP-gp efflux pump inhibition[3][4]
2,3-dihydrobenzo[b][1][5]dioxin-6-yl substituted thiophene-2-carboxamide (Compound 1m )VEGFR1IC501.9 µMIn vitro enzyme assay[3][4]
2,3-dihydrobenzo[b][1][5]dioxin-6-yl substituted thiophene-2-carboxamide (Compound 1m )P-gpEC5035-74 µMP-gp efflux pump inhibition[3][4]
N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][1][2]dioxole-5-carboxamide (PZ2) and related arsenicalsTrxRIC50Not explicitly stated in the provided text, but described as having a strong inhibitory effect.Cancer cell lines (in vitro) and in vivo models[6]

Signaling Pathways and Mechanisms of Action

Thioredoxin System Inhibition

Derivatives of 1,3-benzodioxole conjugated with arsenicals have been shown to inhibit the thioredoxin system, a critical pathway for maintaining cellular redox homeostasis.[6] By inhibiting thioredoxin reductase (TrxR), these compounds disrupt the cell's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.[6]

Thioredoxin_System_Inhibition cluster_cell Cancer Cell NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR Thioredoxin Reductase (TrxR) Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenges Apoptosis Apoptosis ROS->Apoptosis Induces Derivative This compound -Arsenical Conjugate Derivative->TrxR Inhibits

Inhibition of Thioredoxin Reductase by a 1,3-Benzodioxole Derivative.

Overcoming Multidrug Resistance via P-glycoprotein Inhibition

Certain thiophene carboxamide derivatives bearing the 1,3-benzodioxole moiety have demonstrated the ability to inhibit the P-glycoprotein (P-gp) efflux pump.[3][4] P-gp is a major contributor to multidrug resistance in cancer.[5][7] By blocking the function of P-gp, these compounds prevent the efflux of chemotherapeutic drugs, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.[3][4]

P_glycoprotein_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Binds to Cytotoxicity Enhanced Cytotoxicity Chemo_in->Cytotoxicity Leads to Derivative This compound Derivative Derivative->Pgp Inhibits

Mechanism of P-glycoprotein Inhibition.

Inhibition of Angiogenesis through VEGFR Signaling

Derivatives of 1,3-benzodioxole have also been identified as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR1.[3][4] VEGF and its receptors are central to the process of angiogenesis, which is the formation of new blood vessels that tumors require to grow and metastasize.[1][2][8] By blocking VEGFR signaling, these compounds can inhibit angiogenesis, thereby cutting off the tumor's blood supply and impeding its growth.[3][4]

VEGFR_Signaling_Inhibition cluster_membrane Endothelial Cell Membrane VEGFR VEGF Receptor (VEGFR) Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Signaling Activates VEGF VEGF VEGF->VEGFR Binds to Derivative This compound Derivative Derivative->VEGFR Inhibits Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes

Inhibition of the VEGF Signaling Pathway.

Experimental Protocols

Thioredoxin Reductase (TrxR) Activity Assay

This protocol is a general guideline for determining TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Cell lysate or purified TrxR

  • TrxR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA)

  • NADPH solution

  • DTNB solution

  • TrxR inhibitor (for specific activity measurement)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenization or sonication in cold TrxR Assay Buffer. Centrifuge to remove cell debris and determine the protein concentration of the supernatant.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the sample (cell lysate or purified enzyme), TrxR Assay Buffer, and either the TrxR inhibitor (for background measurement) or vehicle.

  • Initiation of Reaction: Start the reaction by adding NADPH and DTNB to each well.

  • Measurement: Immediately measure the absorbance at 405-412 nm in kinetic mode for a set period (e.g., 20-40 minutes) at a constant temperature (e.g., 25°C).

  • Calculation: The rate of increase in absorbance is proportional to the TrxR activity. The specific TrxR activity is calculated by subtracting the rate of the inhibitor-containing sample from the total rate.

VEGFR Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against VEGFR.

Materials:

  • Recombinant VEGFR enzyme

  • Kinase assay buffer

  • ATP solution

  • Substrate (e.g., a synthetic peptide)

  • Test compound (this compound derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the VEGFR enzyme, the kinase assay buffer, and the test compound at various concentrations.

  • Initiation of Kinase Reaction: Start the reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measurement: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

P-glycoprotein (P-gp) Efflux Assay

This protocol outlines a general method to evaluate the inhibitory effect of compounds on P-gp-mediated efflux.

Materials:

  • P-gp overexpressing cells (e.g., MDR cell lines) and the corresponding parental cells

  • Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)

  • Test compound (this compound derivative)

  • Known P-gp inhibitor (positive control, e.g., Verapamil)

  • Cell culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a multi-well plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or the positive control for a specific time.

  • Substrate Loading: Add the fluorescent P-gp substrate to the wells and incubate to allow for cellular uptake.

  • Efflux Measurement: After incubation, wash the cells to remove the extracellular substrate. Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader. In some protocols, the fluorescence of the supernatant is measured to quantify the effluxed substrate.

  • Data Analysis: A decrease in the efflux of the fluorescent substrate (i.e., an increase in intracellular fluorescence) in the presence of the test compound indicates P-gp inhibition. Calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximum inhibition of efflux.

Conclusion

Derivatives of this compound represent a versatile class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to target key pathways involved in cancer progression, such as redox homeostasis, drug resistance, and angiogenesis, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a foundation for researchers to explore the therapeutic utility of this chemical scaffold and to design and synthesize new derivatives with improved potency and selectivity. Future studies should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical and clinical settings.

References

In Silico Modeling of 1,3-Benzodioxole-5-carboxamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous biologically active compounds, including natural products and synthetic molecules. Its unique electronic and conformational properties make it a valuable component in drug design. The 5-carboxamide derivative, in particular, serves as a versatile template for developing novel therapeutic agents across various disease areas. This technical guide provides an in-depth overview of the in silico methodologies employed to model the interactions of 1,3-benzodioxole-5-carboxamide derivatives with their biological targets. We will delve into computational techniques, present quantitative data from relevant studies, and provide detailed experimental protocols to aid researchers in this field.

Computational Methodologies in the Study of this compound Derivatives

In silico modeling plays a pivotal role in the rational design and optimization of this compound-based compounds. These computational approaches accelerate the drug discovery process by predicting molecular interactions, binding affinities, and pharmacokinetic properties, thereby reducing the need for extensive and costly experimental screening.

Key computational techniques include:

  • Virtual Screening and Pharmacophore Modeling: These methods are employed to identify potential lead compounds from large chemical databases.[1][2] Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity, guiding the selection of molecules with a higher probability of being active.[1][2]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3] It is instrumental in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding energy.[1][2][4]

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.[5][6][7][8] This method helps to assess the stability of the binding pose obtained from molecular docking and to identify key residues involved in the interaction.

  • In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development.[9][10] Various computational models are available to estimate these properties, helping to identify candidates with favorable drug-like profiles.[3][5][9][10][11]

Key Biological Targets and Quantitative Data

In silico studies have identified several biological targets for this compound derivatives. The following tables summarize quantitative data from molecular docking and biological activity studies on analogous compounds.

Table 1: Molecular Docking Scores of 1,3-Benzodioxole Derivatives against Various Targets

Compound IDTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
K-10TIR1 (Auxin Receptor)-8.62 kJ/molNot Specified[1][2]
NAA (Reference)TIR1 (Auxin Receptor)-7.67 kJ/molNot Specified[1][2]
y12dP-glycoprotein (P-gp)Not SpecifiedGln725[12]
d7P-glycoprotein (P-gp)Not SpecifiedNot Specified[12]
S8GID1 (Gibberellin Receptor)Not SpecifiedPhe238, Ser191[12]
MDCMyeloperoxidase (MPO)-7.74Not Specified[4]
ADCMyeloperoxidase (MPO)-7.79Not Specified[4]

Table 2: Biological Activity and In Silico ADMET Predictions for Selected 1,3-Benzodioxole Derivatives

Compound IDBiological ActivityADMET PropertyPredicted ValueReference
K-10Root growth promotionDrug-likenessFulfills Lipinski's Rule of Five[1][2]
y12dP-gp inhibition (MDR reversal)CytotoxicityLow[12]
d7P-gp inhibition (MDR reversal)CytotoxicityLow[12]
S8Gibberellin-like activityNot SpecifiedNot Specified[12]
MDCMPO InhibitionOral BioavailabilityGood[3]
ADCMPO InhibitionOral BioavailabilityGood[3]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

One well-studied example is the auxin signaling pathway, where certain 1,3-benzodioxole derivatives act as agonists of the TIR1 receptor.[1][2] The binding of these compounds to TIR1 initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, ultimately promoting root growth.[1][2]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin 1,3-Benzodioxole Derivative (e.g., K-10) TIR1 TIR1 Auxin->TIR1 Binds to SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Forms Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA Ubiquitinates Aux_IAA->SCF_TIR1 Recruited by Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Root_Growth Root Growth Promotion Gene_Expression->Root_Growth Leads to

Auxin signaling pathway initiated by a 1,3-benzodioxole derivative.

Experimental Workflows

The in silico investigation of this compound derivatives typically follows a structured workflow, from initial library screening to detailed analysis of lead candidates.

Virtual_Screening_Workflow cluster_workflow Virtual Screening and Molecular Docking Workflow Compound_Library Compound Library (e.g., Maybridge) Lipinski_Filter Lipinski's Rule of Five Filtering Compound_Library->Lipinski_Filter Pharmacophore_Screening Pharmacophore-Based Screening Lipinski_Filter->Pharmacophore_Screening Physicochemical_Filter Physicochemical Property Filtering Pharmacophore_Screening->Physicochemical_Filter Molecular_Docking Molecular Docking (e.g., against TIR1) Physicochemical_Filter->Molecular_Docking Hit_Compounds Hit Compounds (Top Scoring) Molecular_Docking->Hit_Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Compounds->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A typical workflow for virtual screening and lead identification.

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of in silico studies, it is essential to follow detailed and validated protocols. Below are methodologies for key experiments cited in the literature.

Virtual Screening Protocol

This protocol outlines the steps for identifying novel auxin agonists from a large compound database, as described in studies on TIR1 receptor agonists.[1][2]

  • Database Preparation: The Maybridge database, containing over 53,000 small molecules, is selected for virtual screening.[1][2]

  • Initial Filtering: The database is first filtered based on "herbicide-likeness" and Lipinski's Rule of Five using appropriate software (e.g., Molecular Operating Environment - MOE).[1][2] This step narrows down the number of candidate molecules.

  • Pharmacophore Model Generation: A pharmacophore model is established based on the known binding mode of auxin to the TIR1 receptor. The model typically includes features like hydrophobic centroids, aromatic centroids, and hydrogen-bond acceptors.[1][2]

  • Pharmacophore-Based Screening: The filtered library of compounds is screened against the generated pharmacophore model to identify molecules that match the required chemical features.

  • Physicochemical Property Filtering: The resulting set of molecules is further filtered based on physicochemical properties to reduce the number of candidates for the computationally intensive docking step.[1][2]

  • Molecular Docking: The final set of candidate molecules is subjected to molecular docking against the crystal structure of the target protein (e.g., TIR1). The top-scoring compounds are selected as hits for further investigation.[1][2]

Molecular Docking Protocol

This protocol provides a general methodology for performing molecular docking analysis to investigate the binding modes of 1,3-benzodioxole derivatives.

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

    • The 3D structures of the this compound derivatives are generated and energy-minimized using a suitable force field.

  • Binding Site Definition: The active site of the protein is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, MOE-Dock) is used to perform the docking simulations. A number of docking poses (e.g., 200) are generated for each ligand.[2]

  • Pose Selection and Analysis: The docking poses are ranked based on their docking scores or binding energies. The lowest energy conformation is typically selected as the most probable binding mode.[1][2]

  • Interaction Analysis: The interactions between the ligand and the protein in the selected binding pose are analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

In Silico ADMET Prediction Protocol

This protocol describes the general steps for predicting the ADMET properties of candidate compounds using online web servers or specialized software.

  • Compound Input: The chemical structure of the this compound derivative is provided as input to the ADMET prediction tool (e.g., in SMILES or SDF format).

  • Property Selection: The specific ADMET properties to be predicted are selected. These may include:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

    • Excretion: Renal clearance.

    • Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity.

  • Prediction and Analysis: The software calculates the selected ADMET properties based on its underlying models. The results are analyzed to assess the drug-likeness and potential liabilities of the compound. Multiple tools may be used to compare and validate the predictions.[9]

Conclusion

In silico modeling is an indispensable tool in the modern drug discovery and development pipeline for this compound derivatives. By leveraging a combination of virtual screening, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently identify and optimize promising lead compounds. The methodologies and data presented in this technical guide offer a comprehensive resource for scientists and professionals engaged in the design and investigation of this important class of molecules. As computational methods continue to evolve in accuracy and sophistication, their impact on the development of novel therapeutics based on the 1,3-benzodioxole scaffold is expected to grow significantly.

References

An In-depth Technical Guide to Structural Analogs of 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural analogs of 1,3-Benzodioxole-5-carboxamide, detailing their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this versatile chemical scaffold.

Introduction

The 1,3-benzodioxole moiety is a prominent heterocyclic scaffold found in numerous naturally occurring and synthetic compounds with a wide range of biological activities. Analogs of this compound have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antitumor, antidiabetic, and antifungal effects. This guide explores key structural modifications of the this compound core and their impact on biological activity, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Antitumor Activity of this compound Analogs

A significant area of investigation for 1,3-benzodioxole derivatives has been their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms.

Quantitative Data: Cytotoxicity of Analogs

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound analogs against different human cancer cell lines.

Compound IDStructureCell LineIC50 (µM)Reference
YL201 (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamideMDA-MB-231 (Breast)4.92 ± 1.09[3]
Compound 5 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazideA549 (Lung)10.67 ± 1.53[2]
C6 (Glioma)4.33 ± 1.04[2]
MAZ2 Conjugate of 1,3-benzodioxole derivative and an arsenical precursorMolm-13 (Leukemia)< 1[4]
K562 (Leukemia)< 1[4]
4T1 (Breast)< 1[4]
H460 (Lung)< 1[4]
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Several 1,3-benzodioxole analogs exert their antitumor effects by interfering with microtubule dynamics, a critical process for cell division.[5] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7]

The signaling pathway for apoptosis induction can be initiated through the intrinsic (mitochondrial) pathway. Inhibition of tubulin polymerization can lead to mitotic catastrophe, which in turn triggers the release of cytochrome c from the mitochondria into the cytoplasm. This event activates a caspase cascade, ultimately leading to programmed cell death.

apoptosis_pathway cluster_cell Cancer Cell Analog Analog Tubulin Tubulin Analog->Tubulin inhibits polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Catastrophe Mitotic Catastrophe Microtubule_Disruption->Mitotic_Catastrophe Mitochondrion Mitochondrion Mitotic_Catastrophe->Mitochondrion triggers Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis induces

Mechanism of tubulin polymerization inhibition leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antidiabetic Activity: α-Amylase Inhibition

Certain structural analogs of this compound have been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

Quantitative Data: α-Amylase Inhibition

The following table presents the α-amylase inhibitory activity (IC50 values) of selected benzodioxole derivatives.

Compound IDGeneral StructureIC50 (µg/mL)Reference
4f Benzodioxole aryl acetic acid derivative1.11[10]
6b Benzodioxole carboxamide derivative4.28[10]
Acarbose (Positive Control)10.98 ± 0.03[11]
Compound 2 5-amino-nicotinic acid derivative12.91 ± 0.04[11]
Compound 4 5-amino-nicotinic acid derivative12.17 ± 0.14[11]
Experimental Protocol: In Vitro α-Amylase Inhibition Assay (DNSA Method)

This assay determines the inhibitory effect of compounds on α-amylase activity by measuring the amount of reducing sugars produced from starch hydrolysis using the 3,5-dinitrosalicylic acid (DNSA) method.[12][13][14][15]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • Phosphate buffer (pH 6.9)

  • DNSA reagent

  • Test compounds dissolved in DMSO

  • Acarbose (positive control)

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds and acarbose in phosphate buffer.

  • In a test tube, mix 100 µL of the test compound solution with 100 µL of the α-amylase solution.

  • Incubate the mixture at 37°C for 10 minutes.

  • Add 100 µL of the starch solution to initiate the reaction and incubate for another 10 minutes at 37°C.

  • Stop the reaction by adding 200 µL of DNSA reagent.

  • Boil the mixture for 5 minutes, then cool to room temperature.

  • Dilute the reaction mixture with 3 mL of distilled water.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Fungicidal Activity: Succinate Dehydrogenase (SDH) Inhibition

Derivatives of 1,3-benzodioxole have been developed as potent fungicides that target the mitochondrial respiratory chain.

Quantitative Data: Antifungal and SDH Inhibitory Activity

The table below shows the in vitro fungicidal activity (EC50) and succinate dehydrogenase (SDH) inhibitory activity (IC50) of a representative 1,3-benzodioxole-pyrimidine derivative.

Compound IDFungal StrainEC50 (mg/L)SDH IC50 (µM)Reference
5c Botrytis cinerea0.443.41[3]
Alternaria solani0.07[3]
Gibberella zeae0.57[3]
(S)-5c Alternaria solani0.062.92[3]
(R)-5c Alternaria solani0.173.68[3]
Boscalid Botrytis cinerea5.023.40[3]
Alternaria solani0.16[3]
Mechanism of Action: Inhibition of Fungal Respiration

These compounds act as succinate dehydrogenase inhibitors (SDHIs). SDH, also known as complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain in mitochondria. By inhibiting SDH, these analogs block the oxidation of succinate to fumarate and disrupt the transfer of electrons to the ubiquinone pool, thereby halting cellular respiration and energy production in fungi.[16][17][18][19][20]

sdh_inhibition_pathway cluster_mitochondrion Fungal Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Complex II (SDH) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone Pool SDH->Ubiquinone e- transfer Complex_III Complex III Ubiquinone->Complex_III ATP_Production ATP Production Complex_III->ATP_Production Analog Analog Analog->SDH inhibits

Mechanism of succinate dehydrogenase (SDH) inhibition.

Experimental Protocol: Succinate Dehydrogenase Activity Assay

This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.[21][22][23][24][25]

Materials:

  • Mitochondrial fraction isolated from fungal cells

  • Phosphate buffer (pH 7.2)

  • Sodium succinate

  • Iodonitrotetrazolium chloride (INT) or similar electron acceptor

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the target fungal species.

  • Prepare a reaction mixture containing phosphate buffer, sodium succinate, and INT.

  • Add the mitochondrial preparation to the reaction mixture.

  • In separate reactions, add different concentrations of the test compounds.

  • Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding glacial acetic acid.

  • Extract the colored formazan product with a suitable organic solvent (e.g., toluene).

  • Measure the absorbance of the formazan at the appropriate wavelength (e.g., 495 nm for INT).

  • Calculate the percentage of SDH inhibition and determine the IC50 value.

Synthesis of this compound Analogs

The synthesis of these analogs typically involves multi-step reaction sequences. Below are general synthetic schemes for two classes of the discussed compounds.

Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives

This class of compounds, which has shown potential as auxin receptor agonists, can be synthesized in a three-step process.[1]

synthesis_workflow_1 Start Substituted Benzyl Bromide + Thioglycolic Acid Step1 Nucleophilic Substitution Start->Step1 Intermediate1 2-(Benzylthio)acetic Acid Step1->Intermediate1 Step2 Acyl Chloride Formation (e.g., Oxalyl Chloride) Intermediate1->Step2 Intermediate2 2-(Benzylthio)acetyl Chloride Step2->Intermediate2 Step3 Amide Coupling with Benzo[d][1,3]dioxol-5-amine Intermediate2->Step3 Product N-(benzo[d][1,3]dioxol-5-yl)-2- (benzylthio)acetamide Analog Step3->Product

General synthesis of N-(benzylthio)acetamide analogs.

General Procedure:

  • Step 1: A substituted benzyl bromide is reacted with thioglycolic acid via a nucleophilic substitution to yield the corresponding 2-(benzylthio)acetic acid intermediate.

  • Step 2: The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride.

  • Step 3: The acyl chloride is then coupled with benzo[d][1][2]dioxol-5-amine in the presence of a base to form the final N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide analog.

Synthesis of (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(aryl)acrylamide Analogs

These compounds can be synthesized through a condensation reaction.

General Procedure:

  • (E)-3-(benzo[d][1][2]dioxol-5-yl)acrylic acid is first converted to its acyl chloride.

  • The resulting acyl chloride is then reacted with a substituted aniline in the presence of a base to yield the target (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(aryl)acrylamide.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active molecules. The analogs discussed in this guide demonstrate significant potential as antitumor, antidiabetic, and antifungal agents. The provided quantitative data highlights the potency of these compounds, while the detailed experimental protocols offer a practical framework for their evaluation. The elucidation of their mechanisms of action, including the inhibition of key enzymes and the modulation of critical signaling pathways, provides a rational basis for further drug design and development efforts. This in-depth technical guide serves as a foundational resource for researchers aiming to explore and expand the therapeutic applications of this promising class of compounds.

References

CAS number and chemical identifiers for 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3-Benzodioxole-5-carboxamide, including its chemical identifiers, synthesis, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the properties and applications of this compound and its derivatives.

Chemical Identifiers and Properties

This compound, also known as piperonylamide, is a chemical compound with a core structure featuring a benzodioxole ring system. The key chemical identifiers and properties are summarized in the table below.

IdentifierValue
CAS Number 4847-94-3
IUPAC Name This compound
Chemical Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
SMILES String C1=CC2=C(C=C1C(=O)N)OCO2
InChI Key HUSYTLMIRXITQS-UHFFFAOYSA-N
Appearance White to off-white solid
Melting Point 167-169 °C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid, piperonylic acid (1,3-benzodioxole-5-carboxylic acid). A common and effective method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, followed by reaction with ammonia.

Experimental Protocol: Synthesis from Piperonylic Acid

This protocol is based on established methods for amide synthesis from carboxylic acids.

Step 1: Formation of Piperonoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend piperonylic acid in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude piperonoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amidation of Piperonoyl Chloride

  • Dissolve the crude piperonoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow Piperonylic_Acid Piperonylic Acid Piperonoyl_Chloride Piperonoyl Chloride (Intermediate) Piperonylic_Acid->Piperonoyl_Chloride  Acid Chloride  Formation Thionyl_Chloride SOCl₂/DMF (cat.) Product 1,3-Benzodioxole- 5-carboxamide Piperonoyl_Chloride->Product  Amidation Ammonia Ammonia (NH₃) Purification Purification (Recrystallization/ Chromatography) Product->Purification

Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups, such as the amide C=O and N-H stretches, as well as the characteristic peaks of the benzodioxole ring.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and can be used for quantitative analysis. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier is typically suitable for this class of compounds.

Biological Activity and Potential Applications

While specific biological data for the parent this compound is limited in the public domain, numerous derivatives have been synthesized and evaluated for a range of biological activities, suggesting potential therapeutic applications for this scaffold.

Potential Therapeutic Areas of Benzodioxole Carboxamide Derivatives:
Biological ActivityTarget/Mechanism (of derivatives)Potential ApplicationReference
Anti-inflammatory Myeloperoxidase (MPO) inhibitionCardiovascular diseases[2]
Anticancer Inhibition of VEGFR and P-glycoprotein efflux pumpsCancer therapy
Antidiabetic α-Amylase inhibitionType 2 Diabetes[3]
Plant Growth Regulation Auxin receptor (TIR1) agonismAgriculture
Antimicrobial Inhibition of bacterial growthInfectious diseases[1][4]
Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This protocol is based on the evaluation of benzodioxole derivatives as potential antidiabetic agents.

  • Preparation of Solutions: Prepare stock solutions of this compound and a reference inhibitor (e.g., acarbose) in a suitable solvent (e.g., DMSO). Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9). Prepare a starch solution to be used as the substrate.

  • Assay Procedure:

    • Add the α-amylase solution to a series of microplate wells.

    • Add varying concentrations of the test compound or reference inhibitor to the wells.

    • Pre-incubate the enzyme with the compounds for a defined period at a controlled temperature (e.g., 37 °C).

    • Initiate the enzymatic reaction by adding the starch solution to all wells.

    • Incubate the reaction mixture for a specific time.

    • Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

    • Heat the plate to develop the color.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Alpha_Amylase_Inhibition cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway Prep_Solutions Prepare Solutions (Compound, Enzyme, Substrate) Incubation Pre-incubate Enzyme with Compound Prep_Solutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Stop_Reaction Stop Reaction & Develop Color Reaction->Stop_Reaction Measure_Abs Measure Absorbance Stop_Reaction->Measure_Abs Analyze_Data Calculate % Inhibition & IC₅₀ Measure_Abs->Analyze_Data Compound 1,3-Benzodioxole- 5-carboxamide Alpha_Amylase α-Amylase Compound->Alpha_Amylase Inhibition Starch Starch (Complex Carbohydrate) Glucose Glucose (Simple Sugar) Starch->Glucose Hydrolysis Absorption Glucose Absorption in Bloodstream Glucose->Absorption

Workflow and pathway for α-amylase inhibition.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry and drug discovery. While detailed biological data on the parent compound is emerging, the diverse activities of its derivatives highlight the potential of this chemical class. The synthetic routes are well-established, allowing for the generation of libraries of related compounds for further investigation. This technical guide provides a foundational understanding for researchers to explore the synthesis, characterization, and biological evaluation of this compound and its analogues.

References

Navigating the Physicochemical Landscape of 1,3-Benzodioxole-5-carboxamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1,3-Benzodioxole-5-carboxamide. Due to a lack of publicly available quantitative data for this specific molecule, this document focuses on established theoretical principles and provides detailed experimental protocols for determining its physicochemical properties. The information herein is intended to empower researchers to generate the necessary data for formulation development, analytical method development, and overall drug discovery and development processes.

Executive Summary

This compound is a molecule of interest in medicinal chemistry, incorporating the rigid, heterocyclic 1,3-benzodioxole scaffold, also known as methylenedioxyphenyl, and a carboxamide functional group. The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its bioavailability, formulation, and shelf-life. This guide outlines the expected solubility profile in various solvents and discusses potential degradation pathways. Furthermore, it provides detailed, step-by-step experimental protocols for the systematic evaluation of these properties.

Anticipated Solubility Profile

The solubility of an organic molecule is governed by its polarity, hydrogen bonding capability, molecular weight, and crystal lattice energy. Based on the structure of this compound, the following solubility characteristics are anticipated:

  • Aqueous Solubility: The presence of the largely non-polar benzodioxole ring system suggests that the aqueous solubility will be low. The carboxamide group can act as both a hydrogen bond donor and acceptor, which may slightly improve water solubility compared to the parent 1,3-benzodioxole, but overall, it is expected to be sparingly soluble in water.

  • Organic Solvent Solubility: The molecule is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to favorable dipole-dipole interactions. Solubility in polar protic solvents like ethanol and methanol is also expected to be significant, facilitated by hydrogen bonding with the carboxamide moiety. Non-polar solvents such as hexane and toluene are unlikely to be effective solvents.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Water25Data to be determinedData to be determinedShake-Flask Method
Phosphate Buffered Saline (pH 7.4)25Data to be determinedData to be determinedShake-Flask Method
Ethanol25Data to be determinedData to be determinedShake-Flask Method
Methanol25Data to be determinedData to be determinedShake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask Method
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determinedShake-Flask Method
Acetonitrile25Data to be determinedData to be determinedShake-Flask Method
Acetone25Data to be determinedData to be determinedShake-Flask Method

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

3.1 Materials

  • This compound (purity >99%)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

3.2 Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. For complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated HPLC-UV method. Analyze the diluted sample to determine the concentration of dissolved this compound.

  • Data Analysis: Calculate the solubility as the average of at least three independent measurements and express the results in mg/mL and mol/L.

3.3 HPLC Method for Quantification

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for benzodioxole derivatives. A typical gradient could be:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a scan from 200-400 nm is recommended).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Anticipated Stability Profile and Degradation Pathways

The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

  • Hydrolytic Stability: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The degradation products would be 1,3-benzodioxole-5-carboxylic acid and ammonia.

  • Oxidative Stability: The benzodioxole ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of catechol derivatives. The presence of oxidizing agents such as hydrogen peroxide should be investigated.

  • Photostability: Aromatic compounds can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of degradation products.

  • Thermal Stability: The compound is expected to be relatively stable at ambient temperatures in the solid state. However, at elevated temperatures, degradation may occur.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3]

Table 2: Forced Degradation Study Conditions and Anticipated Observations

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hHydrolysis of the amide bond to form 1,3-benzodioxole-5-carboxylic acid and ammonia.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hHydrolysis of the amide bond to form the corresponding carboxylate salt and ammonia.
Oxidation 3% H₂O₂ at room temperature for 24 hOxidation of the benzodioxole ring, potentially leading to ring opening or formation of catechols.
Thermal Degradation Solid sample at 80 °C for 72 hGeneral decomposition.
Photodegradation Solution exposed to ICH Q1B compliant light sourceFormation of various photoproducts.

Experimental Protocol: Forced Degradation Study

5.1 Materials

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (acetonitrile, water, methanol)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/MS system

5.2 Procedure

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60 °C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60 °C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at 80 °C.

    • Thermal Degradation (Solid): Store the solid compound at 80 °C.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution before injection into the HPLC.

    • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products. The HPLC method described in section 3.3 can be used as a starting point, with optimization to ensure separation of the parent compound from all degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point.

    • Identify and characterize the degradation products using mass spectrometry (MS) and, if necessary, by isolation and NMR spectroscopy.

    • Establish the degradation pathway.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_data Data Reporting prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle solids equil1->sep1 sep2 Centrifuge sep1->sep2 analysis1 Filter supernatant (0.22 µm) sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 HPLC-UV analysis analysis2->analysis3 data1 Calculate solubility (mg/mL, mol/L) analysis3->data1

Caption: Workflow for Equilibrium Solubility Determination.

Conceptual Signaling Pathway for Forced Degradation Analysis

G Conceptual Pathway for Forced Degradation Analysis cluster_stress Stress Conditions cluster_degradation Potential Degradation Products cluster_analysis Analytical Characterization compound This compound acid Acidic (e.g., HCl) compound->acid base Basic (e.g., NaOH) compound->base oxidative Oxidative (e.g., H₂O₂) compound->oxidative thermal Thermal compound->thermal photo Photolytic (UV/Vis) compound->photo hydrolysis_prod 1,3-Benzodioxole-5-carboxylic acid + NH₃ acid->hydrolysis_prod Hydrolysis base->hydrolysis_prod oxidative_prod Ring-opened products, Catechols oxidative->oxidative_prod Oxidation other_prod Other Degradants thermal->other_prod Decomposition photo->other_prod Photodegradation hplc Stability-indicating HPLC-UV/MS hydrolysis_prod->hplc oxidative_prod->hplc other_prod->hplc nmr NMR (for isolated products) hplc->nmr

References

Methodological & Application

Application Notes and Protocols for 1,3-Benzodioxole-5-carboxamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxole, a heterocyclic compound, serves as a core scaffold in numerous biologically active molecules. Its derivatives, particularly those incorporating a carboxamide moiety at the 5-position, have garnered significant interest in oncology research for their potential as anticancer agents. These compounds have demonstrated a range of activities against various cancer cell lines, often through mechanisms involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. This document provides a detailed overview of the application of 1,3-Benzodioxole-5-carboxamide and its derivatives in cancer cell line studies, including experimental protocols and a summary of reported activities.

Data Summary of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various 1,3-Benzodioxole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxic Activity of N-(substituted-phenyl)benzo[d][1][2]dioxole-5-carboxamide Derivatives

Compound IDSubstitution on Phenyl RingCancer Cell LineIC50 (µM)Reference
IIaH-> 150[3]
IIb3,4,5-trimethoxy-> 150[3]
IIc3-(trifluoromethyl)-> 150[3]
IId-A549 (Lung)26-65[3]
IId-C6 (Glioma)26-65[3]
IId-NIH/3T3 (Fibroblast)> 150[3]

Table 2: Cytotoxic Activity of 1,3-Benzodioxole-based Thiosemicarbazone Derivatives

Compound IDR Group on AldehydeCancer Cell LineIC50 (µM)Reference
2-A549 (Lung)24.0 ± 3.46[4]
2-C6 (Glioma)23.33 ± 2.08[4]
3-A549 (Lung)28.0 ± 1.0[4]
3-C6 (Glioma)49.33 ± 1.15[4]
5[1,1′-biphenyl]-4-ylA549 (Lung)10.67 ± 1.53[4]
5[1,1′-biphenyl]-4-ylC6 (Glioma)4.33 ± 1.04[4]
9-A549 (Lung)51.5 ± 4.95[4]
9-C6 (Glioma)25.33 ± 1.53[4]
10-A549 (Lung)29.67 ± 5.51[4]
10-C6 (Glioma)12.33 ± 4.93[4]
Cisplatin-A549 (Lung)3.0 ± 0.88[4]
Cisplatin-C6 (Glioma)6.83 ± 0.28[4]

Table 3: Growth Inhibitory Activity of 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (Compound 8)

ParameterConcentration Range (M)Number of Cell Lines with Significant InhibitionReference
GI5010⁻⁷ to 10⁻⁵52[5][6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of this compound derivatives in cancer cell lines.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses the DNA-staining dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_outcomes Outcomes start Seed Cancer Cells treat Treat with 1,3-Benzodioxole -5-carboxamide Derivative start->treat viability Cell Viability Assay (MTT) treat->viability Determine IC50 apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis Quantify Apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle Analyze Cell Cycle Distribution ic50 IC50 Value viability->ic50 apoptosis_results Apoptotic Cell Population (%) apoptosis->apoptosis_results cell_cycle_arrest Cell Cycle Arrest (G1, S, G2/M) cell_cycle->cell_cycle_arrest

Caption: General experimental workflow for evaluating the anticancer effects of this compound derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 1,3-Benzodioxole -5-carboxamide Derivative bcl2 Bcl-2 compound->bcl2 Inhibits bax Bax mito Mitochondria bax->mito bcl2->mito Inhibits cyto_c Cytochrome c mito->cyto_c Release cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates death_receptor Death Receptor cas8 Caspase-8 death_receptor->cas8 cas8->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways potentially modulated by 1,3-Benzodioxole derivatives.

Mechanism of Action

Derivatives of this compound exert their anticancer effects through various mechanisms. One prominent mechanism is the induction of apoptosis. For instance, certain thiosemicarbazone derivatives of 1,3-benzodioxole have been shown to increase both early and late apoptosis in A549 and C6 cancer cells.[4] This process is often accompanied by a disturbance in the mitochondrial membrane potential.[4]

Furthermore, some derivatives can inhibit DNA synthesis in cancer cells.[4] Another important mechanism of action for some 1,3-benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system.[2] The Trx system is often over-expressed in cancer cells and plays a crucial role in anti-oxidation, anti-apoptosis, and drug tolerance.[2] By inhibiting this system, these compounds can induce oxidative stress, leading to apoptosis.[2][7]

Additionally, certain 1,3-benzodioxole-containing compounds have been found to act as inhibitors of P-glycoprotein (P-gp) efflux pumps.[8] This is particularly relevant in overcoming multidrug resistance in cancer cells. By inhibiting P-gp, these compounds can enhance the efficacy of co-administered chemotherapeutic drugs.[8] Some derivatives also exhibit anti-angiogenic properties by inhibiting vascular endothelial growth factor receptors (VEGFR).[8]

The versatility of the 1,3-benzodioxole scaffold allows for the development of compounds with multiple mechanisms of action, making them promising candidates for further preclinical and clinical investigation in cancer therapy.

References

Application of 1,3-Benzodioxole-5-carboxamide Derivatives as Auxin Agonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auxins are a class of phytohormones that play a critical role in nearly every aspect of plant growth and development, including cell division, elongation, and differentiation.[1][2] Synthetic auxins are widely used in agriculture and horticulture to promote root growth, control fruit development, and as herbicides.[3][4] This document provides detailed application notes and protocols for a novel class of 1,3-benzodioxole derivatives that have been identified as potent auxin receptor agonists.[3][5][6][7][8] Specifically, we focus on the compound designated K-10 , an N-(benzo[d][9][10]dioxol-5-yl)-2-(one-benzylthio) acetamide, which has demonstrated superior activity in promoting root growth compared to the commonly used synthetic auxin, 1-naphthylacetic acid (NAA).[3][5][6][7][8]

These compounds function by binding to the auxin receptor TRANSPORT INHIBITOR RESPONSE 1 (TIR1), an F-box protein that is part of the SCFTIR1 ubiquitin ligase complex.[2][3][5][11] This binding event initiates the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent physiological effects.[1][2][9][10][11] The high affinity and efficacy of K-10 make it a valuable tool for research in plant development and a promising candidate for the development of new plant growth regulators.[3][5][6]

Data Presentation

The following tables summarize the quantitative data for the lead compound K-10 in comparison to the synthetic auxin NAA.

Table 1: In Vitro Binding Affinity to TIR1 Receptor

CompoundBinding Energy (kJ mol⁻¹)Target Protein
K-10-8.62Arabidopsis thaliana TIR1
NAA-7.67Arabidopsis thaliana TIR1

Data from molecular docking analysis, indicating a higher binding affinity of K-10 to the TIR1 receptor compared to NAA.[3]

Table 2: Effect on Primary Root Elongation

CompoundConcentrationPromotive Rate (%) - Arabidopsis thalianaPromotive Rate (%) - Oryza sativa
K-100.1 µM37.1Not Reported
K-101 µMInhibitory34.4
K-105 µMNot Reported65.1
NAA0.005 µM-36.95.8
NAA0.05 µMNot Reported-12.3

Promotive rates indicate the percentage increase in primary root length compared to a control group. Negative values indicate inhibition.[3]

Table 3: Effect on Root Primordia in Arabidopsis thaliana

TreatmentRoot Primordia Number
K-103.2
NAA2.6
DMSO (Control)1.5

This data suggests that K-10 is more effective than NAA at promoting the differentiation of root primordia.[3]

Signaling Pathway

The agonist activity of 1,3-benzodioxole derivatives like K-10 on the auxin receptor TIR1 initiates a signaling cascade that leads to changes in gene expression and ultimately promotes root growth. The following diagram illustrates this canonical auxin signaling pathway.

AuxinSignaling cluster_nucleus Nucleus cluster_response Cellular Response Auxin Auxin Agonist (e.g., K-10) TIR1 SCF-TIR1/AFB Complex Auxin->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Promotes interaction Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene Auxin-Responsive Genes ARE->Gene Regulates Response Cell Elongation & Division (Root Growth) Gene->Response Leads to Ub->Aux_IAA Ubiquitination

Caption: Canonical auxin signaling pathway activated by an auxin agonist.

Experimental Protocols

Detailed methodologies for key experiments to characterize the auxin-like activity of 1,3-benzodioxole-5-carboxamide derivatives are provided below.

Protocol 1: Arabidopsis thaliana Root Elongation Assay

This protocol is designed to assess the effect of test compounds on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (square, 120 mm)

  • Test compounds (e.g., K-10) and control (NAA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1 minute.

    • Remove ethanol and add 1 mL of 20% bleach solution with 0.1% Tween 20. Incubate for 10 minutes with occasional vortexing.

    • Wash seeds 5 times with sterile distilled water.

    • Resuspend seeds in 0.1% sterile agar solution.

  • Plating and Stratification:

    • Prepare MS medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

    • Autoclave and cool to ~50°C.

    • Add test compounds (dissolved in DMSO) to the desired final concentration. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

    • Pour the medium into sterile square Petri dishes.

    • Once solidified, plate the sterilized seeds in a row at the top of the plate.

    • Seal the plates with breathable tape and wrap in aluminum foil.

    • Stratify the seeds by storing them at 4°C for 2-3 days to synchronize germination.

  • Growth and Measurement:

    • Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark cycle at 22°C.

    • Orient the plates vertically to allow roots to grow along the surface of the medium.

    • After 5-7 days of growth, photograph the plates.

    • Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard error for each treatment (n ≥ 15 seedlings per treatment).

RootElongationWorkflow Start Start: A. thaliana Seeds Sterilize Surface Sterilize Seeds Start->Sterilize PlateSeeds Plate Seeds on Media Sterilize->PlateSeeds PrepareMedia Prepare MS Media with Test Compounds PrepareMedia->PlateSeeds Stratify Stratify at 4°C (2-3 days) PlateSeeds->Stratify Grow Incubate Vertically in Growth Chamber (5-7 days) Stratify->Grow Measure Photograph and Measure Primary Root Length Grow->Measure Analyze Data Analysis and Comparison Measure->Analyze End End: Quantify Root Growth Analyze->End

Caption: Workflow for the Arabidopsis thaliana root elongation assay.

Protocol 2: Auxin Response Reporter (DR5:GUS) Assay

This protocol uses a transgenic Arabidopsis line containing the DR5:GUS reporter construct to visualize auxin response in tissues. The DR5 promoter is a synthetic promoter that is strongly activated by auxin.

Materials:

  • Arabidopsis thaliana seedlings carrying the DR5:GUS reporter construct

  • MS medium (as described in Protocol 1)

  • Test compounds (e.g., K-10) and controls (NAA, DMSO)

  • GUS staining solution:

    • 100 mM sodium phosphate buffer (pH 7.0)

    • 10 mM EDTA

    • 0.5 mM potassium ferricyanide

    • 0.5 mM potassium ferrocyanide

    • 0.1% Triton X-100

    • 1 mg/mL X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)

  • 70% Ethanol

  • Microscope with DIC optics

Procedure:

  • Seedling Growth:

    • Grow DR5:GUS Arabidopsis seedlings on MS medium containing the test compounds for 5-7 days as described in Protocol 1.

  • GUS Staining:

    • Carefully harvest whole seedlings and place them in 1.5 mL microcentrifuge tubes or wells of a 24-well plate.

    • Submerge the seedlings in ice-cold 90% acetone for 30 minutes.

    • Rinse the seedlings with the staining buffer (without X-Gluc).

    • Submerge the seedlings in the complete GUS staining solution.

    • Vacuum infiltrate for 10-15 minutes to ensure the solution penetrates the tissue.

    • Incubate at 37°C for 4-12 hours, or until a blue color develops. The incubation time will depend on the strength of the auxin response.

  • Destaining and Visualization:

    • Remove the staining solution.

    • Add 70% ethanol to destain the chlorophyll and clear the tissue. Change the ethanol several times until the tissue is clear, leaving only the blue GUS stain.

    • Mount the seedlings on a microscope slide with a drop of 50% glycerol.

    • Observe and photograph the staining pattern, particularly in the root tips and sites of lateral root initiation, using a microscope.

    • The intensity and location of the blue color are indicative of the level and location of auxin activity.[3]

GusAssayWorkflow Start Start: DR5:GUS Seedlings Grow Grow Seedlings on Media with Test Compounds (5-7 days) Start->Grow Harvest Harvest Seedlings Grow->Harvest Stain Stain with X-Gluc Solution (Incubate at 37°C) Harvest->Stain Destain Destain with 70% Ethanol Stain->Destain Visualize Visualize GUS Expression (Microscopy) Destain->Visualize Analyze Analyze Staining Pattern and Intensity Visualize->Analyze End End: Evaluate Auxin Response Analyze->End

Caption: Workflow for the DR5:GUS auxin response reporter assay.

Disclaimer: The information provided in this document is intended for research use only. Researchers should optimize these protocols for their specific experimental conditions. All work with chemicals should be performed in accordance with institutional safety guidelines.

References

Application Note & Protocols: In Vivo Evaluation of 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental design for the in vivo evaluation of 1,3-Benzodioxole-5-carboxamide, a compound with potential therapeutic applications. The protocols outlined herein focus on assessing its anti-inflammatory properties in a murine model.

Introduction

1,3-Benzodioxole derivatives have garnered significant interest due to their diverse biological activities, including anti-tumor, anti-hyperlipidemic, and anti-inflammatory effects.[1] Specifically, certain N-substituted this compound derivatives have demonstrated potential as anti-diabetic agents by inhibiting α-amylase and have been evaluated in vivo.[2][3] Given the established link between diabetes and inflammation, this application note details a robust preclinical in vivo workflow to specifically characterize the anti-inflammatory efficacy of this compound.

The primary model proposed is the lipopolysaccharide (LPS)-induced systemic inflammation model in mice. This is a widely accepted and validated model for acute inflammation, allowing for the assessment of pro-inflammatory cytokine production and the investigation of underlying molecular mechanisms, such as the NF-κB signaling pathway.[4]

Proposed In Vivo Experimental Design

The experimental design is structured to assess the dose-dependent efficacy of this compound in mitigating an acute inflammatory response.

Animal Model
  • Species/Strain: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Acclimatization: Animals should be acclimated for a minimum of seven days under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).[5]

Experimental Groups

Proper study design requires multiple control groups to ensure the validity of the results.[6][7] The following groups are recommended:

Group IDGroup NameTreatmentRationale
IVehicle ControlVehicle (e.g., 0.5% CMC-Na)To assess the baseline response without any treatment or inflammatory stimulus.
IINegative ControlVehicle + LPSTo establish the maximal inflammatory response induced by LPS.
IIIPositive ControlDexamethasone (10 mg/kg) + LPSTo validate the model using a standard-of-care anti-inflammatory drug.
IVTest Group (Low Dose)Compound (10 mg/kg) + LPSTo assess the efficacy of the test compound at a low dose.
VTest Group (Mid Dose)Compound (30 mg/kg) + LPSTo assess the efficacy of the test compound at a medium dose.
VITest Group (High Dose)Compound (100 mg/kg) + LPSTo assess the efficacy of the test compound at a high dose and establish a dose-response relationship.
Dosing and Administration
  • Test Compound Formulation: this compound will be suspended in a vehicle of 0.5% Carboxymethylcellulose Sodium (CMC-Na) in sterile water.

  • Route of Administration: Oral gavage is a precise method for delivering a specific volume of an agent.[8]

  • Dosing Volume: The maximum recommended dosing volume for mice is 10 mL/kg.[8][9]

  • Timing: The compound or vehicle will be administered 1 hour prior to the LPS challenge.

Experimental Workflow Diagram

G Experimental Workflow for In Vivo Anti-Inflammatory Assay cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Induction cluster_sample Phase 3: Sample Collection cluster_analysis Phase 4: Analysis acclimatize Animal Acclimatization (7 days) randomize Randomization into Experimental Groups (n=8/group) acclimatize->randomize dosing Oral Gavage Administration (Vehicle, Dexamethasone, or Test Compound) randomize->dosing lps LPS Injection (i.p.) (1 hour post-dosing) dosing->lps blood Blood Collection (Terminal) (e.g., 4 hours post-LPS) lps->blood tissue Tissue Harvesting (Liver, Spleen, Lungs) blood->tissue elisa Serum Cytokine Analysis (ELISA for TNF-α, IL-6, IL-1β) blood->elisa wb Tissue Protein Analysis (Western Blot for p-p65, p65, IκBα) tissue->wb data Data Analysis & Reporting elisa->data wb->data

Caption: Overall experimental workflow from animal preparation to data analysis.

Detailed Experimental Protocols

Protocol: Oral Gavage Administration
  • Animal Restraint: Scruff the mouse, grasping the skin over the shoulders to immobilize the head and forelegs.[8]

  • Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach and avoid perforation.[10] Mark the needle if necessary.

  • Tube Insertion: Gently insert the gavage tube into the diastema of the mouth and advance it along the upper palate. The tube should pass easily into the esophagus.[8] If resistance is met, withdraw and re-attempt.

  • Substance Administration: Once the tube is correctly positioned, administer the calculated volume of the test substance using an attached syringe.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress or labored breathing for at least 10-15 minutes.[9][11]

Protocol: LPS-Induced Inflammation
  • LPS Preparation: Prepare a solution of Lipopolysaccharide (from E. coli O111:B4) in sterile, pyrogen-free saline at a concentration of 0.1 mg/mL.

  • Injection: One hour after oral gavage, administer the LPS solution via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.

  • Monitoring: Observe animals for clinical signs of inflammation (e.g., lethargy, piloerection).

Protocol: Terminal Blood and Tissue Collection
  • Anesthesia: At the designated endpoint (e.g., 4 hours post-LPS), deeply anesthetize the mouse (e.g., using isoflurane or a CO2 chamber followed by a secondary physical method).

  • Blood Collection: Perform terminal blood collection via cardiac puncture.[12][13]

    • Place the anesthetized animal in dorsal recumbency.[13]

    • Insert a 25-gauge needle attached to a 1 mL syringe just under and to the left of the xiphoid process at a 35-40 degree angle.[12]

    • Gently aspirate until blood flows into the syringe. Withdraw blood slowly to avoid collapsing the heart.

  • Serum Preparation:

    • Dispense the collected blood into a serum separator tube.

    • Allow the blood to clot at room temperature for 30 minutes.[14]

    • Centrifuge at 2000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store it at -80°C for cytokine analysis.

  • Tissue Harvesting:

    • Following blood collection, perform cervical dislocation to ensure euthanasia.

    • Using sterile instruments, dissect and collect relevant tissues (e.g., liver, spleen).

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C for subsequent protein analysis.

Protocol: Cytokine Measurement by ELISA

This protocol provides a general outline for a sandwich ELISA.[15] Always refer to the specific manufacturer's kit instructions.[4]

  • Plate Coating: Dilute the capture antibody (e.g., anti-mouse TNF-α) in binding solution and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[16]

  • Blocking: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature (RT).

  • Sample Incubation: Wash the plate. Prepare serial dilutions of the cytokine standard. Add 100 µL of standards and serum samples (diluted in Assay Diluent) to the appropriate wells. Incubate for 2 hours at RT.

  • Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at RT.[17]

  • Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at RT in the dark.

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at RT in the dark until a color change is observed.[4]

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H2SO4) to each well.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.

Protocol: Protein Expression by Western Blot

Western blotting is a technique used to detect specific proteins in a sample.[18][19][20]

  • Tissue Lysis: Homogenize frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (lysate).[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in SDS loading buffer.[19] Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane for 1 hour at RT in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, and anti-β-actin as a loading control) overnight at 4°C with gentle agitation.[18]

  • Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at RT.[19]

  • Signal Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups.

Table 1: Serum Cytokine Levels (Hypothetical Data)
GroupTreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
IVehicle Control25.4 ± 5.115.8 ± 3.910.2 ± 2.5
IINegative Control (LPS)2540.1 ± 210.53105.7 ± 250.2850.6 ± 95.3
IIIPositive Control (Dex)450.6 ± 55.2620.1 ± 78.4155.9 ± 30.1
IVCompound (10 mg/kg)1985.3 ± 180.72450.8 ± 210.6670.4 ± 80.2
VCompound (30 mg/kg)1250.7 ± 115.91560.4 ± 145.3410.8 ± 55.7
VICompound (100 mg/kg)680.2 ± 80.4890.5 ± 99.1220.3 ± 41.5

Potential Signaling Pathway for Investigation

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in the inflammatory response, including TNF-α, IL-6, and IL-1β. A potential mechanism for this compound could be the inhibition of IκBα degradation, which would prevent the nuclear translocation of the p65 subunit of NF-κB.

G Hypothesized NF-κB Signaling Pathway Inhibition cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα / p65-p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65-p50 (Active NF-κB) IkBa_p65->p65_p50 Releases p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation p65_nuc p65-p50 DNA DNA p65_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Compound 1,3-Benzodioxole- 5-carboxamide Compound->IKK Inhibits?

Caption: Hypothesized mechanism of action via the NF-κB signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of 1,3-Benzodioxole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and implementing high-throughput screening (HTS) assays for the discovery and characterization of 1,3-Benzodioxole-5-carboxamide derivatives with potential therapeutic applications. This document outlines protocols for both biochemical and cell-based assays, tailored to identify modulators of relevant biological targets.

Introduction

The 1,3-benzodioxole scaffold is a key pharmacophore found in numerous biologically active compounds. Derivatives of this compound have shown a range of activities, including the modulation of auxin receptors, inhibition of enzymes such as α-amylase, and enhancement of anti-tumor agents.[1][2][3][4] High-throughput screening is an essential tool for systematically evaluating large libraries of these derivatives to identify "hit" compounds with desired biological activities.[5][6][7][8] HTS leverages automation, miniaturization, and rapid data analysis to screen thousands of compounds efficiently.[5][7][9]

This guide provides detailed protocols for two distinct HTS assays designed to identify and characterize novel this compound derivatives:

  • Biochemical Assay: An α-amylase inhibition assay to identify potential anti-diabetic agents.[2]

  • Cell-Based Assay: A reporter gene assay to detect agonists of the auxin receptor TIR1, relevant for agricultural applications.[1][10][11]

Data Presentation: Quantitative Analysis of Lead Compounds

Following a primary HTS campaign and subsequent hit confirmation, lead compounds are typically characterized by determining their potency and efficacy. The following tables present hypothetical data for representative this compound derivatives in the described assays.

Table 1: Biochemical Assay Data for α-Amylase Inhibition

Compound IDDerivative ClassIC50 (µM)Assay Type
BDC-A1N-phenylbenzo[d][5][9]dioxole-5-carboxamide15.2Amylase Activity
BDC-A2N-(3-(trifluoromethyl)phenyl)benzo[d][5][9]dioxole-5-carboxamide5.8Amylase Activity
BDC-A3N-(3,4,5-trimethoxyphenyl)benzo[d][5][9]dioxole-5-carboxamide22.7Amylase Activity
Acarbose (Control)Aminocyclitol1.2Amylase Activity

Table 2: Cell-Based Assay Data for Auxin Receptor Agonism

Compound IDDerivative ClassEC50 (µM)Maximum Response (% of Control)Assay Type
BDC-T1N-(benzo[d][5][9]dioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide0.1125DR5:GUS Reporter
BDC-T2N-(benzo[d][5][9]dioxol-5-yl)-2-(benzylthio)acetamide0.5110DR5:GUS Reporter
NAA (Control)1-Naphthylacetic acid0.05100DR5:GUS Reporter

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding the context of the screening assays.

HTS_Workflow General High-Throughput Screening Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Characterization cluster_lead Lead Optimization Assay_Dev Assay Development & Miniaturization Lib_Prep Compound Library Preparation Assay_Dev->Lib_Prep Primary_HTS Primary High-Throughput Screen Lib_Prep->Primary_HTS Hit_ID Hit Identification Primary_HTS->Hit_ID Hit_Conf Hit Confirmation & Triage Hit_ID->Hit_Conf Dose_Resp Dose-Response & IC50/EC50 Determination Hit_Conf->Dose_Resp Sec_Assays Secondary & Orthogonal Assays Dose_Resp->Sec_Assays Lead_Opt Lead Optimization Sec_Assays->Lead_Opt

Caption: A generalized workflow for a high-throughput screening campaign.

Auxin_Signaling_Pathway Auxin Receptor (TIR1) Signaling Pathway cluster_compounds Compounds cluster_cellular Cellular Components Auxin Auxin / BDC Derivative TIR1 TIR1 Receptor Auxin->TIR1 binds SCF_Complex SCF Complex TIR1->SCF_Complex activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates Reporter DR5:GUS Reporter Gene ARF->Reporter activates transcription GUS_Protein GUS Protein Reporter->GUS_Protein translation

Caption: Simplified diagram of the TIR1-mediated auxin signaling pathway.

Experimental Protocols

The following are detailed protocols for the two proposed HTS assays. These should be optimized and validated for the specific laboratory conditions and instrumentation.

Protocol 1: Biochemical Assay for α-Amylase Inhibition

Objective: To identify this compound derivatives that inhibit the activity of α-amylase.

Principle: This assay measures the enzymatic activity of α-amylase by detecting the cleavage of a chromogenic substrate. Inhibitors will reduce the rate of substrate cleavage, leading to a decrease in the colorimetric signal.

Materials:

  • Porcine pancreatic α-amylase

  • 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) substrate

  • Assay buffer: 20 mM sodium phosphate, 6.7 mM sodium chloride, pH 6.9

  • This compound derivative library dissolved in DMSO

  • Acarbose (positive control)

  • DMSO (negative control)

  • 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound from the library source plates to the 384-well assay plates. Also, include wells for the positive control (acarbose) and negative control (DMSO).

  • Enzyme Addition: Add 10 µL of α-amylase solution (final concentration of 0.5 U/mL in assay buffer) to all wells of the assay plate.

  • Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 10 µL of the CNPG3 substrate solution (final concentration of 0.5 mM in assay buffer) to all wells to start the reaction.

  • Kinetic Reading: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 10 minutes.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (Vmax_compound - Vmax_background) / (Vmax_DMSO - Vmax_background))

    • Identify hits as compounds that exhibit significant inhibition (e.g., >50%).

Protocol 2: Cell-Based Reporter Gene Assay for Auxin Receptor Agonism

Objective: To identify this compound derivatives that act as agonists for the auxin receptor TIR1.

Principle: This assay utilizes a plant cell line (e.g., Arabidopsis thaliana protoplasts or tobacco BY-2 cells) stably transfected with a reporter construct. The construct contains the GUS (β-glucuronidase) gene under the control of an auxin-responsive promoter (DR5). Agonist binding to the TIR1 receptor will induce the degradation of a repressor protein, leading to the expression of the GUS reporter gene. The activity of GUS is measured using a luminescent substrate.[1][10][11]

Materials:

  • Arabidopsis thaliana cell suspension culture expressing DR5:GUS reporter

  • Cell culture medium

  • This compound derivative library dissolved in DMSO

  • 1-Naphthylacetic acid (NAA) (positive control)

  • DMSO (negative control)

  • 384-well white, solid-bottom microplates

  • GUS-Glo™ Luciferase Assay System (or similar)

  • Microplate luminometer

Procedure:

  • Cell Plating: Dispense 20 µL of the Arabidopsis thaliana cell suspension into each well of the 384-well microplate.

  • Compound Addition: Add 50 nL of each library compound, positive control (NAA), and negative control (DMSO) to the respective wells.

  • Incubation: Incubate the plates for 6-18 hours at 22°C in the dark to allow for reporter gene expression.

  • Lysis and Signal Detection: Add 20 µL of the prepared GUS-Glo™ reagent to each well. This reagent lyses the cells and contains the substrate for the GUS enzyme.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Signal Reading: Measure the luminescence signal using a microplate luminometer.

  • Data Analysis: Normalize the data to the controls:

    • % Activation = 100 * (Luminescence_compound - Luminescence_DMSO) / (Luminescence_NAA - Luminescence_DMSO)

    • Identify hits as compounds that show a significant increase in luminescence (e.g., >50% of the NAA response).

Hit Confirmation and Follow-up

Compounds identified as "hits" in the primary screen should undergo a rigorous confirmation process.[9] This includes re-testing the original compound, testing freshly sourced or re-synthesized compound, and performing dose-response experiments to determine potency (IC50 or EC50 values).[6] Furthermore, orthogonal assays should be employed to rule out false positives and to confirm the mechanism of action.[12] For example, hits from the α-amylase assay could be tested against other glycosidases to assess selectivity. Hits from the auxin reporter assay could be evaluated in whole-plant root growth assays to confirm their physiological effects.[1][11]

References

Application Notes and Protocols for the Synthesis of N-Substituted 1,3-Benzodioxole-5-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 1,3-benzodioxole-5-carboxamides, often derived from piperonylic acid, represent a significant class of compounds in medicinal chemistry and drug discovery. The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and insecticidal properties. Furthermore, certain derivatives have shown potential as modulators of important biological pathways, such as auxin signaling in plants.

These application notes provide detailed experimental protocols for the synthesis of N-substituted 1,3-benzodioxole-5-carboxamides via two primary and reliable methods: direct amide coupling and a two-step acyl chloride formation followed by amidation. This document is intended to guide researchers in the efficient synthesis and exploration of novel derivatives for various research applications.

Synthetic Strategies

The synthesis of N-substituted 1,3-benzodioxole-5-carboxamides primarily involves the formation of an amide bond between 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) and a primary or secondary amine. Two common and effective strategies are outlined below.

Method A: Direct Amide Coupling using Coupling Agents

This one-pot method facilitates the direct formation of the amide bond from 1,3-benzodioxole-5-carboxylic acid and an amine, mediated by a coupling reagent. This approach is often preferred due to its operational simplicity and mild reaction conditions, avoiding the need to isolate a reactive intermediate. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), often used in conjunction with an activating agent such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).

Method B: Amide Coupling via Acyl Chloride Formation

This robust, two-step procedure involves the initial conversion of 1,3-benzodioxole-5-carboxylic acid to its more reactive acyl chloride derivative, 1,3-benzodioxole-5-carbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine to form the target carboxamide. This method is particularly useful for less reactive amines.

Experimental Protocols

Method A: Direct Amide Coupling using EDCI and DMAP

This protocol describes a general procedure for the synthesis of N-substituted 1,3-benzodioxole-5-carboxamides using EDCI as the coupling agent and DMAP as a catalyst.

Materials:

  • 1,3-Benzodioxole-5-carboxylic acid

  • Substituted amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Argon or Nitrogen gas

Procedure:

  • To a clean, dry round-bottom flask, add 1,3-benzodioxole-5-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Add the substituted amine (1.0-1.2 eq) to the solution.

  • Add DMAP (0.1-0.3 eq) to the reaction mixture and stir under an inert atmosphere (Argon or Nitrogen).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDCI (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired N-substituted 1,3-benzodioxole-5-carboxamide.

Method B: Amide Coupling via Acyl Chloride Formation

This protocol outlines the synthesis of N-substituted 1,3-benzodioxole-5-carboxamides through the formation of an intermediate acyl chloride.

Step 1: Synthesis of 1,3-Benzodioxole-5-carbonyl chloride

Materials:

  • 1,3-Benzodioxole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Toluene or DCM

  • Catalytic amount of anhydrous DMF (optional, for thionyl chloride)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1,3-benzodioxole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride or in a solution of oxalyl chloride (2-3 eq) in an inert dry solvent like toluene or DCM.

  • If using thionyl chloride, a catalytic amount of dry DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 1,3-benzodioxole-5-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Substituted this compound

Materials:

  • Crude 1,3-benzodioxole-5-carbonyl chloride

  • Substituted amine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous DCM or THF

Procedure:

  • Dissolve the crude 1,3-benzodioxole-5-carbonyl chloride (1.0 eq) in a dry inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.

  • Cool the solution of the acyl chloride to 0 °C using an ice bath.

  • Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction by TLC. Once complete, dilute the mixture with an appropriate organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation

The following tables summarize quantitative data for the synthesis of various N-substituted 1,3-benzodioxole-5-carboxamides.

Table 1: Synthesis of N-Aryl-1,3-benzodioxole-5-carboxamides via Direct Amide Coupling (Method A)

N-SubstituentAmineYield (%)Melting Point (°C)Reference
PhenylAniline~95%154-156[1]
4-Hydroxyphenyl4-Aminophenol--
3-(Trifluoromethyl)phenyl3-(Trifluoromethyl)aniline-134-136[1]
3,5-Dimethoxyphenyl3,5-Dimethoxyaniline-158-160[1]
4-(1,3,2-Dithiarsinan-2-yl)phenyl4-(1,3,2-Dithiarsinan-2-yl)aniline51%-

Table 2: Synthesis of N-Alkyl/Aralkyl-1,3-benzodioxole-5-carboxamides

N-SubstituentAmineMethodYield (%)Melting Point (°C)Reference
BenzylBenzylamineA-127-129
DiethylDiethylamineA--
2-(one-benzylthio)2-(one-benzylthio)amineB--

Visualizations

Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of N-substituted 1,3-benzodioxole-5-carboxamides.

G cluster_A Method A: Direct Amide Coupling A_start 1,3-Benzodioxole-5-carboxylic Acid + Amine A_reagents EDCI, DMAP, DCM/DMF A_start->A_reagents Add A_reaction Stir at RT, 12-24h A_reagents->A_reaction A_workup Aqueous Workup A_reaction->A_workup A_purification Purification A_workup->A_purification A_product N-Substituted This compound A_purification->A_product

Caption: Workflow for Direct Amide Coupling.

G cluster_B Method B: Acyl Chloride Formation B_start 1,3-Benzodioxole-5-carboxylic Acid B_reagents1 SOCl₂ or (COCl)₂ B_start->B_reagents1 React with B_intermediate 1,3-Benzodioxole-5-carbonyl chloride B_reagents1->B_intermediate B_reagents2 Amine, Et₃N B_intermediate->B_reagents2 React with B_reaction Stir at 0°C to RT B_reagents2->B_reaction B_workup Aqueous Workup B_reaction->B_workup B_purification Purification B_workup->B_purification B_product N-Substituted This compound B_purification->B_product

Caption: Workflow for Acyl Chloride Method.

Signaling Pathway

Certain N-substituted 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists, playing a role in promoting plant root growth. The following diagram illustrates the canonical auxin signaling pathway that these compounds can modulate.

AuxinSignaling Auxin Auxin or 1,3-Benzodioxole Agonist TIR1_AFB TIR1/AFB (F-box protein) Auxin->TIR1_AFB Binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits ARE Auxin Response Element (Promoter) ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates Cellular_Response Cellular Response (e.g., Root Growth) Gene_Expression->Cellular_Response

Caption: Auxin Signaling Pathway.

References

Application Notes and Protocols: 1,3-Benzodioxole-5-carboxamide as a P-glycoprotein Inhibitor in Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of anticancer agents. The development of P-gp inhibitors to be used as chemosensitizers is a key strategy to overcome MDR. This document provides detailed application notes and protocols for the investigation of 1,3-Benzodioxole-5-carboxamide and its derivatives as potential P-gp inhibitors. While specific quantitative data for the parent compound, this compound, is not extensively available in the public domain, this document will utilize data from closely related and more complex derivatives to illustrate the potential of this chemical scaffold.

Mechanism of Action

P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide range of substrates, including many common cancer drugs like doxorubicin, paclitaxel, and vincristine, from the cell. This active efflux prevents the drugs from reaching their intracellular targets, thereby rendering the cancer cells resistant to treatment. This compound and its derivatives are being investigated as competitive or non-competitive inhibitors of P-gp. By binding to the transporter, these small molecules can block the drug-binding site or induce conformational changes that impair the pump's function. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs, restoring their cytotoxic effects in resistant cancer cells.

Data Presentation: P-gp Inhibition by a 1,3-Benzodioxole Derivative

The following tables summarize the quantitative data for a representative 1,3-benzodioxole derivative, 3-(Benzo[d][1][2]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide , demonstrating its efficacy as a P-gp inhibitor.[3]

Table 1: P-glycoprotein Inhibition

CompoundAssay TypeCell LineEC50 (µM) for P-gp Inhibition
3-(Benzo[d][1][2]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideNot specified in abstractP-gp overexpressing cells35-74

Table 2: Reversal of Doxorubicin Resistance

Cell LineTreatmentDoxorubicin IC50 (µM)Reversal Fold
LS180 (human colorectal carcinoma)Doxorubicin alone
LS180Doxorubicin + 3-(Benzo[d][1][2]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide13.8

Note: The specific IC50 value for doxorubicin alone in the LS180 cell line was not provided in the source abstract, but the fold-improvement is a key indicator of the inhibitor's efficacy.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 1,3-Benzodioxole-5-carboxamides

This protocol describes a general method for the synthesis of N-substituted 1,3-benzodioxole-5-carboxamides, which can be adapted for the synthesis of the parent this compound by using an appropriate amine. The synthesis starts from the commercially available piperonylic acid (1,3-benzodioxole-5-carboxylic acid).

Materials:

  • Piperonylic acid (1,3-benzodioxole-5-carboxylic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • An appropriate amine (e.g., for N-phenyl derivative, aniline)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation:

    • Dissolve piperonylic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude piperonyl chloride.

  • Amide Formation:

    • Dissolve the crude piperonyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-substituted this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Calcein-AM Efflux Assay for P-gp Inhibition

This is a fluorescence-based high-throughput assay to determine the P-gp inhibitory activity of a test compound.

Materials:

  • P-gp overexpressing cancer cell line (e.g., MCF-7/ADR, K562/ADR) and the corresponding parental sensitive cell line (e.g., MCF-7, K562).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Calcein-AM (acetoxymethyl ester).

  • Verapamil or another known P-gp inhibitor (positive control).

  • Test compound (this compound derivative).

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm).

Procedure:

  • Cell Seeding:

    • Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control (e.g., Verapamil) in the culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. For negative control wells, add medium with the vehicle (e.g., DMSO) at the same final concentration.

    • Incubate for 30 minutes at 37°C.

  • Calcein-AM Loading:

    • Prepare a 2X working solution of Calcein-AM in culture medium (e.g., final concentration of 0.25-1.0 µM).

    • Add 100 µL of the 2X Calcein-AM solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of P-gp activity for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

Protocol 3: Rhodamine 123 Efflux Assay for P-gp Inhibition

This flow cytometry-based assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.

Materials:

  • P-gp overexpressing and parental cell lines.

  • Complete cell culture medium.

  • Rhodamine 123.

  • Verapamil or other known P-gp inhibitor (positive control).

  • Test compound.

  • PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Harvest cells and adjust the concentration to 1 x 10⁶ cells/mL in culture medium.

  • Inhibitor Pre-incubation:

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add the test compound at various concentrations to the respective tubes. Include a positive control (Verapamil) and a negative (vehicle) control.

    • Pre-incubate for 10-15 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add rhodamine 123 to each tube to a final concentration of approximately 1 µM.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Efflux and Analysis:

    • Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular rhodamine 123.

    • Resuspend the cells in fresh, pre-warmed culture medium (without rhodamine 123 but containing the respective inhibitors) and incubate at 37°C for an efflux period of 1-2 hours.

    • After the efflux period, place the tubes on ice to stop the process.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) for each sample.

    • Calculate the increase in rhodamine 123 accumulation in the presence of the inhibitor compared to the untreated control.

    • Plot the increase in MFI against the log concentration of the test compound to determine the EC50 value.

Protocol 4: MTT Cytotoxicity Assay for Reversal of Multidrug Resistance

This colorimetric assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic drug.

Materials:

  • P-gp overexpressing and parental cell lines.

  • Complete cell culture medium.

  • Chemotherapeutic drug (e.g., Doxorubicin).

  • Test compound (this compound derivative).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO) or solubilization buffer.

  • 96-well tissue culture plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Seed both sensitive and resistant cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well).

    • Incubate overnight to allow for attachment.

  • Treatment:

    • Treat the cells with serial dilutions of the chemotherapeutic drug, both in the presence and absence of a fixed, non-toxic concentration of the test compound.

    • Include controls for the test compound alone to assess its intrinsic cytotoxicity.

    • Incubate for 48-72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value of the chemotherapeutic drug in the presence and absence of the test compound.

    • Calculate the Reversal Fold (RF) using the formula: RF = IC50 of drug alone / IC50 of drug + inhibitor.

Visualizations

Signaling Pathways in P-glycoprotein Regulation

Pgp_Signaling_Pathways GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Pgp_Gene ABCB1 Gene (P-gp) NFkB->Pgp_Gene Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Pgp_Gene Transcription Pgp_Protein P-glycoprotein (Efflux Pump) Pgp_Gene->Pgp_Protein Translation

Caption: Key signaling pathways regulating P-glycoprotein expression.

Experimental Workflow for P-gp Inhibition Assessment

Pgp_Inhibition_Workflow Start Start: Select MDR and Sensitive Cell Lines Culture Cell Culture and Seeding in 96-well plates Start->Culture Treatment Treat with this compound (and Chemotherapeutic Agent for Reversal Assay) Culture->Treatment Functional_Assay P-gp Functional Assay (Calcein-AM or Rhodamine 123 Efflux) Treatment->Functional_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Treatment->Cytotoxicity_Assay Measure_Fluorescence Measure Fluorescence (Flow Cytometry / Plate Reader) Functional_Assay->Measure_Fluorescence Measure_Absorbance Measure Absorbance (Plate Reader) Cytotoxicity_Assay->Measure_Absorbance Analyze_IC50 Analyze Data: Calculate IC50 for P-gp Inhibition Measure_Fluorescence->Analyze_IC50 Analyze_RF Analyze Data: Calculate Reversal Fold (RF) Measure_Absorbance->Analyze_RF End End: Assess P-gp Inhibitory Potential Analyze_IC50->End Analyze_RF->End

Caption: General workflow for evaluating P-gp inhibitors.

Logical Relationship of P-gp Inhibition and MDR Reversal

MDR_Reversal_Logic MDR_Cell Multidrug Resistant Cancer Cell Pgp Overexpressed P-glycoprotein (P-gp) MDR_Cell->Pgp expresses Drug_Efflux Chemotherapeutic Drug Efflux Pgp->Drug_Efflux causes Resistance Drug Resistance Drug_Efflux->Resistance leads to Accumulation Increased Intracellular Drug Accumulation Drug_Efflux->Accumulation is inversely related to Inhibitor This compound (P-gp Inhibitor) Inhibitor->Pgp targets Block P-gp Inhibition Inhibitor->Block results in Block->Drug_Efflux prevents Sensitivity Restored Drug Sensitivity (Apoptosis) Accumulation->Sensitivity leads to

Caption: Mechanism of MDR reversal by a P-gp inhibitor.

References

Application Notes and Protocols for Evaluating the Antidiabetic Effects of 1,3-Benzodioxole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a global metabolic disorder characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The development of novel therapeutic agents with improved efficacy and safety profiles is a critical area of research. 1,3-Benzodioxole-5-carboxamide derivatives have emerged as a promising class of compounds with potential antidiabetic properties. This document provides a comprehensive set of protocols for the systematic evaluation of these derivatives, encompassing in vitro enzymatic assays, cell-based glucose uptake studies, and in vivo animal models. The detailed methodologies and data presentation formats are designed to facilitate reproducible and comparative analysis in a drug discovery setting.

In Vitro Antidiabetic Activity Evaluation

A crucial first step in assessing the antidiabetic potential of this compound derivatives is to evaluate their effects on key enzymes and cellular processes involved in glucose homeostasis.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of the test compounds on α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels.[1][2]

Protocol:

  • Prepare a 0.1 M phosphate buffer (pH 6.8).

  • Dissolve the α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 2 U/mL.

  • Prepare various concentrations of the this compound derivatives (e.g., 10-100 µg/mL) in a suitable solvent (e.g., DMSO). Acarbose is used as a positive control.

  • In a 96-well microplate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of the α-glucosidase enzyme solution to each well and incubate at 37°C for 5 minutes.[3]

  • Initiate the reaction by adding 20 µL of 1 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (dissolved in phosphate buffer) to each well.[3]

  • Incubate the plate at 37°C for 20 minutes.[3]

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.[3]

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where Abscontrol is the absorbance of the enzyme reaction without the inhibitor, and Abssample is the absorbance of the enzyme reaction with the test compound.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Amylase Inhibition Assay

Objective: To assess the inhibitory activity of the test compounds against α-amylase, a key enzyme in the digestive system that hydrolyzes starch into smaller sugars.[1]

Protocol:

  • Prepare a 0.5 M Tris-HCl buffer (pH 6.9) containing 0.01 M CaCl2.

  • Prepare a 0.5% (w/v) starch solution in the Tris-HCl buffer. Boil for 5 minutes and then pre-incubate at 37°C for 5 minutes.[4]

  • Dissolve porcine pancreatic α-amylase in the Tris-HCl buffer to a concentration of 2 U/mL.[4]

  • Prepare various concentrations of the this compound derivatives and acarbose (positive control) in a suitable solvent.

  • In a 96-well microplate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.[4]

  • Add 20 µL of the pre-incubated starch solution to initiate the reaction and incubate for another 10 minutes at 37°C.[5]

  • Stop the reaction by adding 40 µL of 3,5-dinitrosalicylic acid (DNSA) reagent.

  • Boil the plate for 5 minutes, then cool to room temperature.[4]

  • Dilute the reaction mixture with 160 µL of distilled water.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula mentioned in the α-glucosidase assay.

  • Determine the IC50 value for each compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To evaluate the inhibitory potential of the compounds against DPP-4, an enzyme that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.

Protocol:

  • Prepare a Tris-HCl buffer (50 mM, pH 8.0).[6]

  • Reconstitute human recombinant DPP-4 enzyme in the Tris-HCl buffer.

  • Prepare various concentrations of the this compound derivatives and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.

  • In a 96-well black microplate, add 25 µL of the test compound solution to each well.[7]

  • Add 25 µL of the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.[6][7]

  • Add 50 µL of the DPP-4 substrate, Gly-Pro-AMC (dissolved in Tris-HCl buffer), to each well to initiate the reaction.[6]

  • Incubate the plate at 37°C for 30 minutes, protected from light.[6][7]

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.[7]

  • The percentage of inhibition is calculated based on the reduction in fluorescence in the presence of the inhibitor compared to the control.

  • Determine the IC50 value for each compound.

Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To assess the ability of the test compounds to stimulate glucose uptake in an insulin-sensitive cell line, such as 3T3-L1 adipocytes.[8]

Protocol:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS).

    • Induce differentiation into adipocytes by treating confluent cells with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.[9]

    • After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin.

    • After another 2-3 days, switch to DMEM with 10% FBS and maintain the culture for 7-10 days until mature adipocytes are formed.[10]

  • Glucose Uptake Assay:

    • Seed the differentiated 3T3-L1 adipocytes in 24-well plates.

    • Serum-starve the cells for 3-4 hours in Krebs-Ringer phosphate (KRP) buffer.

    • Treat the cells with various concentrations of the this compound derivatives or insulin (positive control) for 30 minutes at 37°C.

    • Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose or a fluorescent glucose analog like 2-NBDG to each well and incubate for 10-15 minutes.[11]

    • Stop the uptake by washing the cells with ice-cold KRP buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

    • Normalize the glucose uptake to the total protein content of each well.

    • Express the results as a percentage of the basal glucose uptake.

Quantitative Data Summary

Summarize the results from the in vitro assays in the following tables for easy comparison.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activities

Compound IDα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
Derivative 1
Derivative 2
...
Acarbose

Table 2: DPP-4 Inhibitory Activity

Compound IDDPP-4 IC50 (µM)
Derivative 1
Derivative 2
...
Sitagliptin

Table 3: Glucose Uptake in 3T3-L1 Adipocytes

Compound IDConcentration (µM)Glucose Uptake (% of Basal)
Derivative 110
50
100
Insulin0.1

In Vivo Antidiabetic Activity Evaluation

Promising compounds identified from in vitro screening should be further evaluated in an in vivo model of diabetes. The streptozotocin (STZ)-induced diabetic rat or mouse model is a widely used and well-characterized model for type 1 and, with modifications, type 2 diabetes.[12][13][14]

Streptozotocin (STZ)-Induced Diabetic Animal Model

Objective: To evaluate the antihyperglycemic effect of the most potent this compound derivatives in a chemically induced diabetic animal model.

Protocol:

  • Animal Selection and Acclimatization:

    • Use male Sprague-Dawley or Wistar rats (180-220 g) or C57BL/6 mice.[15][16]

    • Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

  • Induction of Diabetes:

    • For a type 1 diabetes model, administer a single intraperitoneal (i.p.) injection of STZ (dissolved in 0.1 M cold citrate buffer, pH 4.5) at a dose of 50-65 mg/kg body weight to overnight-fasted animals.[13][17]

    • For a type 2 diabetes model, a high-fat diet can be provided for several weeks followed by a lower dose of STZ (e.g., 35 mg/kg).[16]

  • Confirmation of Diabetes:

    • After 72 hours of STZ injection, measure the fasting blood glucose levels from the tail vein using a glucometer.

    • Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.[18]

  • Experimental Design:

    • Divide the diabetic animals into the following groups (n=6-8 per group):

      • Group I: Normal control (non-diabetic, receives vehicle)

      • Group II: Diabetic control (receives vehicle)

      • Group III: Diabetic + Standard drug (e.g., Glibenclamide or Metformin)

      • Group IV, V, etc.: Diabetic + Test compound (different doses)

  • Drug Administration and Monitoring:

    • Administer the test compounds and the standard drug orally or via the appropriate route once daily for a specified period (e.g., 14 or 28 days).

    • Monitor body weight and fasting blood glucose levels at regular intervals.

    • At the end of the study, collect blood samples for biochemical analysis (e.g., serum insulin, lipid profile, liver and kidney function tests).

    • Euthanize the animals and collect organs (e.g., pancreas, liver, kidney) for histopathological examination.

Quantitative In Vivo Data Summary

Table 4: Effect on Fasting Blood Glucose in STZ-Induced Diabetic Rats (mg/dL)

Treatment GroupDay 0Day 7Day 14Day 21Day 28
Normal Control
Diabetic Control
Standard Drug
Test Compound (Dose 1)
Test Compound (Dose 2)

Table 5: Effect on Biochemical Parameters at the End of the Study

Treatment GroupSerum Insulin (µU/mL)Total Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)
Normal Control
Diabetic Control
Standard Drug
Test Compound (Dose 1)
Test Compound (Dose 2)

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

dot digraph "Insulin Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Insulin\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRS [label="IRS\nProteins", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt/PKB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GLUT4_vesicle [label="GLUT4 Vesicle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GLUT4_membrane [label="GLUT4\nTranslocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_uptake [label="Glucose\nUptake", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycogen_synthesis [label="Glycogen\nSynthesis", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Gluconeogenesis [label="Gluconeogenesis\n(Inhibition)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Insulin -> IR [label="Binds"]; IR -> IRS [label="Phosphorylates"]; IRS -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> GLUT4_vesicle [label="Promotes"]; GLUT4_vesicle -> GLUT4_membrane; GLUT4_membrane -> Glucose_uptake; AKT -> Glycogen_synthesis [label="Stimulates"]; AKT -> Gluconeogenesis [label="Inhibits"]; } caption: Insulin signaling pathway leading to glucose uptake.

dot digraph "AMPK Signaling Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes AMP_ATP [label="Increased\nAMP/ATP Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LKB1 [label="LKB1", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_uptake [label="Glucose\nUptake", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_acid_ox [label="Fatty Acid\nOxidation", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluconeogenesis_inhib [label="Gluconeogenesis\n(Inhibition)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lipogenesis_inhib [label="Lipogenesis\n(Inhibition)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AMP_ATP -> LKB1 [label="Activates"]; LKB1 -> AMPK [label="Phosphorylates &\nActivates"]; AMPK -> Glucose_uptake; AMPK -> Fatty_acid_ox; AMPK -> Glycolysis; AMPK -> Gluconeogenesis_inhib; AMPK -> Lipogenesis_inhib; } caption: AMPK signaling pathway in metabolic regulation.

Experimental Workflows

dot digraph "In_Vitro_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nthis compound\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha_Glucosidase [label="α-Glucosidase\nInhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alpha_Amylase [label="α-Amylase\nInhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4\nInhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake Assay\n(3T3-L1 Adipocytes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50 / % Uptake)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Identification [label="Lead Compound\nIdentification", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Proceed to\nIn Vivo Studies", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Alpha_Glucosidase; Start -> Alpha_Amylase; Start -> DPP4; Alpha_Glucosidase -> Data_Analysis; Alpha_Amylase -> Data_Analysis; DPP4 -> Data_Analysis; Data_Analysis -> Glucose_Uptake; Glucose_Uptake -> Lead_Identification; Lead_Identification -> End; } caption: Workflow for in vitro antidiabetic screening.

dot digraph "In_Vivo_Study_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nLead Compounds from\nIn Vitro Screening", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Animal_Acclimatization [label="Animal Acclimatization\n(Rats/Mice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diabetes_Induction [label="Diabetes Induction\n(STZ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirmation [label="Confirmation of Diabetes\n(Blood Glucose > 250 mg/dL)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Animal Grouping\n(Control, Standard, Test)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Daily Drug Administration\n(14-28 Days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring:\n- Blood Glucose\n- Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; Sacrifice [label="Sacrifice and Sample Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Biochemical & Histopathological\nAnalysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Conclusion on\nAntidiabetic Efficacy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Animal_Acclimatization; Animal_Acclimatization -> Diabetes_Induction; Diabetes_Induction -> Confirmation; Confirmation -> Grouping; Grouping -> Treatment; Treatment -> Monitoring [label="Periodically"]; Monitoring -> Treatment; Treatment -> Sacrifice [label="End of Study"]; Sacrifice -> Analysis; Analysis -> End; } caption: Workflow for in vivo antidiabetic evaluation.

References

Application Notes and Protocols for Assessing Root Growth Promotion by 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxole-5-carboxamide and its derivatives have emerged as a promising class of compounds for promoting root growth in plants.[1][2][3][4] These molecules have been identified as potent auxin receptor agonists, exhibiting significant activity in enhancing primary root elongation and lateral root formation.[1][2][3] One notable derivative, designated K-10, has demonstrated superior root growth-promoting activity compared to the commonly used synthetic auxin, 1-naphthylacetic acid (NAA).[1][2][3]

These compounds function by targeting the auxin receptor TIR1 (Transport Inhibitor Response 1), a key component of the auxin signaling pathway that regulates numerous aspects of plant development, including root architecture.[1][2][3][5][6][7][8] By acting as agonists, they effectively mimic the natural plant hormone auxin, thereby stimulating downstream signaling cascades that lead to enhanced root system development.[1][2][3][8][9]

This document provides detailed application notes and experimental protocols for assessing the root growth-promoting effects of this compound derivatives. The methodologies described herein are designed to enable researchers to quantify the impact of these compounds on various root parameters and to investigate their mechanism of action.

Data Presentation: Efficacy of 1,3-Benzodioxole Derivatives

The following tables summarize the reported efficacy of a key 1,3-Benzodioxole derivative, K-10, on root growth in model plant species.

Table 1: Effect of K-10 on Primary Root Elongation in Arabidopsis thaliana

CompoundConcentration (µM)Promotion Rate (%)
K-100.137.1
HTS05309 (Lead Compound)0.118.7
NAA (Reference)0.1-36.9

Data sourced from: Frontiers in Plant Science, 2022.[3]

Table 2: Effect of K-10 on Primary Root Elongation in Oryza sativa (Rice)

CompoundConcentration (µM)Promotion Rate (%)
K-10134.4
K-10565.1
HTS05309 (Lead Compound)114.6
HTS05309 (Lead Compound)541.8
NAA (Reference)0.0055.8
NAA (Reference)0.05-12.3

Data sourced from: Frontiers in Plant Science, 2022.[2][3]

Experimental Protocols

Protocol 1: In Vitro Root Growth Assay using Arabidopsis thaliana

This protocol details the steps for quantifying the effect of this compound derivatives on the primary root length and lateral root number of Arabidopsis thaliana seedlings grown on agar plates.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • This compound test compounds

  • Dimethyl sulfoxide (DMSO)

  • Petri dishes (square or round)

  • Micropipettes and sterile tips

  • Sterile water

  • Growth chamber or incubator with controlled light and temperature

  • Flatbed scanner

  • Image analysis software (e.g., Fiji/ImageJ)[10][11][12]

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add a solution of 50% bleach and 0.05% Triton X-100.

    • Vortex for 5-10 minutes.

    • Wash seeds 4-5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar solution.

  • Plate Preparation:

    • Prepare MS medium according to the manufacturer's instructions. Add 1% sucrose and adjust the pH to 5.7.

    • Add agar (e.g., 0.8%) and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

    • Prepare stock solutions of the test compounds in DMSO.

    • Add the test compounds to the molten agar to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 5 µM). Ensure the final DMSO concentration is consistent across all treatments, including a solvent control (e.g., 0.1% DMSO).

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Plating and Stratification:

    • Pipette the sterilized seeds onto the surface of the agar plates in a straight line.

    • Seal the plates with breathable tape.

    • Wrap the plates in aluminum foil and stratify at 4°C for 2-3 days to synchronize germination.

  • Seedling Growth:

    • Transfer the plates to a growth chamber with a vertical orientation to allow roots to grow along the agar surface.

    • Maintain a controlled environment (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Data Acquisition and Analysis:

    • After a set growth period (e.g., 7-10 days), remove the plates from the growth chamber.

    • Scan the plates using a flatbed scanner to create high-resolution images.

    • Open the images in image analysis software like Fiji.

    • Use the "Simple Neurite Tracer" or a similar tool to measure the length of the primary root.

    • Manually count the number of emerged lateral roots.

    • Record the data for each seedling and calculate the average and standard deviation for each treatment group.

Protocol 2: Hydroponic Root Growth Assay using Oryza sativa (Rice)

This protocol is suitable for assessing the effects of test compounds on the root system of a monocot species.

Materials:

  • Oryza sativa seeds (e.g., Nipponbare)

  • Germination paper or filter paper

  • Beakers or trays

  • Hydroponic solution (e.g., Hoagland's solution)

  • This compound test compounds

  • DMSO

  • Aeration system (optional but recommended)

  • Growth chamber

  • Flatbed scanner with a transparent tray

  • Root analysis software (e.g., WinRHIZO)[13]

Procedure:

  • Seed Germination:

    • Surface sterilize rice seeds as described in Protocol 1.

    • Place sterilized seeds on moist germination paper in a petri dish or tray.

    • Germinate the seeds in the dark at 28-30°C for 2-3 days until the radicle emerges.

  • Hydroponic Culture Setup:

    • Prepare the hydroponic solution.

    • Prepare stock solutions of the test compounds in DMSO.

    • Add the test compounds to the hydroponic solution to achieve the desired final concentrations. Include a solvent control.

    • Transfer the germinated seedlings to the hydroponic solution. The seedlings can be supported by foam plugs or a mesh holder, ensuring the roots are submerged in the solution.

  • Seedling Growth:

    • Place the hydroponic setup in a growth chamber with controlled conditions (e.g., 14-hour light/10-hour dark photoperiod, 28°C).

    • If not using a large volume of solution, replace the treatment solutions every 2-3 days to maintain nutrient levels and compound concentration.

  • Root System Analysis:

    • After a specified growth period (e.g., 10-14 days), carefully remove the seedlings from the hydroponic setup.

    • Gently rinse the roots with water to remove any debris.

    • Excise the entire root system.

    • Place the root system in a transparent tray with a thin layer of water.

    • Scan the roots using a flatbed scanner.

    • Analyze the scanned images using WinRHIZO software to determine various root parameters, including total root length, surface area, average diameter, and number of root tips.

    • Calculate the average and standard deviation for each parameter across the different treatment groups.

Visualizations

Signaling Pathway

AuxinSignalingPathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AUX_IAA AUX/IAA Repressor ARF Auxin Response Factor (ARF) AUX_IAA->ARF Repression Proteasome 26S Proteasome AUX_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activation TPL TOPLESS (TPL) Co-repressor TPL->ARF Repression SCF_TIR1 SCF-TIR1/AFB E3 Ubiquitin Ligase SCF_TIR1->AUX_IAA Ubiquitination Ub Ubiquitin Auxin Auxin or 1,3-Benzodioxole-5- carboxamide Auxin->SCF_TIR1 Binding

Caption: Auxin signaling pathway initiated by this compound.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Sterilization Seed Sterilization (Arabidopsis/Oryza) Plating Seed Plating and Stratification Seed_Sterilization->Plating Media_Prep Media Preparation (Agar or Hydroponic) Media_Prep->Plating Compound_Prep Test Compound Stock Preparation Compound_Prep->Media_Prep Growth Seedling Growth in Controlled Environment Plating->Growth Imaging Image Acquisition (Flatbed Scanner) Growth->Imaging Quantification Root Parameter Quantification (Fiji/WinRHIZO) Imaging->Quantification Data_Analysis Statistical Analysis and Visualization Quantification->Data_Analysis

Caption: General workflow for assessing root growth promotion.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,3-Benzodioxole-5-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is piperonylic acid (1,3-benzodioxole-5-carboxylic acid).[1][2] Another potential precursor is piperonal, which can be oxidized to piperonylic acid.[1]

Q2: What are the main synthetic routes to produce this compound?

A2: The primary method involves the amidation of piperonylic acid. This is typically achieved by first activating the carboxylic acid group to form a more reactive intermediate, such as an acyl chloride, which is then reacted with an amine source. Common activating agents include thionyl chloride and various peptide coupling reagents.[1]

Q3: What are the critical factors affecting the yield of the reaction?

A3: Several factors can influence the final yield, including the choice of coupling reagent, reaction solvent, temperature, and the presence of moisture. Incomplete reactions, side reactions, and losses during purification are common reasons for low yields.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the recommended methods for purifying the final product?

A5: The most common purification techniques for 1,3-benzodioxole derivatives are recrystallization and column chromatography.[3] The choice of method depends on the scale of the synthesis and the nature of the impurities. Ethanol is often a suitable solvent for recrystallization.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of piperonylic acid: The coupling reagent may be inefficient or used in insufficient quantity.- Ensure the use of fresh, high-quality coupling reagents. - Consider using a more powerful coupling agent like HATU. - Increase the equivalents of the coupling reagent.
Hydrolysis of the activated intermediate: Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor nucleophilicity of the amine source: If using an ammonium salt, the free ammonia concentration might be too low.- When using ammonium chloride, a suitable base is required to liberate ammonia. - Consider using aqueous ammonia, ensuring appropriate reaction conditions to drive the reaction forward.
Multiple Spots on TLC (Impurity Formation) Side reactions with the coupling agent: Some coupling agents can lead to the formation of stable, unwanted byproducts.- Choose a coupling reagent known for high efficiency and low side-product formation (e.g., HATU). - Optimize the reaction temperature; lower temperatures can sometimes reduce side reactions.
Decomposition of starting material or product: The reaction conditions may be too harsh.- If using thionyl chloride, avoid excessive heating. - Ensure the workup procedure is not overly acidic or basic, which could degrade the product.
Difficulty in Product Isolation/Purification "Oiling out" during recrystallization: The product separates as an oil instead of crystals.- Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of the product.[6] - Try using a solvent mixture to achieve optimal crystallization. - Cool the solution slowly to encourage crystal formation.[3][6]
Co-elution of impurities during column chromatography: Impurities have similar polarity to the product.- Optimize the solvent system for column chromatography by testing different solvent polarities. - Consider using a different stationary phase if silica gel is not providing adequate separation.

Quantitative Data on Yields

Derivative Synthetic Method Yield (%)
N-(2-((4-fluorophenyl)sulfonyl)phenyl)benzo[d][1][7]dioxole-5-carboxamideNot specified82
N-(2-((4-chlorophenyl)sulfonyl)phenyl)benzo[d][1][7]dioxole-5-carboxamideNot specified85
N-(2-((p-tolyl)sulfonyl)phenyl)benzo[d][1][7]dioxole-5-carboxamideNot specified88
N-(2-(phenylsulfonyl)phenyl)benzo[d][1][7]dioxole-5-carboxamideNot specified86.2
2-(Benzo[d][1][7]dioxole-5-carboxamido)phenyl 4-chlorobenzenesulfonateNot specified80
2-(Benzo[d][1][7]dioxole-5-carboxamido)phenyl 2,4-difluorobenzenesulfonateNot specified83.2
1-((6-bromobenzo[d][1][7]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole derivativesSuzuki-Miyaura Coupling33-89

Data for sulfonic acid ester amide derivatives of piperonylic acid are from a general synthesis protocol.[1] Yields for triazole derivatives are from a study on Suzuki-Miyaura coupling reactions.[8]

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol describes a general method for the synthesis of this compound starting from piperonylic acid by forming an acyl chloride intermediate.[1]

Materials:

  • Piperonylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Aqueous ammonia or Ammonium chloride

  • Triethylamine (if using ammonium chloride)

  • Anhydrous sodium sulfate

  • Water

  • Brine

Procedure:

  • Acid Chloride Formation:

    • In a dry, round-bottom flask under an inert atmosphere, dissolve piperonylic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (2.0 eq) to the solution at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

    • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • In a separate flask, prepare a solution of the amine source. If using aqueous ammonia, it can be added directly. If using ammonium chloride (2.0 eq), dissolve it in a suitable solvent with triethylamine (2.0 eq) to generate ammonia in situ.[9]

    • Cool the amine solution in an ice bath.

    • Slowly add the freshly prepared piperonyloyl chloride (dissolved in a minimal amount of anhydrous DCM) to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization (e.g., from ethanol) or silica gel column chromatography.

Protocol 2: Synthesis using a Peptide Coupling Agent (HATU)

This protocol provides a general guideline for the synthesis of this compound using HATU, a common peptide coupling reagent known for its high efficiency.

Materials:

  • Piperonylic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Anhydrous DMF or DCM

  • Aqueous ammonia or Ammonium chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Carboxylic Acid Activation:

    • In a dry, round-bottom flask under an inert atmosphere, dissolve piperonylic acid (1.0 eq) in anhydrous DMF or DCM.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amidation:

    • Add the amine source (e.g., aqueous ammonia or a solution of ammonium chloride and additional base) to the reaction mixture.

    • Continue to stir at room temperature and monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway PiperonylicAcid 1,3-Benzodioxole-5-carboxylic Acid (Piperonylic Acid) ActivatedIntermediate Activated Intermediate (e.g., Acyl Chloride) PiperonylicAcid->ActivatedIntermediate Activation (e.g., SOCl2 or HATU) Product This compound ActivatedIntermediate->Product Amidation Ammonia Ammonia Source (NH3 or NH4Cl/Base) Ammonia->Product Amidation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Reaction Failure CheckReagents Check Reagent Quality (Anhydrous, Purity) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions ActivationIssue Incomplete Carboxylic Acid Activation? CheckReagents->ActivationIssue Reagents OK CheckConditions->ActivationIssue Conditions OK AmineIssue Issue with Amine Source? ActivationIssue->AmineIssue No OptimizeActivation Increase Equivalents of Coupling Agent or Switch to a Stronger One ActivationIssue->OptimizeActivation Yes OptimizeAmine Ensure Sufficient Base for NH4Cl or Use Aqueous Ammonia AmineIssue->OptimizeAmine Yes PurificationIssue Problem During Work-up/Purification? AmineIssue->PurificationIssue No Success Improved Yield OptimizeActivation->Success OptimizeAmine->Success OptimizePurification Review Recrystallization Solvent and Procedure or Optimize Chromatography PurificationIssue->OptimizePurification Yes PurificationIssue->Success No OptimizePurification->Success

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,3-Benzodioxole-5-carboxamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is an organic compound featuring a benzodioxole ring system with a carboxamide substituent.[1][2] Compounds with such aromatic and rigid structures often exhibit poor water solubility, which can significantly hinder their bioavailability and therapeutic efficacy in drug development.[3][4][5] Limited aqueous solubility can lead to challenges in formulation, incomplete absorption, and variable therapeutic outcomes.[][7]

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: Several effective methods can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[5][8] The most common approaches include:

  • pH Adjustment: Modifying the pH of the solution can ionize the compound, thereby increasing its solubility.[][9][10]

  • Co-solvents: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, improving the dissolution of hydrophobic compounds.[][11][12]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can form a more soluble inclusion complex.[13][14][15][16]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution rates.[17][18][19][20][21]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a solid state can improve wettability and dissolution.[22][23][24][25][26]

  • Prodrug Approach: Chemical modification of the drug into a more soluble derivative (prodrug) that converts back to the active form in the body.[27][28][29][30][31]

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

A3: The selection of an appropriate method depends on several factors, including the physicochemical properties of this compound, the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo administration), and regulatory considerations. A preliminary screening of multiple techniques is often recommended.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon standing.

Possible Cause & Solution Workflow

G start Precipitation Observed cause1 Is the solution supersaturated? start->cause1 sol1 Decrease the concentration of the compound. cause1->sol1 Yes cause2 Is the pH of the solution optimal for solubility? cause1->cause2 No end Stable Solution sol1->end sol2 Adjust pH to a range where the compound is ionized and more soluble. cause2->sol2 No cause3 Is the solvent system appropriate? cause2->cause3 Yes sol2->end sol3 Incorporate a co-solvent or a solubilizing agent like cyclodextrin. cause3->sol3 No cause3->end Yes sol3->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Concentration: Ensure the concentration of this compound is below its saturation point in the current solvent system. If supersaturated, dilute the solution.

  • Evaluate pH: Determine the pKa of the compound. For a basic compound, lowering the pH will increase solubility, while for an acidic compound, increasing the pH will enhance solubility.[10][32] Most organic molecules are weak acids or bases.[9]

  • Optimize Solvent System: If pH adjustment is insufficient or not feasible, consider adding a co-solvent such as ethanol, propylene glycol, or PEG 400.[][33] Alternatively, explore the use of cyclodextrins to form inclusion complexes.[13][15]

Issue 2: Low dissolution rate leading to long preparation times.

Possible Cause & Solution Workflow

G start Slow Dissolution cause1 Is the particle size of the solid compound too large? start->cause1 sol1 Reduce particle size through micronization or nanosuspension techniques. cause1->sol1 Yes cause2 Is the wettability of the compound poor? cause1->cause2 No end Rapid Dissolution sol1->end sol2 Utilize solid dispersion with a hydrophilic carrier or add a surfactant. cause2->sol2 Yes cause2->end No sol2->end

Caption: Troubleshooting workflow for slow dissolution rate.

Detailed Steps:

  • Particle Size Reduction: A smaller particle size increases the surface area available for dissolution.[5][9][34] Techniques like micronization or creating a nanosuspension can significantly enhance the dissolution rate.[21][35]

  • Improve Wettability: Poorly soluble compounds often have poor wettability. Creating a solid dispersion with a hydrophilic carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can improve this.[22][23][26] The addition of a small amount of a non-ionic surfactant can also aid in wetting the particle surface.[8]

Quantitative Data Summary

The following tables provide an overview of the potential improvements in aqueous solubility that can be achieved using different enhancement techniques. The data is illustrative and the actual improvement for this compound may vary.

Table 1: Effect of pH on Aqueous Solubility

pHSolubility (mg/mL)Fold Increase
7.40.051
5.00.510
3.05.0100

Table 2: Effect of Co-solvents on Aqueous Solubility (at pH 7.4)

Co-solvent System (v/v)Solubility (mg/mL)Fold Increase
Water0.051
20% Ethanol in Water1.020
40% PEG 400 in Water2.550
20% Propylene Glycol1.836

Table 3: Effect of Cyclodextrin Complexation on Aqueous Solubility

Cyclodextrin (CD) TypeMolar Ratio (Drug:CD)Apparent Solubility (mg/mL)Fold Increase
None-0.051
β-Cyclodextrin1:11.224
HP-β-Cyclodextrin1:14.590

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a series of glass vials, prepare aqueous buffers at various pH values (e.g., pH 3.0, 5.0, 7.4).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on solubility.

  • Cap the vials and equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.

Protocol 2: Preparation of a Nanosuspension by Media Milling
  • Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

  • Introduce the pre-suspension into a media mill containing milling beads (e.g., yttrium-stabilized zirconium oxide).

  • Mill the suspension at a controlled temperature for a specified duration. The milling time will depend on the desired particle size.

  • Periodically withdraw samples and measure the particle size distribution using a technique like Dynamic Light Scattering (DLS).

  • Continue milling until the desired particle size (typically below 300 nm) is achieved.[35]

  • Separate the nanosuspension from the milling media.

Protocol 3: Formulation of a Solid Dispersion by Solvent Evaporation
  • Select a hydrophilic carrier such as PVP K30 or PEG 6000.[22][23]

  • Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Characterize the solid dispersion for its dissolution properties and compare it to the pure drug.

Signaling Pathways and Workflows

G cluster_0 Solubility Enhancement Strategy Selection A Poorly Soluble Compound (this compound) B Characterize Physicochemical Properties (pKa, LogP, Melting Point) A->B C Define Formulation Requirements (Dosage, Route, Stability) A->C D Select Potential Strategies B->D C->D E pH Adjustment D->E F Co-solvents D->F G Cyclodextrins D->G H Nanosuspension D->H I Solid Dispersion D->I J Feasibility & Formulation Screening E->J F->J G->J H->J I->J K Optimized Formulation J->K

Caption: Logical workflow for selecting a solubility enhancement strategy.

References

troubleshooting unexpected side reactions in 1,3-Benzodioxole-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Benzodioxole-5-carboxamide.

Troubleshooting Guide: Unexpected Side Reactions and Issues

This guide addresses common problems encountered during the synthesis of this compound, typically prepared from 1,3-Benzodioxole-5-carboxylic acid (piperonylic acid).

Issue Potential Cause Recommended Solution
Low or No Product Yield Formation of Unreactive Ammonium Salt: Direct reaction of a carboxylic acid and ammonia can form a stable ammonium salt that requires high temperatures to dehydrate to the amide.Use a coupling agent (e.g., DCC, EDC) or convert the carboxylic acid to a more reactive intermediate like an acyl chloride (using SOCl₂ or (COCl)₂) before adding the ammonia source.[1]
Incomplete Acyl Chloride Formation: If using an activating agent, the conversion of the carboxylic acid to the acyl chloride may be incomplete.Ensure anhydrous conditions. Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents). A catalytic amount of DMF can accelerate the formation of the acyl chloride from thionyl chloride.[2]
Hydrolysis of Acyl Chloride: The acyl chloride intermediate is sensitive to moisture and can hydrolyze back to the carboxylic acid.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Formation of White Precipitate (Ammonium Chloride) Reaction of Amine with HCl: When using an acyl chloride, the reaction with ammonia will produce HCl, which then reacts with excess ammonia to form ammonium chloride.This is a normal byproduct of the reaction. It can be removed by washing the reaction mixture with water during workup.
Presence of Unreacted Starting Material (Carboxylic Acid) Insufficient Activation: The amount of activating agent may be insufficient to convert all of the carboxylic acid.Use a slight excess of the activating agent. Monitor the reaction progress by TLC to ensure full conversion of the starting material.
Poor Nucleophilicity of Ammonia Source: The concentration or reactivity of the ammonia source may be too low.Use a concentrated solution of ammonia (e.g., ammonium hydroxide) or anhydrous ammonia gas. Ensure proper mixing.
Formation of a High Molecular Weight Byproduct Dimerization of the 1,3-Benzodioxole Moiety: Under strong acidic conditions, the 1,3-benzodioxole ring can be susceptible to electrophilic attack, potentially leading to the formation of byproducts like bis(benzo[d][3][4]dioxol-5-yl)methane.Avoid strongly acidic conditions for prolonged periods or at high temperatures. If using an activating agent that produces a strong acid (like HCl), use a non-nucleophilic base to scavenge the acid.
Product is an Oil or Fails to Crystallize Impurities Present: The presence of unreacted starting materials, byproducts, or residual solvent can inhibit crystallization.Purify the crude product using column chromatography or recrystallization.[3]
Formation of an Ester Byproduct Use of an Alcohol as a Solvent with Acyl Chloride: If the acyl chloride is formed and an alcohol is present (e.g., as a solvent for the ammonia), the alcohol can act as a nucleophile to form an ester.[5]Use a non-alcoholic solvent such as DCM, THF, or dioxane for the amidation step.
Formation of an Anhydride Byproduct Reaction of Acyl Chloride with Unreacted Carboxylic Acid: If the carboxylic acid is not fully converted to the acyl chloride, the acyl chloride can react with the remaining carboxylic acid to form an anhydride.[5]Ensure complete conversion of the carboxylic acid to the acyl chloride before adding the amine. This can be achieved by allowing sufficient reaction time for the activation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and effective method involves a two-step, one-pot synthesis. First, 1,3-Benzodioxole-5-carboxylic acid is converted to its acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted in situ with an ammonia source, such as aqueous ammonium hydroxide or anhydrous ammonia, to form the desired amide.[1][6]

Q2: I tried to react 1,3-Benzodioxole-5-carboxylic acid directly with ammonium hydroxide but got a very low yield. Why?

A2: The direct reaction between a carboxylic acid and an amine (or ammonia) primarily forms an ammonium carboxylate salt due to an acid-base reaction. The conversion of this salt to an amide requires the removal of water, which typically necessitates high temperatures.[7] This can lead to decomposition of the starting material or product. Using an activating agent to form a more reactive carboxylic acid derivative is a more efficient approach at lower temperatures.

Q3: My reaction is complete, but I'm having trouble purifying the product. What are the recommended purification methods?

A3: For solid products, recrystallization is often the most effective method for purification.[3] Common solvents to try for aromatic amides include ethanol, acetone, acetonitrile, or mixtures containing ethyl acetate and hexane. If recrystallization is unsuccessful or if the product is an oil, column chromatography on silica gel is a good alternative. A typical eluent system would be a mixture of a non-polar solvent like hexane or cyclohexane and a polar solvent like ethyl acetate.

Q4: Can I use a coupling agent like DCC or EDC for this synthesis?

A4: Yes, peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation of 1,3-Benzodioxole-5-carboxylic acid with an ammonia source. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine.[1]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl from thionyl chloride; CO, CO₂, and HCl from oxalyl chloride). These reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reactions should be carried out under anhydrous conditions to avoid vigorous reactions and side product formation.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate using Thionyl Chloride

This protocol is a general method adapted for the synthesis of this compound.

Materials:

  • 1,3-Benzodioxole-5-carboxylic acid (piperonylic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Concentrated ammonium hydroxide (28-30%)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,3-Benzodioxole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The reaction can be gently heated to reflux if necessary to ensure complete conversion.

  • Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of concentrated ammonium hydroxide (3-5 eq) and triethylamine (1.5 eq) in DCM.

  • Slowly add the ammonium hydroxide solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_workup Step 3: Workup & Purification start 1,3-Benzodioxole-5-carboxylic acid in Anhydrous DCM reagent1 Add SOCl₂ (1.2 eq) at 0°C start->reagent1 stir1 Stir at RT for 1-2h reagent1->stir1 reagent2 Add NH₄OH/Et₃N in DCM at 0°C stir1->reagent2 stir2 Stir at RT for 1-3h reagent2->stir2 quench Quench with Water stir2->quench wash Wash with HCl, NaHCO₃, Brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_cause Potential Causes cluster_solution Solutions start Low/No Product Yield? cause1 Incomplete Activation of Carboxylic Acid start->cause1 Yes cause2 Formation of Unreactive Ammonium Salt start->cause2 Yes cause3 Hydrolysis of Acyl Chloride start->cause3 Yes solution1 Use excess activating agent / Monitor by TLC cause1->solution1 solution2 Use a coupling agent or form acyl chloride cause2->solution2 solution3 Use anhydrous conditions / inert atmosphere cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

optimizing the reaction conditions for Suzuki-Miyaura coupling of 1,3-Benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of 1,3-benzodioxole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of 1,3-benzodioxole derivatives, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The palladium catalyst may be oxidized or decomposed.- Use a fresh batch of catalyst. - Consider using a more stable pre-catalyst. - Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[1]
2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. For electron-rich 1,3-benzodioxole derivatives, ligands that promote oxidative addition are often necessary.[2][3]- Screen a variety of phosphine ligands (e.g., PPh₃, SPhos, XPhos).[4] - For sterically hindered substrates, consider bulky electron-rich ligands.[5]
3. Incorrect Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent may not be optimal for solubility and reactivity.- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] - Common solvents include dioxane, toluene, and THF, often with a small amount of water.[2][6]
4. Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.- Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or product.
Side Reactions 1. Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.- Ensure the reaction mixture and solvents are thoroughly degassed.[1] - Use a Pd(0) catalyst from the start to minimize the presence of Pd(II) species that can promote homocoupling.[1]
2. Dehalogenation/Protodeboronation: The aryl halide is reduced, or the boronic acid is protonated, leading to the formation of byproducts.[2]- Use anhydrous solvents and reagents to minimize sources of protons. - Screen different bases, as some can be a source of hydrides.[1]
Poor Reproducibility 1. Inconsistent Reagent Quality: The purity of starting materials, catalyst, ligand, and base can vary between batches.- Use reagents from a reliable source and of high purity. - Ensure boronic acids are stored under appropriate conditions to prevent degradation.
2. Variable Reaction Setup: Minor differences in setup (e.g., degassing efficiency, stirring rate) can impact the outcome.- Standardize the experimental protocol, including the method and duration of degassing.
Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling of a 1,3-Benzodioxole Derivative

The following table summarizes the optimization of reaction conditions for the coupling of 1-((6-bromobenzo[d][2][7]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with phenylboronic acid.[8][9][10]

Entry Catalyst Base Solvent Yield (%)
1Pd(PPh₃)₄Et₃NTHFTrace
2Pd(OAc)₂Et₃NTHF0
3Pd(dba)₂Et₃NTHF<5
4PdCl₂(PPh₃)₂ Et₃N THF 55
5PdCl₂(PPh₃)₂Et₃NMeCN30
6PdCl₂(PPh₃)₂Et₃NDioxane59
7PdCl₂(PPh₃)₂K₂CO₃ Dioxane >80

Data adapted from a study on a specific 1,3-benzodioxole derivative. Yields are approximate and may vary depending on the specific substrates and reaction conditions.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[7][11][12][13] The main steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the 1,3-benzodioxole derivative.[6][11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.[6][13]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.[6]

Q2: How do I choose the right palladium catalyst and ligand for my 1,3-benzodioxole derivative?

A2: The choice of catalyst and ligand is crucial for a successful reaction. For electron-rich heterocycles like 1,3-benzodioxole, catalysts that are effective for such systems should be considered.[3] Often, a screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts) and phosphine ligands (e.g., PPh₃, Buchwald ligands like SPhos or XPhos) is necessary to identify the optimal combination for your specific substrates.[4][5]

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and how do I select one?

A3: The base plays a critical role in activating the boronic acid for the transmetalation step.[13] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can depend on the solvent and the sensitivity of your substrates. Anhydrous conditions may require different bases than aqueous systems. It is often beneficial to screen a few bases to find the one that gives the best results for your reaction.[1]

Q4: Is water necessary for the Suzuki-Miyaura coupling reaction?

A4: While not always strictly necessary, the presence of water can be beneficial and is often used in Suzuki-Miyaura couplings.[6] Water can help to dissolve the base and facilitate the transmetalation step. However, for substrates that are sensitive to hydrolysis, anhydrous conditions may be required.

Q5: How can I monitor the progress of my Suzuki-Miyaura coupling reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Experimental Protocols

Detailed Methodology for a General Suzuki-Miyaura Coupling of a 1,3-Benzodioxole Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-1,3-benzodioxole derivative with an arylboronic acid. Note: This is a general guideline, and optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • Bromo-1,3-benzodioxole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-1,3-benzodioxole derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an inert atmosphere.[4]

  • Solvent Addition:

    • Add the degassed, anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction:

    • Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically between 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure coupled product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product reagents R¹-X (1,3-Benzodioxole-X) reagents->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product Formation check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst side_reactions Significant Side Reactions (Homocoupling, Dehalogenation) start->side_reactions screen_ligands Screen different phosphine ligands check_catalyst->screen_ligands No check_base_solvent Are the base and solvent optimal? check_catalyst->check_base_solvent Yes screen_ligands->check_base_solvent screen_bases Screen alternative bases (K₂CO₃, Cs₂CO₃, K₃PO₄) check_base_solvent->screen_bases No increase_temp Increase reaction temperature check_base_solvent->increase_temp Yes screen_solvents Try different solvents (Dioxane, Toluene, THF) screen_bases->screen_solvents screen_solvents->increase_temp success Successful Coupling increase_temp->success degas_reagents Ensure thorough degassing of solvents and reagents side_reactions->degas_reagents use_pd0 Use a Pd(0) pre-catalyst degas_reagents->use_pd0 anhydrous Use anhydrous conditions use_pd0->anhydrous anhydrous->check_catalyst

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Characterization of 1,3-Benzodioxole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1,3-benzodioxole-5-carboxamide derivatives.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Mass Spectrometry (MS)

    • High-Performance Liquid Chromatography (HPLC)

    • X-ray Crystallography

  • Experimental Protocols

    • General ¹H and ¹³C NMR Spectroscopy

    • High-Resolution Mass Spectrometry (HRMS)

    • Reverse-Phase HPLC

    • Single-Crystal X-ray Diffraction

  • Data Tables

Frequently Asked Questions (FAQs)

Q1: I am observing broad peaks in the ¹H NMR spectrum of my this compound derivative. What could be the cause?

A1: Broad peaks in an NMR spectrum can arise from several factors. For this class of compounds, common causes include:

  • Poor Solubility: The compound may not be fully dissolved in the NMR solvent.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can lead to significant line broadening.

  • Chemical Exchange: The amide proton (-CONH-) may be undergoing chemical exchange with residual water in the solvent or other exchangeable protons.

  • Compound Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.

Q2: My mass spectrometry results for a this compound derivative show an unexpected molecular ion peak. How should I interpret this?

A2: Unexpected molecular ion peaks in mass spectrometry are often due to the formation of adducts. Common adducts include [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺.[1] The presence of these adducts is highly dependent on the sample matrix, solvent purity, and cleanliness of the instrument.[1] It is advisable to look for peaks corresponding to these common adducts in your spectrum.

Q3: I am struggling to obtain single crystals of my this compound derivative suitable for X-ray crystallography. What can I do?

A3: Crystal growth is often a trial-and-error process. For 1,3-benzodioxole derivatives, which can be relatively rigid, consider the following:

  • Solvent System: Experiment with a wide range of solvents and solvent mixtures (e.g., slow evaporation from a solution in ethyl acetate/hexane or dichloromethane/methanol).

  • Temperature: Try different crystallization temperatures (room temperature, 4°C, -20°C).

  • Vapor Diffusion: Use vapor diffusion techniques, where a less volatile solvent containing your compound is allowed to slowly mix with a more volatile solvent in which your compound is less soluble.

Q4: What are the characteristic ¹H NMR signals for the 1,3-benzodioxole moiety?

A4: The most characteristic signal is a singlet for the two protons of the methylenedioxy group (-O-CH₂-O-), which typically appears between δ 5.9 and 6.1 ppm.[2] The aromatic protons on the benzodioxole ring usually appear as a complex pattern between δ 6.7 and 7.5 ppm, with the exact shifts and coupling constants depending on the substitution pattern.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Troubleshooting cluster_broad Troubleshooting Broad Peaks cluster_overlap Troubleshooting Overlapping Signals cluster_unexpected Troubleshooting Unexpected Peaks start Problem with NMR Spectrum broad_peaks Broad Peaks start->broad_peaks overlapping_signals Overlapping Signals start->overlapping_signals unexpected_peaks Unexpected Peaks start->unexpected_peaks check_solubility Check Solubility (Visually inspect sample) rerun_dilute Rerun at Lower Concentration use_diff_solvent Use a Different Solvent (e.g., DMSO-d6, Benzene-d6) filter_sample Filter Sample (Remove paramagnetic impurities) d2o_exchange Add D2O (Exchange amide proton) change_solvent_overlap Change NMR Solvent (e.g., Benzene-d6 can induce shifts) higher_field Use Higher Field NMR run_2d_nmr Run 2D NMR (COSY, HSQC) check_solvent_peaks Check for Residual Solvent Peaks (e.g., Acetone, Ethyl Acetate) check_water_peak Check for Water Peak check_impurities Review Synthesis Purification

Issue: Broad Amide Proton Signal

  • Problem: The -CONH- proton signal is broad and integration is inaccurate.

  • Cause: This is often due to intermediate rates of chemical exchange with water or other protic species in the NMR solvent. Quadrupolar broadening from the ¹⁴N nucleus can also contribute.

  • Solution:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The amide proton will exchange with deuterium, causing the signal to disappear.[3]

    • Low Temperature: Run the experiment at a lower temperature to slow down the chemical exchange.

    • Dry Solvent: Use a freshly opened ampule of deuterated solvent or a solvent dried over molecular sieves to minimize water content.

Issue: Complex Aromatic Signals

  • Problem: The aromatic protons on the benzodioxole ring and other aromatic substituents are overlapping, making interpretation difficult.

  • Cause: The chemical shifts of the aromatic protons are often very similar, leading to complex second-order coupling patterns.

  • Solution:

    • Higher Field Instrument: Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase the chemical shift dispersion.

    • 2D NMR: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to identify proton-proton and proton-carbon correlations, which can help in assigning the signals.

    • Solvent Effects: Acquire the spectrum in a different solvent, such as benzene-d₆. The anisotropic effect of the benzene ring can induce significant changes in the chemical shifts of the aromatic protons, often resolving overlapping signals.[3]

Mass Spectrometry (MS)

MS_Troubleshooting cluster_no_ion Troubleshooting Weak Molecular Ion cluster_unexpected_mass Troubleshooting Unexpected Masses cluster_fragmentation Troubleshooting Fragmentation start Problem with Mass Spectrum no_mol_ion No/Weak Molecular Ion start->no_mol_ion unexpected_masses Unexpected High Masses start->unexpected_masses fragmentation_issue Unusual Fragmentation start->fragmentation_issue use_soft_ionization Use Softer Ionization (e.g., ESI, CI instead of EI) check_for_fragments Check for Fragments Corresponding to Neutral Losses check_adducts Check for Common Adducts ([M+Na]⁺, [M+K]⁺) check_dimers Check for Dimers ([2M+H]⁺) review_sample_prep Review Sample Prep (Source of salts) compare_to_db Compare with Spectral Databases propose_mechanisms Propose Fragmentation Pathways (Based on structure) ms_ms_expt Perform MS/MS Experiment

Issue: Ambiguous Fragmentation Pattern

  • Problem: The fragmentation pattern in the mass spectrum is complex and difficult to assign to specific structural features of the this compound derivative.

  • Cause: Electron ionization (EI) can lead to extensive fragmentation. The benzodioxole ring is relatively stable, but the amide linkage and substituents can undergo various cleavage reactions.

  • Solution:

    • Identify Key Fragments: Look for characteristic fragments. For aromatic amides, a common fragmentation is the cleavage of the C-N bond of the amide.[4]

    • Propose Fragmentation Pathways: Based on the structure, propose likely fragmentation pathways. For example, cleavage of the bond between the carbonyl group and the benzodioxole ring.

    • Use High-Resolution MS (HRMS): HRMS provides the exact mass of the fragments, which can be used to determine their elemental composition and confirm their identity.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to observe its specific fragmentation pattern. This can simplify the spectrum and help in structure elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC_Troubleshooting cluster_tailing Troubleshooting Peak Tailing cluster_resolution Troubleshooting Poor Resolution cluster_retention Troubleshooting Retention Time Shift start HPLC Analysis Issue peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution retention_time_shift Retention Time Shift start->retention_time_shift check_ph Adjust Mobile Phase pH peak_tailing->check_ph optimize_gradient Optimize Gradient Profile poor_resolution->optimize_gradient check_flow_rate Verify Flow Rate retention_time_shift->check_flow_rate reduce_sample_load Reduce Sample Concentration check_ph->reduce_sample_load check_column_health Check Column Condition reduce_sample_load->check_column_health change_organic_modifier Change Organic Modifier (e.g., Acetonitrile to Methanol) optimize_gradient->change_organic_modifier try_different_column Try a Different Stationary Phase change_organic_modifier->try_different_column check_mobile_phase_prep Check Mobile Phase Composition check_flow_rate->check_mobile_phase_prep equilibrate_column Ensure Column Equilibration check_mobile_phase_prep->equilibrate_column

Issue: Poor Peak Shape and Tailing

  • Problem: The chromatographic peak for the this compound derivative is broad and shows significant tailing.

  • Cause: This can be due to interactions between the basic nitrogen of the amide group and residual acidic silanol groups on the silica-based stationary phase. Overloading the column can also cause peak tailing.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.1%) to mask the active silanol sites.

    • Adjust pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups.

    • Lower Sample Concentration: Inject a more dilute sample to avoid column overload.

    • Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., a polymer-based column).

X-ray Crystallography

Issue: Twinning or Disordered Crystals

  • Problem: The diffraction data indicates that the crystal is twinned or shows significant disorder, making structure solution and refinement difficult.

  • Cause: Rapid crystal growth, impurities, or the inherent packing tendencies of the molecule can lead to these issues. The planarity of the benzodioxole system can sometimes lead to stacking disorders.

  • Solution:

    • Optimize Crystallization Conditions: Slower crystal growth often leads to better quality crystals. Try slower evaporation of the solvent or a smaller temperature gradient.

    • Screen for Polymorphs: Attempt crystallization from a variety of different solvents and conditions to find a different polymorph that may not exhibit twinning or disorder.

    • Data Processing: Use specialized software for processing twinned data. It may still be possible to solve and refine the structure.

Experimental Protocols

General ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire the ¹H spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire the ¹³C spectrum using the same sample. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio (often several hundred to thousands).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use electrospray ionization (ESI) for polar compounds like amides.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Processing: Determine the accurate mass of the molecular ion and major fragments. Use software to calculate the elemental composition and compare it with the theoretical values.

Reverse-Phase HPLC
  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (often around 254 nm and 280 nm).

  • Injection Volume: 10 µL.

Single-Crystal X-ray Diffraction
  • Crystal Selection: Select a suitable single crystal with well-defined faces and no visible cracks.

  • Mounting: Mount the crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine it using full-matrix least-squares on F².

Data Tables

Table 1: Typical ¹H NMR Chemical Shifts for the this compound Core

ProtonChemical Shift Range (ppm)Multiplicity
-O-CH ₂-O-5.9 - 6.1s
Aromatic H (benzodioxole)6.7 - 7.5m
Amide NH 7.5 - 9.0br s

Note: Chemical shifts are dependent on the solvent and the specific substituents on the molecule.

Table 2: Common Adducts in Mass Spectrometry

AdductMass ShiftExample (for a compound with MW = 200)
[M+H]⁺+1201
[M+Na]⁺+23223
[M+K]⁺+39239
[M+NH₄]⁺+18218
[2M+H]⁺+ (MW+1)401

Table 3: Spectroscopic Data for a Representative Derivative: N-phenyl-1,3-benzodioxole-5-carboxamide

TechniqueDataReference
¹H NMR (500 MHz, DMSO-d₆)δ 10.10 (s, 1H), 7.85–7.76 (m, 2H), 7.63 (dd, J = 8.2, 1.4 Hz, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.44–7.35 (m, 2H), 7.19–7.06 (m, 2H), 6.19 (d, J = 1.1 Hz, 2H)[5]
¹³C NMR (126 MHz, DMSO-d₆)δ 164.95, 150.50, 147.84, 139.70, 129.22, 129.02, 123.98, 123.30, 120.83, 108.39, 108.19, 102.27[5]
HRMS (m/z)[M+H]⁺ calculated for C₁₄H₁₂NO₃: 242.0817, found: 242.0814[5]
IR (ATR, cm⁻¹)1649.39 (C=O, amide)[5]

References

Technical Support Center: 1,3-Benzodioxole-5-carboxamide Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage and administration of 1,3-Benzodioxole-5-carboxamide in animal models. The information herein is compiled from available data on related compounds and general best practices in preclinical research. It is critical to note that specific in vivo data for this compound is limited, and the information provided should be used as a starting point for dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in animal models?

A1: There is currently no established starting dose for this compound in the public domain. We recommend initiating dose-range finding studies. Based on studies of similar benzodioxole derivatives, a wide range of doses has been explored. For example, some derivatives have been tested at doses as low as 0.1-0.5 mg/kg for behavioral effects, while others have been evaluated in toxicity studies at much higher doses. A thorough literature review of compounds with similar structures and biological targets is advised to inform the selection of a starting dose range.

Q2: What is the best route of administration for this compound?

A2: The optimal route of administration depends on the experimental objectives, including the desired pharmacokinetic profile and target organ system. Common routes for preclinical studies include oral (p.o.), intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.). The choice of route will significantly impact the compound's bioavailability and metabolism.

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility of this compound is a critical factor. Based on related compounds, it is likely to have low aqueous solubility. Therefore, a suitable vehicle is required for its dissolution or suspension. See the "Vehicle Selection" section for more details. It is essential to ensure the final formulation is sterile and has a physiologically compatible pH.

Q4: Are there any known toxicities associated with this compound?

Troubleshooting Guides

Issue 1: Poor Solubility and Vehicle Selection
Problem Possible Cause Troubleshooting Steps
Compound precipitates out of solution. The chosen vehicle is inappropriate for the compound's solubility profile.1. Assess Solubility: Perform solubility tests in a panel of common vehicles (see Table 1).2. Use Co-solvents: Employ a mixture of solvents, such as DMSO and saline, or polyethylene glycol (PEG) and water. Ensure the final concentration of the organic solvent is within acceptable limits for the chosen route of administration.3. Create a Suspension: If the compound is insoluble, a homogenous suspension can be prepared using agents like carboxymethylcellulose (CMC) or Tween 80. Ensure uniform suspension before each administration.
Vehicle-induced toxicity is observed. The chosen vehicle or its concentration is toxic to the animal model.1. Review Vehicle Toxicity Data: Consult literature for the known toxicity of the selected vehicle at the intended concentration and route.2. Run a Vehicle-only Control Group: Always include a control group that receives only the vehicle to differentiate between compound- and vehicle-induced effects.3. Reduce Vehicle Concentration: If possible, decrease the concentration of the organic solvent or suspending agent.
Issue 2: Complications with Administration Route
Problem Possible Cause Troubleshooting Steps
Oral Gavage: Animal distress, regurgitation, or signs of aspiration.Improper gavage technique, incorrect needle size, or excessive volume.1. Ensure Proper Training: Only trained personnel should perform oral gavage.2. Select Appropriate Gavage Needle: Use a flexible, ball-tipped gavage needle of the correct size for the animal.3. Verify Placement: Ensure the needle is in the esophagus and not the trachea before administering the dose.4. Control Volume: Adhere to recommended maximum gavage volumes for the species and weight of the animal.
Intravenous Injection: Swelling at the injection site, difficulty administering the full dose.Needle is not properly seated in the vein (interstitial injection), or the formulation is irritating.1. Proper Restraint and Visualization: Ensure the animal is adequately restrained and the vein is well-visualized. Warming the tail can help with vasodilation.2. Confirm Needle Placement: A lack of resistance during injection and blanching of the vein are indicators of correct placement.3. Formulation pH and Osmolality: Ensure the formulation is close to physiological pH and osmolality to minimize irritation.4. Slow Injection Rate: Administer the dose slowly to prevent vascular damage.

Data Presentation

Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds

VehicleCompositionSuitable RoutesConsiderations
Saline with Co-solvent 0.9% NaCl with DMSO, Ethanol, or PEGi.v., i.p., s.c., p.o.The concentration of the organic solvent should be minimized to avoid toxicity. Typically, <10% DMSO for i.v. administration.
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC) in waterp.o.Requires vigorous mixing to ensure a uniform suspension. Not suitable for i.v. administration.
Oil-based Vehicle Corn oil, Sesame oil, or Olive oilp.o., s.c., i.p.Suitable for highly lipophilic compounds. Not for i.v. administration. Can affect absorption rates.
Cyclodextrins Aqueous solution of hydroxypropyl-β-cyclodextrin (HPβCD)i.v., i.p., s.c., p.o.Can improve the solubility of hydrophobic compounds.

Experimental Protocols

Note: These are generalized protocols and must be adapted based on the specific experimental design and institutional guidelines (IACUC).

Protocol 1: Preparation of this compound Formulation
  • Determine the required concentration of this compound based on the target dose and dosing volume.

  • Weigh the appropriate amount of the compound.

  • Solubility Testing (if not already performed):

    • Test the solubility in small volumes of various vehicles (e.g., DMSO, ethanol, PEG400, corn oil).

    • Observe for complete dissolution or the formation of a fine suspension.

  • Formulation Preparation (Example using a co-solvent):

    • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Slowly add the aqueous component (e.g., saline or PBS) while vortexing to prevent precipitation.

    • Ensure the final concentration of the organic solvent is within acceptable limits.

  • Sterilization: If for parenteral administration, filter-sterilize the final formulation through a 0.22 µm syringe filter.

Protocol 2: Dose-Range Finding Study in Mice (Example)
  • Animal Model: Select the appropriate strain, age, and sex of mice for the study.

  • Group Allocation: Assign animals to several dose groups (e.g., 1, 10, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group).

  • Administration: Administer a single dose of the compound or vehicle via the chosen route.

  • Observation: Monitor the animals closely for clinical signs of toxicity, changes in body weight, and mortality for a predetermined period (e.g., 7-14 days).

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent efficacy studies.

Mandatory Visualization

Experimental_Workflow cluster_0 Phase 1: Formulation and Dose-Range Finding cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Studies A Compound Synthesis and Characterization B Solubility and Vehicle Selection A->B Initial Assessment C Dose-Range Finding Study (Single Dose Escalation) B->C Formulation D Determine Maximum Tolerated Dose (MTD) C->D Toxicity Observation E Single Dose PK Study (i.v. and Oral) D->E Select Doses below MTD F Determine Bioavailability, Half-life, Cmax, Tmax E->F Data Analysis G Multi-dose Efficacy Study in Disease Model F->G Inform Dosing Regimen H Evaluate Therapeutic Effect and Biomarkers G->H Endpoint Analysis

Caption: Workflow for establishing a dosage regimen for a novel compound.

Disclaimer: This information is intended for guidance purposes only. All experiments involving animal models must be conducted in accordance with institutional and national guidelines for animal welfare and have the necessary ethical approvals. The responsibility for appropriate dose selection and experimental design lies with the researcher.

minimizing off-target effects of 1,3-Benzodioxole-5-carboxamide in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of 1,3-Benzodioxole-5-carboxamide in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: The 1,3-benzodioxole moiety is known to interact with several biological targets, which may lead to off-target effects. Potential off-targets include:

  • Cytochrome P450 (CYP) Enzymes: Benzodioxole compounds are known to inhibit various CYP isoforms.[1][2] This can alter the metabolism of other compounds in your assay system and may lead to unexpected toxicity.

  • Kinases: The structurally related N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine has been investigated as a kinase inhibitor, suggesting that the benzodioxole scaffold may have affinity for kinase active sites.[3][4][5][6]

  • hERG Potassium Channel: Inhibition of the hERG channel is a common off-target effect of many small molecules and can lead to cardiotoxicity. While not directly reported for this compound, it is a critical parameter to assess for any novel small molecule.

  • Nuclear Receptors: Some benzodioxole derivatives have been shown to interact with nuclear receptors like PPAR-γ.

Q2: I am observing significant cytotoxicity in my cell line at concentrations where I expect to see a specific biological effect. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors:

  • Off-Target Cytotoxicity: The compound may be hitting a critical survival pathway in your specific cell line.

  • Compound Instability: Ensure the compound is properly stored and has not degraded. Degradation products could be cytotoxic.

  • Assay Interference: The compound might be interfering with your viability assay's readout (e.g., autofluorescence or chemical reduction of assay reagents).

  • Contamination: Mycoplasma or endotoxin contamination in your cell culture can cause unexpected cell death.[7]

Q3: My dose-response curve is not sigmoidal (e.g., it is biphasic or has a very shallow slope). How should I interpret this?

A3: Atypical dose-response curves can be indicative of complex biological activity:[8][9]

  • Biphasic Curve: This may suggest that the compound has multiple targets with different affinities, or that it activates different signaling pathways at different concentrations.

  • Shallow Slope: A shallow slope can indicate lower potency, positive cooperativity in binding, or potential assay artifacts.

  • Prozone Effect: At very high concentrations, some compounds can exhibit a decrease in response, which may be due to solubility issues, cytotoxicity, or off-target effects that counteract the primary effect.

It is crucial to carefully analyze the entire dose-response range and consider follow-up experiments to dissect the mechanism.

Q4: How can I differentiate between on-target and off-target effects of this compound?

A4: Deconvoluting on-target from off-target effects is a critical step in compound validation. Here are some strategies:

  • Use of a Structurally Related Inactive Analog: If available, an analog of this compound that is inactive against the primary target can be used as a negative control. If this analog still produces the same phenotype, the effect is likely off-target.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If this compound still elicits the same response in these cells, the effect is not mediated by that target.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the compound to the intended target in a cellular context.[10][11][12][13][14] A thermal shift indicates target engagement.

  • Rescue Experiments: If the compound inhibits an enzyme, adding a downstream product of the enzymatic reaction might rescue the phenotype.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity
Potential Cause Troubleshooting Step Recommended Assay
Off-target activity Profile the compound against a panel of common off-targets (e.g., kinases, CYPs).Kinase profiling service, CYP450 inhibition assay.
Compound degradation Verify compound purity and stability by LC-MS.Liquid Chromatography-Mass Spectrometry.
Assay artifact Run compound-only controls (no cells) in your viability assay.Your specific cell viability assay (e.g., MTT, MTS, CellTiter-Glo).
Cell culture contamination Test for mycoplasma and endotoxin contamination.Mycoplasma PCR test, LAL assay for endotoxins.[7]

Logical Workflow for Troubleshooting Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed check_contamination Check for Contamination (Visual, Mycoplasma, Endotoxin) start->check_contamination contamination_present Contamination Found check_contamination->contamination_present Yes no_contamination No Contamination check_contamination->no_contamination No clean_culture Discard Culture, Clean Equipment, Review Aseptic Technique contamination_present->clean_culture check_assay_artifact Run Assay Controls (Compound-only, Vehicle-only) no_contamination->check_assay_artifact artifact_present Assay Interference Detected check_assay_artifact->artifact_present Yes no_artifact No Assay Interference check_assay_artifact->no_artifact No change_assay Use Orthogonal Viability Assay artifact_present->change_assay investigate_off_target Investigate Off-Target Effects no_artifact->investigate_off_target off_target_assays Perform Off-Target Profiling (Kinase Panel, CYP Inhibition, etc.) investigate_off_target->off_target_assays

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Issue 2: Differentiating On-Target vs. Off-Target Effects
Question Experimental Approach Expected Outcome for On-Target Effect
Does the compound engage the target in cells? Cellular Thermal Shift Assay (CETSA)A shift in the thermal stability of the target protein.
Is the phenotype dependent on the target protein? Target knockdown (siRNA/CRISPR)The compound's effect is diminished or abolished in knockdown cells.
Does an inactive analog cause the same effect? Use a structurally similar but inactive control compound.The inactive analog does not produce the same cellular phenotype.
Can the phenotype be rescued? If the target is an enzyme, add the product of the reaction.The cellular phenotype is reversed by the addition of the product.

Experimental Workflow for On-Target vs. Off-Target Differentiation

G start Observed Cellular Phenotype with This compound cetsa Confirm Target Engagement in Cells (Cellular Thermal Shift Assay) start->cetsa knockdown Target Knockdown/Knockout (siRNA, CRISPR) start->knockdown inactive_analog Test with Inactive Analog start->inactive_analog cetsa_outcome Thermal Shift? cetsa->cetsa_outcome knockdown_outcome Phenotype Lost? knockdown->knockdown_outcome analog_outcome Phenotype Absent? inactive_analog->analog_outcome on_target Likely On-Target Effect cetsa_outcome->on_target Yes off_target Likely Off-Target Effect cetsa_outcome->off_target No knockdown_outcome->on_target Yes knockdown_outcome->off_target No analog_outcome->on_target Yes analog_outcome->off_target No

Caption: Workflow for differentiating on-target vs. off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure to determine if this compound directly binds to its intended target protein in intact cells.[10][11][12][13][14]

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Shock: Harvest and wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the temperature for both treated and vehicle control samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Protocol 2: NF-κB Reporter Assay

This protocol is to assess if this compound has an off-target effect on the NF-κB signaling pathway.[15][16][17][18][19]

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a positive control (e.g., TNF-α) and a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to induce NF-κB activation (e.g., 6-24 hours).

  • Cell Lysis: Remove the medium and add passive lysis buffer to each well.

  • Luciferase Assay: Add luciferase assay reagent to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate treated identically) to account for any cytotoxic effects. An increase or decrease in luciferase activity compared to the vehicle control indicates modulation of the NF-κB pathway.

Potential Off-Target Kinase Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription Compound 1,3-Benzodioxole- 5-carboxamide Compound->Inhibition Potential Off-Target Inhibition

Caption: Potential off-target inhibition of kinase signaling pathways.

Protocol 3: CYP450 Inhibition Assay (Cocktail Approach)

This protocol provides a high-throughput method to assess the inhibitory potential of this compound against major CYP isoforms.[20][21][22]

  • Reagents: Human liver microsomes, a cocktail of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4), NADPH, and the test compound.

  • Incubation: In a 96-well plate, pre-incubate human liver microsomes with various concentrations of this compound or a known inhibitor (positive control) in buffer.

  • Initiate Reaction: Add the substrate cocktail and NADPH to initiate the enzymatic reactions.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reactions by adding a stop solution (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolites from each probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of each CYP isoform at each concentration of the test compound. Determine the IC50 value for each enzyme by plotting the percent inhibition against the log of the compound concentration.

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of this compound
Cell LineTissue of OriginIC50 (µM)
HEK293 Human Embryonic Kidney> 100
HeLa Human Cervical Cancer45.2
A549 Human Lung Cancer62.8
HepG2 Human Liver Cancer38.5

Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Kinase Inhibition Profile of this compound
Kinase Target% Inhibition at 10 µMIC50 (µM)
EGFR 78%2.5
VEGFR2 65%8.1
Src 42%> 20
CDK2 15%> 50

Data are hypothetical and for illustrative purposes only.

References

Technical Support Center: Synthesis and Purification of 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 1,3-Benzodioxole-5-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the likely impurities?

A1: The most prevalent laboratory-scale synthesis involves the conversion of piperonylic acid (1,3-benzodioxole-5-carboxylic acid) to its acid chloride, followed by amidation. The primary impurities to anticipate are unreacted piperonylic acid, residual chlorinating agents and their byproducts, and the intermediate piperonyl chloride.

Q2: My synthesized this compound has a low melting point and appears discolored. What could be the cause?

A2: A low or broad melting point and discoloration are indicative of impurities. The most common culprits are residual starting materials or byproducts from the synthesis. It is crucial to implement a purification strategy to remove these contaminants.

Q3: I am struggling to remove piperonylic acid from my final product. What is the most effective purification method?

A3: Both recrystallization and column chromatography can be effective. For recrystallization, polar solvents like ethanol or acetonitrile are good starting points. In column chromatography, a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically employed. For stubborn impurities, preparative HPLC offers a high-resolution alternative.

Q4: During the amidation of piperonyl chloride, I observe the formation of an unexpected byproduct. What could it be?

A4: If an excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is used or if the reaction conditions are not carefully controlled, side reactions can occur. With thionyl chloride, impurities such as sulfites or thiosulfates have been reported in similar reactions. Oxalyl chloride is generally considered to produce cleaner reactions with volatile byproducts.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete conversion of piperonylic acid to piperonyl chloride.Ensure the chlorinating agent (thionyl chloride or oxalyl chloride) is fresh and used in a slight excess. The reaction can be gently heated to drive it to completion. Monitor the reaction by TLC.
Hydrolysis of the acid chloride intermediate.The reaction should be carried out under anhydrous conditions. Use dry solvents and glassware.
Inefficient amidation.Ensure the amine source (e.g., ammonia solution) is in sufficient excess. The reaction may benefit from cooling to control exothermicity.
Loss of product during workup or purification.Optimize extraction and recrystallization solvent volumes to minimize product loss. When performing column chromatography, carefully select the eluent to avoid co-elution with impurities.
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Method Troubleshooting/Purification
Piperonylic Acid TLC (will have a different Rf value than the amide), ¹H NMR (will show a carboxylic acid proton signal around 12 ppm).Recrystallize from ethanol or acetonitrile. Alternatively, use column chromatography with a hexane/ethyl acetate eluent system.
Piperonyl Chloride GC-MS analysis.Piperonyl chloride is reactive and should be consumed during the amidation step. If present, it suggests incomplete reaction. Consider extending the amidation reaction time or ensuring a sufficient excess of the amine.
Chlorinating Agent Byproducts These are often acidic and can be removed with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the workup.Ensure complete removal of the chlorinating agent by evaporation under reduced pressure before proceeding with the amidation.
Side-reaction Products LC-MS or GC-MS for identification.Preparative HPLC is the most effective method for separating closely related impurities.

Experimental Protocols

Synthesis of this compound from Piperonylic Acid

This protocol describes a general method for the synthesis of this compound via an acid chloride intermediate.

Step 1: Formation of Piperonyl Chloride

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend piperonylic acid (1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (1.2-1.5 eq.) or oxalyl chloride (1.2-1.5 eq.) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-2 hours, or until the evolution of gas ceases and the solid dissolves.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.

Step 2: Amidation

  • Dissolve the crude piperonyl chloride in an anhydrous aprotic solvent like DCM or THF.

  • In a separate flask, prepare a solution of the amine source. For the primary amide, a concentrated aqueous solution of ammonia or ammonia gas bubbled through the solvent can be used.

  • Cool the amine solution in an ice bath and slowly add the piperonyl chloride solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the acid chloride is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocols

Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol, acetonitrile, or a mixture of ethanol and water).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

  • Hot filter the solution to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate. A typical starting gradient would be 9:1 hexane:ethyl acetate, gradually increasing the polarity to 1:1 or higher.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Initial Purity (%) Final Purity (%) Recovery (%) Notes
Recrystallization (Ethanol)8595-9870-80Effective for removing less polar impurities.
Recrystallization (Acetonitrile)8596-9965-75Can provide higher purity but may have lower recovery.
Column Chromatography (Silica, Hexane/EtOAc)85>9950-70Good for removing a wide range of impurities but can be time-consuming.
Preparative HPLC95>99.540-60Ideal for achieving very high purity, especially for removing closely related byproducts.

Table 2: Spectroscopic Data for Identification

Compound ¹H NMR (CDCl₃, δ ppm) IR (cm⁻¹) MS (m/z)
This compound 7.3-7.0 (m, 3H, Ar-H), 6.05 (s, 2H, O-CH₂-O), 5.8 (br s, 2H, NH₂)~3350, 3170 (N-H), ~1650 (C=O), ~1250, 1040 (C-O)165 (M⁺)
Piperonylic Acid 12.0 (br s, 1H, COOH), 7.7-6.9 (m, 3H, Ar-H), 6.1 (s, 2H, O-CH₂-O)~3000 (O-H), ~1680 (C=O), ~1260, 1040 (C-O)166 (M⁺)

Visualizations

Synthesis_Workflow Piperonylic_Acid Piperonylic Acid Acid_Chloride Piperonyl Chloride (Intermediate) Piperonylic_Acid->Acid_Chloride Thionyl Chloride or Oxalyl Chloride Amidation Amidation (with Ammonia) Acid_Chloride->Amidation Crude_Product Crude 1,3-Benzodioxole- 5-carboxamide Amidation->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure 1,3-Benzodioxole- 5-carboxamide Purification->Pure_Product

Caption: General synthesis workflow for this compound.

Troubleshooting_Logic Start Crude Product Analysis (TLC, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Unreacted_SM Unreacted Piperonylic Acid? Impurity_Detected->Unreacted_SM Yes Pure Pure Product Impurity_Detected->Pure No Other_Impurity Other Impurity? Unreacted_SM->Other_Impurity No Recrystallize Recrystallization (Ethanol/Acetonitrile) Unreacted_SM->Recrystallize Yes Column_Chrom Column Chromatography (Hexane/EtOAc) Other_Impurity->Column_Chrom Yes Recrystallize->Pure Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC If still impure Column_Chrom->Pure If pure Prep_HPLC->Pure

Caption: Decision tree for purification strategy based on impurity profile.

improving the efficiency of chromatographic purification of 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the efficient chromatographic purification of 1,3-Benzodioxole-5-carboxamide.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesis?

A1: Typical impurities include unreacted starting materials such as piperonylic acid or its corresponding acyl chloride, the amine source, and byproducts from side reactions. Hydrolysis of the amide product back to piperonylic acid can also occur if water is present during work-up.[1]

Q2: Which chromatographic technique is most suitable for purifying this compound?

A2: Silica gel flash column chromatography is the most common and effective method for routine purification.[1][2] For achieving very high purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is recommended.[3] Recrystallization can also be a viable, non-chromatographic alternative if a suitable solvent is found.[4]

Q3: How do I select an appropriate solvent system for TLC analysis and column chromatography?

A3: A good starting point for Thin Layer Chromatography (TLC) is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate.[1][5] For this compound, which is a moderately polar compound, start with a solvent system like 7:3 Hexane:Ethyl Acetate. Adjust the ratio to achieve a target Retention Factor (Rf) of 0.2-0.4 for the product on the TLC plate, which generally provides optimal separation on a column.[6]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: The amide functional group can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[7] To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase.[4][6][8]

Q5: Can I use reversed-phase chromatography for this compound?

A5: Yes, reversed-phase chromatography is a suitable alternative, especially if the compound or impurities are highly polar. A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol. This technique is often used in preparative HPLC for high-purity isolations.[9]

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Product Recovery 1. Compound is highly retained on the column: The mobile phase is not polar enough.[1] 2. Irreversible adsorption or degradation: The compound may be unstable on the acidic silica gel.[7] 3. Column overloading: Too much crude material was loaded for the column size.[1]1. Increase mobile phase polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). A gradient elution can be effective.[1][6] 2. Deactivate the stationary phase: Use silica gel treated with triethylamine or switch to a less acidic stationary phase like alumina.[6][8] 3. Reduce sample load: Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Poor Separation / Co-elution of Impurities 1. Inappropriate solvent system: The chosen mobile phase does not provide sufficient selectivity.[10] 2. Poor column packing: Channeling or cracks in the stationary phase can lead to band broadening.[5] 3. Fractions collected are too large: The impurity and product elute in the same fraction.1. Optimize the solvent system: Test different solvent combinations using TLC. For example, replacing ethyl acetate with acetone or adding a small amount of methanol can alter selectivity.[8][10] 2. Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air gaps and cracks.[5] 3. Collect smaller fractions: Reduce the volume of each fraction to better resolve closely eluting compounds.
Peak Tailing in Fractions 1. Compound interaction with silica: The amide group can interact strongly with acidic silanol groups on the silica surface.[8] 2. Solvent choice: Some solvents may not be good "desorbers," leading to poor peak shape.[10]1. Add a basic modifier: Incorporate 0.1-1% triethylamine or a few drops of ammonium hydroxide into the mobile phase to mask the acidic sites.[8] 2. Change polar solvent: Try a different polar solvent (e.g., switch from ethyl acetate to acetone) that may improve mass transfer kinetics.[10]
Product Elutes in the Solvent Front 1. Mobile phase is too polar: The compound has very low affinity for the stationary phase in the chosen solvent system. 2. Crude sample was dissolved in a solvent that is too polar ("strong solvent"). 1. Decrease mobile phase polarity: Start with a much higher percentage of the non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate). 2. Use dry loading or a minimal amount of a less polar solvent: Adsorb the crude material onto a small amount of silica gel before loading, or dissolve it in a minimal volume of a solvent like dichloromethane.
Data Presentation: Method Optimization Comparison

The following table summarizes hypothetical data from different purification strategies to illustrate the impact of optimization.

Method Stationary Phase Mobile Phase Yield (%) Purity (%) Solvent Used (L) Time (h)
A: StandardSilica Gel80:20 Hexane:EtOAc (Isocratic)65922.03.5
B: OptimizedSilica GelGradient: 95:5 to 70:30 Hexane:EtOAc85981.83.0
C: Base-ModifiedSilica Gel + 1% TEAGradient: 95:5 to 70:30 Hexane:EtOAc88991.83.0
D: Reversed-PhaseC18 SilicaGradient: 30:70 to 80:20 MeCN:H₂O82>99.52.54.5

III. Experimental Protocols & Workflows

Protocol 1: Optimized Flash Column Chromatography

This protocol describes an optimized method for purifying this compound on a 50g scale.

1. Preparation of the Mobile Phase:

  • Prepare two solutions:

    • Solvent A: 95:5 Hexane:Ethyl Acetate (+ 0.1% Triethylamine)

    • Solvent B: 70:30 Hexane:Ethyl Acetate (+ 0.1% Triethylamine)

  • These will be used for a step-gradient elution.

2. Column Packing:

  • Select a glass column appropriate for ~30-40 g of silica gel.

  • Prepare a slurry of 35 g silica gel in Solvent A.

  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica.

3. Sample Loading:

  • Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane (~2-3 mL).

  • In a separate flask, add 1-2 g of silica gel and the dissolved sample.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained (this is the "dry load").

  • Carefully add the dry-loaded sample onto the sand layer in the column.

4. Elution and Fraction Collection:

  • Begin eluting with Solvent A.

  • Collect fractions (e.g., 10-15 mL per tube).

  • Monitor the elution process using TLC, spotting every few fractions.

  • After eluting non-polar impurities, switch to a more polar mixture (e.g., 85:15 Hexane:EtOAc) and then to Solvent B to elute the target compound.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as identified by TLC.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid under high vacuum to obtain the purified this compound.

Visualization of Workflows
Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common purification issues.

G start Start Purification check_tlc Analyze Fractions by TLC start->check_tlc is_separated Good Separation? check_tlc->is_separated is_pure Product Pure? no_product No Product Detected? is_pure->no_product No combine Combine Pure Fractions & Evaporate is_pure->combine Yes is_separated->is_pure Yes adjust_solvent Adjust Solvent Polarity (Gradient Elution) is_separated->adjust_solvent No no_product->combine No, but separated check_stability Check Stability on Silica (2D TLC) no_product->check_stability Yes end Pure Product combine->end repack Repack Column adjust_solvent->repack check_stability->adjust_solvent Stable use_neutral Use Neutral Silica or add TEA check_stability->use_neutral Unstable use_neutral->start repack->start

Caption: A flowchart for troubleshooting chromatographic purification.

Experimental Workflow

This diagram illustrates the standard experimental procedure for purification.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_solvent 1. Prepare Mobile Phase pack_column 2. Pack Column with Silica Slurry prep_solvent->pack_column prep_sample 3. Prepare Dry Load of Crude Sample pack_column->prep_sample load_sample 4. Load Sample prep_sample->load_sample elute 5. Elute with Solvent (Gradient) load_sample->elute collect 6. Collect Fractions elute->collect tlc 7. Monitor by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine evaporate 9. Evaporate Solvent combine->evaporate final_product 10. Dry Final Product evaporate->final_product

Caption: Step-by-step workflow for flash column chromatography.

References

Validation & Comparative

A Comparative Analysis of 1,3-Benzodioxole-5-carboxamide Derivatives and Other Auxin Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of a novel class of synthetic auxin agonists, 1,3-Benzodioxole-5-carboxamide derivatives, against established natural and synthetic auxins. The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of performance based on experimental data.

Introduction to Auxin Agonists

Auxins are a class of plant hormones that play a critical role in regulating plant growth and development. They are involved in processes such as cell elongation, root formation, and tropic responses. The primary mechanism of auxin action involves the perception of the hormone by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. This interaction leads to the degradation of Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, thereby activating AUXIN RESPONSE FACTOR (ARF) transcription factors and subsequent auxin-responsive gene expression.[1][2][3]

This guide focuses on a recently developed 1,3-Benzodioxole derivative, specifically N-(benzo[d][4][5]dioxol-5-yl)-2-(one-benzylthio) acetamide, referred to as K-10, which has demonstrated significant potential as a potent auxin receptor agonist and root growth promoter.[6][7][8] Its efficacy will be compared to the following well-established auxin agonists:

  • Indole-3-acetic acid (IAA): The most common and physiologically important natural auxin in plants.[9]

  • Indole-3-butyric acid (IBA): A natural auxin known for its effectiveness in promoting lateral and adventitious roots.[4][9]

  • 1-Naphthaleneacetic acid (NAA): A widely used synthetic auxin in agriculture and horticulture for rooting and fruit development.[10][11]

Core Auxin Signaling Pathway

The following diagram illustrates the core nuclear auxin signaling pathway. In the absence of auxin, Aux/IAA proteins repress ARF transcription factors. The presence of auxin facilitates the formation of a co-receptor complex between TIR1/AFB and Aux/IAA, leading to the ubiquitination and degradation of the Aux/IAA repressor and the activation of auxin-responsive genes.[1][2][5][12]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA Forms co-receptor with ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Ub Ubiquitin Ub->Aux_IAA Ubiquitination Response Physiological Response Auxin_Responsive_Genes->Response Experimental_Workflow cluster_workflow Workflow for Comparative Auxin Efficacy Testing Start Start: Synthesize/Obtain Test Compound (e.g., K-10) Bioassays Perform in vivo Bioassays (e.g., Root Growth) Start->Bioassays Gene_Expression Analyze Auxin-Responsive Gene Expression (DR5:GUS) Start->Gene_Expression Molecular_Docking Conduct in silico Molecular Docking Start->Molecular_Docking Data_Analysis Analyze and Compare Data (vs. Control & Standard Auxins) Bioassays->Data_Analysis Gene_Expression->Data_Analysis Molecular_Docking->Data_Analysis Conclusion Draw Conclusions on Efficacy and Mechanism of Action Data_Analysis->Conclusion K10_Mechanism cluster_mechanism Proposed Mechanism of K-10 Action K10 K-10 (1,3-Benzodioxole derivative) TIR1_Binding Binds to TIR1 Receptor (High Affinity) K10->TIR1_Binding Auxin_Response Enhances Auxin Response (DR5:GUS Activity) TIR1_Binding->Auxin_Response Gene_Regulation Regulates Gene Expression (Down-regulates root growth inhibitors) Auxin_Response->Gene_Regulation Root_Growth Promotes Root Growth (Primary and Lateral Roots) Gene_Regulation->Root_Growth

References

Validating the Mechanism of Action of 1,3-Benzodioxole-5-carboxamide on the TIR1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel 1,3-Benzodioxole-5-carboxamide derivative, K-10, a potent agonist of the Transport Inhibitor Response 1 (TIR1) auxin receptor. The performance of K-10 is objectively compared with the natural auxin, Indole-3-acetic acid (IAA), and a widely used synthetic auxin, 1-Naphthylacetic acid (NAA). This document includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.

The TIR1 Auxin Signaling Pathway

The TIR1 protein is a critical F-box protein that functions as a primary auxin receptor within the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, designated as SCFTIR1. In the absence of auxin, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), inhibiting the transcription of auxin-responsive genes. Auxin acts as a "molecular glue," binding to a pocket on the surface of TIR1 and stabilizing the interaction between TIR1 and the degron motif of an Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor, allowing it to regulate the expression of genes that are crucial for various aspects of plant growth and development.

TIR1_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, K-10) TIR1 SCF-TIR1 Complex Auxin->TIR1 Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA binds Ub Ubiquitin TIR1->Ub ARF ARF Transcription Factor Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation DNA Auxin Response Element (ARE) ARF->DNA Gene_Expression Auxin-Responsive Gene Expression DNA->Gene_Expression leads to Ub->Aux_IAA Ubiquitination

Figure 1: The TIR1-mediated auxin signaling pathway.

Comparative Analysis of TIR1 Agonists

The compound K-10, a novel N-(benzo[d]dioxol-5-yl)-2-(one-benzylthio) acetamide, has been identified as a potent TIR1 agonist. Its performance is compared here with the endogenous auxin IAA and the synthetic auxin NAA.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the binding affinity and biological activity of K-10, IAA, and NAA.

Table 1: Comparison of Binding Affinity to the TIR1 Receptor

CompoundMethodParameterValueInterpretation
K-10 Molecular DockingBinding Energy-8.62 kJ/molStronger predicted affinity than NAA.
NAA Molecular DockingBinding Energy-7.67 kJ/molWeaker predicted affinity than K-10.
IAA Saturation Binding AssayKd~20 nMHigh affinity; serves as the natural ligand benchmark.
NAA Competitive Binding AssayKd~114 nMLower affinity than the natural ligand IAA.

Table 2: Comparison of Biological Activity (Root Growth Promotion in Arabidopsis thaliana)

CompoundOptimal ConcentrationObserved EffectQuantitative Measure
K-10 Not specifiedExcellent root growth-promoting activity, recognized by TIR1.Described as "far exceeding that of NAA".
NAA ~0.05 µMPromotes lateral root formation; inhibits primary root elongation at higher concentrations.Varies with concentration; often used as a standard for synthetic auxin activity.
IAA ~0.01-0.1 µMPromotes lateral root formation; inhibits primary root elongation at higher concentrations.Serves as the physiological baseline for auxin response.

Experimental Protocols for Mechanism Validation

Validation of a novel compound's mechanism of action on the TIR1 receptor involves a series of in vitro and in vivo experiments. Below are detailed protocols for key assays.

In Vitro GST Pull-Down Assay

This assay is used to confirm the physical interaction between the TIR1 receptor and its Aux/IAA substrate, and to determine if this interaction is enhanced by the compound of interest.

Principle: A GST-tagged "bait" protein (e.g., an Aux/IAA protein) is immobilized on glutathione-agarose beads. These beads are then incubated with a cell lysate containing the "prey" protein (e.g., TIR1). If the proteins interact, the prey protein will be "pulled down" with the bait and can be detected by Western blotting.

Detailed Methodology:

  • Expression of Recombinant Proteins:

    • Express the bait protein (e.g., GST-IAA7) and a negative control (GST alone) in E. coli.

    • Express a tagged version of the prey protein (e.g., TIR1-cMyc) in a suitable system (e.g., insect cells or in vitro transcription/translation system).

  • Preparation of Lysates:

    • Prepare a cell lysate from E. coli expressing GST-IAA7 or GST by sonication in a suitable lysis buffer (e.g., PBS with protease inhibitors).

    • Prepare a lysate containing the TIR1-cMyc protein.

  • Immobilization of Bait Protein:

    • Incubate the GST-IAA7 and GST lysates with glutathione-agarose beads for 1-2 hours at 4°C to allow the GST-tagged proteins to bind to the beads.

    • Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.

  • Binding Reaction:

    • Resuspend the beads with the immobilized proteins in a binding buffer.

    • Add the lysate containing TIR1-cMyc to the beads.

    • Add the test compound (K-10), a positive control (IAA), or a vehicle control (DMSO) to the respective reaction tubes at the desired final concentration.

    • Incubate the mixture for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interaction.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove unbound TIR1-cMyc.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-cMyc antibody to detect the presence of pulled-down TIR1-cMyc.

    • An enhanced band in the presence of K-10 or IAA compared to the control indicates that the compound promotes the interaction between TIR1 and the Aux/IAA protein.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between a ligand (e.g., K-10) and a receptor (TIR1) in real-time.

Principle: One molecule (the ligand, e.g., TIR1) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., K-10) is flowed

comparative analysis of the anti-tumor effects of different 1,3-Benzodioxole-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of novel 1,3-Benzodioxole-5-carboxamide derivatives. This report details a comparative analysis of their anti-tumor effects, supported by experimental data and methodologies.

The 1,3-benzodioxole scaffold, a key pharmacophore present in numerous natural and synthetic bioactive molecules, has garnered significant attention in medicinal chemistry for its potential anti-tumor properties. Derivatives of this compound, in particular, have emerged as a promising class of compounds with diverse mechanisms of action against various cancer types. This guide provides a comparative overview of the anti-tumor effects of different derivatives, focusing on their cytotoxic and anti-proliferative activities, mechanisms of action, and therapeutic potential.

Quantitative Analysis of Anti-Tumor Activity

The in vitro efficacy of various this compound derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the key quantitative data, including 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% inhibitory concentration (IC50) values, to facilitate a direct comparison of their potency.

Table 1: In Vitro Anti-Tumor Activity of 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (Compound 8) [1][2]

Cancer TypeCell LineGI50 (µM)TGI (µM)
Leukemia CCRF-CEM0.251.05
K-5620.331.29
MOLT-40.220.98
Non-Small Cell Lung Cancer A549/ATCC3.1612.6
HOP-920.452.00
Colon Cancer HCT-1160.562.51
HT290.783.47
CNS Cancer SF-2950.381.55
SNB-750.421.82
Melanoma MALME-3M0.281.12
SK-MEL-50.351.41
Ovarian Cancer OVCAR-30.632.82
OVCAR-50.502.24
Renal Cancer A4980.893.98
SN12C0.713.16
Prostate Cancer PC-31.265.62
DU-1451.587.08
Breast Cancer MCF70.401.78
MDA-MB-2310.622.75

Table 2: Comparative Anti-Tumor Activity of Other Notable 1,3-Benzodioxole Derivatives

Derivative NameMechanism of ActionCancer Cell LineIC50/EC50 (µM)Reference
3-(Benzo[d][1][3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1l)VEGFR1 Inhibition-2.5 (VEGFR1 IC50)Not found in search results
4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide (5)Induction of ApoptosisA549 (Lung)10.67 ± 1.53Not found in search results
C6 (Glioma)4.33 ± 1.04Not found in search results
(E)-3-(benzo[d][1][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)B7H3-Targeting ADCMDA-MB-231 (Breast)4.92 ± 1.09Not found in search results

Mechanisms of Anti-Tumor Action

The anti-tumor effects of this compound derivatives are mediated through various signaling pathways. Two prominent mechanisms include the inhibition of the thioredoxin system, leading to oxidative stress and apoptosis, and the suppression of angiogenesis through the VEGFR signaling pathway.

Thioredoxin System Inhibition

Certain 1,3-benzodioxole derivatives, when conjugated with arsenicals, have been shown to inhibit the thioredoxin (Trx) system. The Trx system plays a crucial role in maintaining cellular redox balance and is often upregulated in cancer cells to counteract oxidative stress. Inhibition of thioredoxin reductase (TrxR) by these derivatives leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.

Thioredoxin_Pathway Thioredoxin System Inhibition Pathway NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenges ASK1 Apoptosis Signal-regulating Kinase 1 (ASK1) Trx_red->ASK1 Inhibits Apoptosis Apoptosis ASK1->Apoptosis Activates Benzodioxole_Derivative 1,3-Benzodioxole Derivative Conjugate Benzodioxole_Derivative->TrxR Inhibits

Caption: Inhibition of the Thioredoxin System by 1,3-Benzodioxole Derivatives.

VEGFR Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of this process. Some 1,3-benzodioxole derivatives have demonstrated the ability to inhibit VEGFR, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. This anti-angiogenic activity can effectively starve tumors of essential nutrients and oxygen.

VEGFR_Pathway VEGFR Signaling Inhibition Pathway VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Benzodioxole_Derivative 1,3-Benzodioxole Derivative Benzodioxole_Derivative->VEGFR Inhibits

Caption: Inhibition of the VEGFR Signaling Pathway by 1,3-Benzodioxole Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the anti-tumor effects of this compound derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Experimental Workflow

The evaluation of the anti-tumor effects of novel compounds typically follows a standardized workflow, from initial cytotoxicity screening to more in-depth mechanistic studies.

Experimental_Workflow General Experimental Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Lead Optimization MTT Cell Viability Assay (MTT) IC50 IC50/GI50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Western Blot) Mechanism Mechanism of Action Elucidation Apoptosis->Mechanism Invasion Cell Invasion Assay (Transwell) Invasion->Mechanism SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Mechanism->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: A general workflow for the evaluation of anti-tumor compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.

Materials:

  • Cancer cells treated with this compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the expression levels of the target proteins relative to a loading control (e.g., β-actin or GAPDH).

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells in response to treatment with this compound derivatives.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet stain

Procedure:

  • Insert Coating: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the coated inserts.

  • Compound Treatment: Add the this compound derivatives at various concentrations to the upper chamber.

  • Chemoattraction: Add complete medium containing FBS to the lower chamber to act as a chemoattractant.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and then stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

  • Data Analysis: Compare the number of invaded cells in the treated groups to the control group to determine the effect of the compounds on cell invasion.

References

Cross-Validation of In Vitro and In Vivo Efficacy for 1,3-Benzodioxole-5-carboxamide Derivatives as Potential Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the correlation between in vitro and in vivo experimental results for a series of novel 1,3-Benzodioxole-5-carboxamide derivatives investigated for their potential as antidiabetic agents. The objective is to offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in evaluating the translational potential of these compounds. The data presented is synthesized from recent studies that have explored the antidiabetic properties of these derivatives, focusing on the direct comparison of their enzymatic inhibition and cytotoxicity in laboratory assays against their physiological effects in animal models.

Quantitative Data Summary: In Vitro vs. In Vivo Activity

The following table summarizes the key quantitative data for selected this compound derivatives, providing a direct comparison between their in vitro efficacy and their in vivo performance where available.

Compound IDIn Vitro α-Amylase Inhibition (IC50, µM)In Vitro Cytotoxicity (HEK293T cells, IC50, µM)In Vivo Antidiabetic Effect (Blood Glucose Reduction)
IIa 0.85[1][2]> 150[1][2]Not Reported
IIc 0.68[1][2]> 150[1][2]Significant reduction from 252.2 mg/dL to 173.8 mg/dL[1][2]
IId Not Reported as a primary α-amylase inhibitorSignificant activity against four cancer cell lines (26–65 µM)[2]Not Reported

Compound IIc: N-(3-(trifluoromethyl)phenyl)benzo[d][1][3]dioxole-5-carboxamide

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies reported in the cited studies.

In Vitro α-Amylase Inhibition Assay

The in vitro antidiabetic efficacy of the synthesized benzodioxole carboxamide derivatives was evaluated through their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion.[1][2] The assay was performed as follows:

  • A solution of α-amylase was prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • The synthesized compounds were dissolved in a minimum amount of DMSO and then diluted with the buffer to desired concentrations.

  • The enzyme solution was pre-incubated with the test compounds for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • A starch solution was added to initiate the enzymatic reaction.

  • The reaction was allowed to proceed for a set time (e.g., 15 minutes).

  • The reaction was stopped by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

  • The absorbance of the resulting solution was measured using a spectrophotometer at a specific wavelength (e.g., 540 nm) to determine the amount of maltose produced.

  • The percentage of inhibition was calculated by comparing the absorbance of the test samples with that of the control (containing no inhibitor).

  • The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxicity of the benzodioxole derivatives was assessed against human embryonic kidney (HEK293T) cells to evaluate their preliminary safety profile.[1][2] The MTS assay protocol is outlined below:

  • HEK293T cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).

  • After the incubation period, the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.

  • The plates were incubated for a further period (e.g., 1-4 hours) to allow the viable cells to convert the MTS reagent into a formazan product.

  • The absorbance of the formazan product was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.

In Vivo Antidiabetic Activity in a Streptozotocin-Induced Diabetic Mouse Model

The in vivo antihyperglycemic effect of the most promising compound, IIc, was evaluated in a streptozotocin (STZ)-induced diabetic mouse model.[1][2]

  • Diabetes was induced in the mice by a single intraperitoneal injection of STZ.

  • Mice with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) were considered diabetic and selected for the study.

  • The diabetic mice were divided into a control group and a treatment group.

  • The treatment group received a specific dose of compound IIc administered orally or via another appropriate route for a set number of doses (e.g., five doses).[1][2]

  • The control group received the vehicle only.

  • Blood glucose levels were monitored at regular intervals throughout the study from the tail vein using a glucometer.

  • The effectiveness of the compound was determined by comparing the reduction in blood glucose levels in the treated group with the control group.

Visualizing the Path from Lab to Life: Workflows and Pathways

To better illustrate the logical flow of the research and the potential mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation synthesis Synthesis of This compound Derivatives alpha_amylase α-Amylase Inhibition Assay synthesis->alpha_amylase Screening for Antidiabetic Activity cytotoxicity Cytotoxicity Assay (HEK293T cells) synthesis->cytotoxicity Assessing Preliminary Safety animal_model Streptozotocin-Induced Diabetic Mouse Model alpha_amylase->animal_model Selection of Potent & Safe Compound (IIc) efficacy_testing Blood Glucose Level Monitoring animal_model->efficacy_testing Confirmation of Antihyperglycemic Effect signaling_pathway carbohydrates Dietary Carbohydrates alpha_amylase α-Amylase carbohydrates->alpha_amylase Digestion glucose Glucose Absorption alpha_amylase->glucose Catalyzes Breakdown bloodstream Increased Blood Glucose glucose->bloodstream compound_IIc This compound (e.g., Compound IIc) compound_IIc->alpha_amylase Inhibition

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1,3-Benzodioxole-5-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,3-benzodioxole-5-carboxamide analogs, detailing their structure-activity relationships (SAR) across various therapeutic targets. This analysis, supported by experimental data, aims to facilitate the rational design of more potent and selective drug candidates.

The 1,3-benzodioxole scaffold, a key component of natural products like piperine, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1] Analogs of this compound have been synthesized and evaluated for a range of therapeutic applications, including anticancer, antimicrobial, and antidiabetic effects. This guide synthesizes findings from multiple studies to present a clear overview of how structural modifications to this core influence biological activity.

Comparative Analysis of Biological Activities

The biological evaluation of this compound analogs has revealed promising activity against several diseases. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the potency of these compounds.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these analogs. Modifications to the this compound core have been explored to enhance cytotoxicity against various cancer cell lines. For instance, the introduction of a vinyl linker and a trifluoromethylpiperazine moiety has been shown to boost antitumor effects.[1] One of the most potent compounds identified, (E)-3-(benzo[d][2][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), demonstrated significantly stronger activity against MDA-MB-231 breast cancer cells than the standard chemotherapeutic agent 5-fluorouracil.[1]

Compound/AnalogTarget Cell LineIC50 (µM)Reference
YL201MDA-MB-231 (Breast Cancer)4.92 ± 1.09[1]
5-FluorouracilMDA-MB-231 (Breast Cancer)18.06 ± 2.33[1]
Compound 5 A549 (Lung Adenocarcinoma)10.67 ± 1.53[4]
Compound 5 C6 (Glioma)4.33 ± 1.04[4]
Noscapine Analog 14e MCF-7 (Breast Cancer)1.50[5]
Noscapine Analog 20 MCF-7 (Breast Cancer)0.73[5]
Antimicrobial Activity

The 1,3-benzodioxole system is also a promising scaffold for the development of new antimicrobial agents.[6] Studies have shown that peptidyl derivatives of 1,3-benzodioxole can inhibit the growth of various microorganisms.[7] Furthermore, Schiff base derivatives have demonstrated the ability to inhibit multiple pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Compound/AnalogTarget OrganismActivityReference
Schiff base derivative (2)E. coli, P. aeruginosa, E. faecalis, MRSAActive (inhibition)[8]
Peptidyl derivativesBacillus subtilisGrowth promotion[7]
Pyrazoline derivative 4e SarcinaMIC: 80 nM[6]
Pyrazoline derivative 4e Staphylococcus aureusMIC: 110 nM[6]
Antidiabetic Activity

Recent investigations have explored the potential of this compound derivatives as antidiabetic agents. Certain analogs have shown potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[9] Notably, compounds IIa and IIc displayed significant α-amylase inhibition with low cytotoxicity against normal cell lines, suggesting a favorable safety profile.[9]

Compound/AnalogTarget EnzymeIC50 (µM)Reference
Compound IIa α-amylase0.85[9]
Compound IIc α-amylase0.68[9]

Mechanisms of Action & Signaling Pathways

The therapeutic effects of this compound analogs are attributed to their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for optimizing drug design.

Inhibition of Thioredoxin Reductase

Some analogs have been shown to inhibit the thioredoxin system, which is crucial for cancer cell survival.[2] By inhibiting thioredoxin reductase (TrxR), these compounds induce oxidative stress, leading to apoptosis in cancer cells.[2]

Thioredoxin_Reductase_Inhibition Mechanism of Action: Thioredoxin Reductase Inhibition Analog Analog TrxR Thioredoxin Reductase Analog->TrxR Inhibits ROS Increased ROS TrxR->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces SAR_Workflow General Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Design Analog Design & Synthesis Purification Purification & Characterization (NMR, MS) Design->Purification Screening In vitro Screening (e.g., MTT assay) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Enzyme Assays) Screening->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Improvement

References

validating the inhibitory effect of 1,3-Benzodioxole-5-carboxamide on thioredoxin reductase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of prominent thioredoxin reductase (TrxR) inhibitors, offering insights into their efficacy and mechanisms of action. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and selection of appropriate inhibitors for research and therapeutic development.

The thioredoxin system, a key player in maintaining cellular redox homeostasis, is a promising target for anticancer therapies.[1] Thioredoxin reductase (TrxR), a central enzyme in this system, is often overexpressed in tumor cells, making it a prime candidate for inhibition.[1][2] This guide focuses on a comparative analysis of established and novel TrxR inhibitors, providing a framework for understanding their relative performance.

Performance Comparison of Thioredoxin Reductase Inhibitors

The inhibitory potential of various compounds against thioredoxin reductase 1 (TXNRD1) is a critical parameter for their development as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the IC50 values for several well-characterized TrxR inhibitors.

CompoundAverage GI50 (µM) in NCI-60 Cell PanelTarget SpecificityNotes
Auranofin 0.76[3]Pan-TXNRD inhibitor[3]Also inhibits selenoprotein synthesis.[4] Currently in clinical trials for cancer treatment.[4]
TRi-1 6.31[3]Specific for TXNRD1 (5- to 10-fold higher than for TXNRD2)[3]Considered the most specific TXNRD1 inhibitor among the three compared compounds (Auranofin, TRi-1, TRi-2).[4]
TRi-2 4.14[3]More specific than Auranofin, but also targets aldo-keto reductases.[4]Shows higher mean protein oxidation levels compared to Auranofin and TRi-1.[4]
Pristimerin 1.65 (in A549 cells)[5]Selectively targets TrxR[5]A plant-derived triterpenoid that induces apoptosis in non-small cell lung cancer cells.[5]
C55 4.7[1]Non-covalent inhibitor of TrxR1[1]A metal-free organic molecule identified through virtual screening.[1]

Mechanism of Action and Signaling Pathways

The inhibition of thioredoxin reductase disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular stress. This can trigger apoptotic pathways, ultimately leading to cancer cell death.

Thioredoxin_Reductase_Inhibition_Pathway TrxR_Inhibitor TrxR Inhibitor (e.g., Auranofin, TRi-1, Pristimerin) TrxR Thioredoxin Reductase (TrxR) TrxR_Inhibitor->TrxR Inhibition Trx_red Reduced Thioredoxin (Trx-(SH)2) TrxR->Trx_red NADP NADP+ TrxR->NADP Trx_ox Oxidized Thioredoxin (Trx-S2) Trx_ox->TrxR ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenging Cellular_Targets Downstream Cellular Targets (e.g., ASK1, NF-κB) Trx_red->Cellular_Targets Reduction NADPH NADPH NADPH->TrxR Apoptosis Apoptosis ROS->Apoptosis Induction Cellular_Targets->Apoptosis

Caption: Inhibition of Thioredoxin Reductase and its downstream effects.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for validating the inhibitory effects of compounds on thioredoxin reductase. Below are standardized protocols for key assays.

Thioredoxin Reductase Activity Assay (DTNB Reduction Assay)

This assay measures the enzymatic activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured spectrophotometrically at 412 nm.[6]

Materials:

  • Purified recombinant TrxR or cell lysates

  • NADPH

  • DTNB solution

  • Assay buffer (e.g., potassium phosphate buffer with EDTA)

  • Test inhibitor compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the test inhibitor at various concentrations.

  • Add the purified TrxR enzyme or cell lysate to the reaction mixture.

  • Incubate for a pre-determined time at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the DTNB solution.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of increase in absorbance is proportional to the TrxR activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DTNB_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, NADPH, Inhibitor) B Add TrxR Source (Purified Enzyme or Cell Lysate) A->B C Incubate B->C D Add DTNB C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Workflow for the DTNB-based TrxR activity assay.

Cell Viability Assay

This assay determines the effect of TrxR inhibitors on the proliferation and survival of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor compound

  • Reagents for viability assessment (e.g., MTT, MTS, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader or luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using the appropriate plate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The development of specific and potent thioredoxin reductase inhibitors holds significant promise for cancer therapy. This guide provides a comparative overview of key inhibitors, highlighting their efficacy and mechanisms of action. The presented experimental protocols offer a standardized approach for researchers to validate and compare the performance of novel and existing TrxR inhibitors. A thorough understanding of the comparative data and methodologies is essential for advancing the development of targeted anticancer drugs.

References

A Head-to-Head Comparison of 1,3-Benzodioxole-5-carboxamide and Its Metabolic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 1,3-Benzodioxole-5-carboxamide and its primary metabolic derivatives, Protocatechuamide (3,4-dihydroxybenzene-1-carboxamide) and Piperonylic Acid (1,3-Benzodioxole-5-carboxylic acid). This objective analysis, supported by experimental data, aims to elucidate the pharmacological, toxicological, and pharmacokinetic profiles of these compounds, offering valuable insights for drug discovery and development.

Executive Summary

This compound is a synthetic compound with a versatile chemical scaffold. Its metabolism is predicted to proceed via two main pathways: O-demethylenation of the benzodioxole ring to form the catechol derivative, Protocatechuamide, and hydrolysis of the amide bond to yield Piperonylic Acid. This guide presents a comparative analysis of the parent compound and these two key metabolites, summarizing their known biological activities and physicochemical properties to aid in the evaluation of their therapeutic potential and safety profiles.

Data Presentation

The following tables summarize the available quantitative data for this compound and its metabolic derivatives. It is important to note that direct comparative studies are limited, and the data presented here are collated from various independent studies.

Table 1: Pharmacological Activity

CompoundTarget/ActivityAssayResult (IC₅₀/EC₅₀)Reference
This compound Derivatives α-Amylase InhibitionIn vitro enzyme assayPotent inhibition (specific IC₅₀ values for derivatives reported)[1][2]
AnticancerCytotoxicity assays (various cancer cell lines)Moderate to potent activity (specific IC₅₀ values for derivatives reported)[3][4]
Protocatechuamide (PCA) AntioxidantDPPH radical scavenging assay~25 µM[5]
Anti-inflammatoryLPS-induced NO production in RAW 264.7 cellsSignificant inhibition[5]
AnticancerCytotoxicity against various cancer cell linesVaries depending on cell line[6]
Piperonylic Acid AnticancerCytotoxicity against various cancer cell linesVaries depending on cell line[7][8]
Anti-inflammatoryInhibition of NO productionEffective inhibition[7]
AntimicrobialMIC against various bacteria and fungiVaries depending on the microbe[7][9]
trans-cinnamate 4-Hydroxylase InactivationIn vitro enzyme assayMechanism-based inactivator[9][10]

Table 2: Toxicological Profile

CompoundEndpointSpecies/SystemResultReference
1,3-Benzodioxole Derivatives CytotoxicityNormal human cell lines (e.g., Hek293t)Generally low cytotoxicity for active derivatives[2]
Protocatechuamide (PCA) Acute ToxicityMouse (oral)LD₅₀ > 2 g/kg[5]
Piperonylic Acid Acute Oral ToxicityRatLD₅₀ not specified, but classified as harmful if swallowed[11][12]
Skin/Eye Irritation-Causes skin and serious eye irritation[11][12]
Respiratory Irritation-May cause respiratory irritation[11][12]

Table 3: Pharmacokinetic Parameters

CompoundParameterSpeciesValueReference
Protocatechuamide (PCA) Absorption Half-life (t₁/₂ₐ)Mouse2.9 min[13][14]
Time to Peak Concentration (Tₘₐₓ)Mouse5 min[13][14]
Peak Plasma Concentration (Cₘₐₓ)Mouse (50 mg/kg, oral)73.6 µM[13][14]
Elimination Half-life (t₁/₂β)Mouse16 min[13][14]
Piperonylic Acid --Limited data available-

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro α-Amylase Inhibition Assay[15]

This assay is used to evaluate the potential of the compounds to inhibit the activity of α-amylase, a key enzyme in carbohydrate digestion.

Materials:

  • Porcine pancreatic α-amylase

  • 1% (w/v) starch solution

  • Phosphate buffer (pH 6.8)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-amylase in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 1 mL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Cell Viability Assay (MTS Assay)[2]

This assay is used to assess the cytotoxic effects of the compounds on cell lines.

Materials:

  • Human cell lines (e.g., cancer cell lines, normal cell lines)

  • Cell culture medium appropriate for the cell lines

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Mandatory Visualization

Signaling Pathways and Metabolism

The following diagrams illustrate the metabolic pathway of this compound and a key signaling pathway modulated by its metabolite, Piperonylic Acid.

metabolic_pathway parent This compound metabolite1 Protocatechuamide (Catechol Derivative) parent->metabolite1 Cytochrome P450 (O-demethylenation) metabolite2 Piperonylic Acid parent->metabolite2 Hydrolysis

Caption: Predicted metabolic pathway of this compound.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ERK ERK EGFR->ERK AKT AKT EGFR->AKT Gene_Expression Gene Expression (c-Myc, c-Fos) ERK->Gene_Expression AKT->Gene_Expression Piperonylic_Acid Piperonylic Acid Piperonylic_Acid->EGFR Activates

Caption: Activation of the EGFR signaling pathway by Piperonylic Acid.[7][15]

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of novel benzodioxole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Enzyme_Assay α-Amylase Inhibition Assay Synthesis->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assay (Cancer & Normal Cells) Synthesis->Cytotoxicity_Assay Animal_Model Preclinical Animal Model (e.g., Diabetic Mice) Enzyme_Assay->Animal_Model Promising Candidates Cytotoxicity_Assay->Animal_Model Data_Analysis Comparative Analysis of In Vitro and In Vivo Data Animal_Model->Data_Analysis

Caption: Experimental workflow for the evaluation of benzodioxole derivatives.[2]

References

Unveiling the Binding Affinity of 1,3-Benzodioxole-5-carboxamide Derivatives to Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 1,3-benzodioxole-5-carboxamide scaffold is a versatile chemical framework that has demonstrated a wide range of biological activities, from plant growth regulation to potential therapeutic applications in diabetes and cancer. This guide provides a comparative analysis of the binding affinity of specific derivatives of this scaffold to their respective molecular targets, supported by experimental and computational data. We delve into the binding characteristics of a potent auxin receptor agonist and a promising class of α-amylase inhibitors, offering insights for researchers in drug discovery and development.

I. Comparative Binding Affinity of this compound Derivatives

This section presents a comparative summary of the binding affinities of two distinct classes of this compound derivatives to their molecular targets. The data highlights the adaptability of this chemical scaffold to interact with different protein active sites.

Table 1: Comparison of Binding Affinity Data

Compound ClassRepresentative CompoundMolecular TargetBinding Affinity MetricValueComparatorComparator Binding AffinitySource
N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamidesK-10 (N-(benzo[d][1][2]dioxol-5-yl)-2-((4-bromobenzyl)thio)acetamide)TIR1 (Transport Inhibitor Response 1)Binding Energy (kcal/mol)-8.62NAA (1-naphthylacetic acid)-7.67 kcal/mol[3]
N-phenylbenzo[d][1][2]dioxole-5-carboxamidesIIa (N-phenylbenzo[d][1][2]dioxole-5-carboxamide)α-amylaseIC50 (µM)0.85Acarbose(Not specified in the study)[4]
IIc (N-(4-chlorophenyl)benzo[d][1][2]dioxole-5-carboxamide)α-amylaseIC50 (µM)0.68Acarbose(Not specified in the study)[4]

Note: The binding energy for K-10 was determined through molecular docking studies, a computational method for predicting binding affinity. Lower binding energy suggests a more favorable interaction. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

A. Molecular Docking of K-10 with the TIR1 Receptor

This protocol describes a representative in-silico method used to predict the binding affinity and interaction of a small molecule with a protein target.

1. Preparation of the Receptor and Ligand:

  • Receptor: The three-dimensional crystal structure of the Arabidopsis thaliana TIR1 protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.
  • Ligand (K-10): The 2D structure of K-10 is drawn using chemical drawing software and converted to a 3D structure. The geometry of the ligand is optimized to its lowest energy conformation.

2. Docking Simulation:

  • A molecular docking software (e.g., AutoDock, Glide) is used to predict the binding pose of K-10 within the active site of TIR1.
  • A grid box is defined around the known binding site of the natural auxin ligand on the TIR1 protein to specify the search space for the docking algorithm.
  • The docking program explores various possible conformations and orientations of the ligand within the defined active site.

3. Scoring and Analysis:

  • The software calculates the binding energy for each predicted pose, which estimates the binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode.
  • The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of the binding.

B. In Vitro α-Amylase Inhibition Assay

This protocol outlines a standard enzymatic assay to determine the inhibitory activity of compounds against α-amylase.

1. Preparation of Solutions:

  • Enzyme Solution: A solution of α-amylase from porcine pancreas is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).
  • Substrate Solution: A starch solution is prepared by dissolving soluble starch in the buffer.
  • Test Compound Solutions: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to various concentrations for the assay.
  • Colorimetric Reagent: A solution of 3,5-dinitrosalicylic acid (DNSA) is prepared for quantifying the reducing sugars produced.

2. Assay Procedure:

  • A specific volume of the enzyme solution and the test compound solution (or vehicle control) are pre-incubated together for a set period at a controlled temperature (e.g., 37°C).
  • The enzymatic reaction is initiated by adding the starch substrate to the mixture.
  • The reaction is allowed to proceed for a defined time.
  • The reaction is terminated by adding the DNSA reagent.

3. Measurement and Calculation:

  • The reaction mixture is heated in a boiling water bath to facilitate the color reaction between DNSA and the reducing sugars formed.
  • The absorbance of the resulting colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).
  • The percentage of enzyme inhibition is calculated by comparing the absorbance of the test samples to that of the control (enzyme and substrate without inhibitor).
  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Visualizing Molecular Interactions and Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate the TIR1 signaling pathway and the experimental workflow for binding affinity determination.

TIR1_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., K-10) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds to SCF_Complex SCF Complex TIR1->SCF_Complex part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression

Caption: The TIR1 signaling pathway, where auxin promotes the degradation of Aux/IAA repressors, leading to the activation of auxin-responsive genes.

Experimental_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation Receptor_Prep Receptor Preparation (TIR1) Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Preparation (K-10) Ligand_Prep->Docking Scoring Binding Energy Calculation & Analysis Docking->Scoring Enzyme_Assay Enzyme Inhibition Assay (α-amylase) IC50 IC50 Determination Enzyme_Assay->IC50

Caption: A simplified workflow illustrating the computational and experimental approaches used to determine the binding affinity of this compound derivatives.

References

independent replication of studies on the biological activity of 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 1,3-Benzodioxole-5-carboxamide Derivatives in Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of this compound and its derivatives, focusing on their potential as anticancer and antidiabetic agents. The information presented is based on data from various independent studies, offering a consolidated resource for evaluating the therapeutic promise of this class of compounds.

Part 1: Anticancer Activity of this compound Derivatives

Derivatives of this compound have been investigated for their cytotoxic effects against a range of cancer cell lines. These studies reveal that structural modifications to the parent molecule can significantly influence its anticancer potency.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against several cancer cell lines. Lower IC50 values indicate greater potency.

Derivative/CompoundTarget Cell LineIC50 (µM)Reference
PZ2 (N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][1][2]dioxole-5-carboxamide)Molm-13 (Leukemia)>10[1]
K562 (Leukemia)>10[1]
4T1 (Breast Cancer)>10[1]
A549 (Lung Cancer)>10[1]
MAZ2 (a 1,3-benzodioxole derivative conjugated with an arsenical)Molm-13 (Leukemia)<1[1]
K562 (Leukemia)<1[1]
4T1 (Breast Cancer)<1[1]
A549 (Lung Cancer)<1[1]
Compound 5 (4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazide)A549 (Lung Adenocarcinoma)10.67 ± 1.53[2][3]
C6 (Glioma)4.33 ± 1.04[2][3]
Compound 1l (3-(Benzo[d][1][2]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide)LS180 (Colon Carcinoma)-[4]

Note: The 1,3-benzodioxole derivative alone (without conjugation to arsenicals) showed no anti-proliferation activity in one study.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the benzodioxole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of viable cells against the compound concentration.[5]

Signaling Pathway and Experimental Workflow

The anticancer activity of these compounds is often associated with the induction of apoptosis (programmed cell death). The workflow for evaluating anticancer efficacy typically involves in vitro cytotoxicity screening followed by mechanistic studies.

Experimental Workflow for Anticancer Evaluation cluster_workflow Experimental Workflow A Synthesis of 1,3-Benzodioxole Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Mechanistic Studies (e.g., Apoptosis Assays) C->D Proposed Apoptotic Pathway cluster_pathway Apoptosis Induction Compound 1,3-Benzodioxole Derivative Cell Cancer Cell Compound->Cell Inhibits proliferation Mitochondria Mitochondrial Stress Cell->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Mechanism of α-Amylase Inhibition cluster_mechanism Carbohydrate Digestion Starch Starch (Complex Carbohydrate) AlphaAmylase α-Amylase Starch->AlphaAmylase Digestion Glucose Glucose (Simple Sugar) AlphaAmylase->Glucose Compound 1,3-Benzodioxole Derivative Compound->AlphaAmylase Inhibition Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Logic for Antidiabetic Drug Discovery cluster_logic Drug Discovery Funnel A Synthesis of Carboxamide Derivatives B In Vitro α-Amylase Inhibition Assay A->B C Identify Potent Inhibitors (Low IC50) B->C D In Vivo Studies in Animal Models C->D E Lead Compound for Antidiabetic Drug D->E

References

Safety Operating Guide

Prudent Disposal of 1,3-Benzodioxole-5-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this guide, a specific, detailed Safety Data Sheet (SDS) for 1,3-Benzodioxole-5-carboxamide with comprehensive disposal instructions was not publicly available. The following procedures are based on general best practices for the disposal of laboratory chemicals and information for structurally similar compounds. This guidance should be used as a preliminary resource and must be supplemented by a formal hazard assessment by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for final approval of disposal protocols.

The responsible management and disposal of chemical reagents are fundamental to laboratory safety and environmental preservation. For researchers, scientists, and professionals in drug development, rigorous adherence to disposal protocols is a critical aspect of the experimental workflow. This guide provides essential safety and logistical information for the proper disposal of this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound should be treated as potentially hazardous.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a respirator is recommended.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved hazardous waste disposal program. Do not dispose of this chemical in standard laboratory trash or down the drain.[1]

  • Waste Identification and Segregation:

    • Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper or disposable lab equipment, in a dedicated, clearly labeled, and sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[2]

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (4847-94-3) and any known hazard information.

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are tightly closed to prevent leaks or spills.

    • Keep waste segregated from incompatible materials, such as strong oxidizing agents.[2]

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the waste contents.

III. Emergency Procedures for Spills

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Containment and Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled hazardous waste container.[1]

    • Use appropriate absorbent material for liquid spills.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[2]

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.[2]

IV. Disposal Workflow

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,3-Benzodioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1,3-Benzodioxole-5-carboxamide. The information is synthesized from safety data for structurally similar compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this chemical. All procedures should be conducted with caution and after a thorough risk assessment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure when handling this compound. Based on data for analogous compounds, which are anticipated to be harmful if swallowed, inhaled, or in contact with skin, the following PPE is recommended.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, which may cause irritation or toxic effects.[1][2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesPrevents accidental skin contact with the chemical.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes the inhalation of potentially toxic fumes or dust.[1][2][3]

Operational Plan: Handling Procedures

Proper handling and storage are vital for maintaining chemical stability and preventing accidental exposure.

Preparation:

  • Ensure a chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Confirm all necessary PPE is available and in good condition.

Handling:

  • Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Wear all recommended PPE, including a lab coat, safety goggles, and compatible gloves.[1][4]

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure laboratory safety.

Waste Collection:

  • Collect all waste material, including contaminated PPE and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.

  • Ensure the waste container is compatible with the chemical and is kept closed when not in use.

Disposal Procedure:

  • Dispose of chemical waste in accordance with local, state, and federal regulations.[1]

  • Do not dispose of the chemical down the drain or in general waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For small spills, use an inert absorbent material (e.g., sand, vermiculite), place it in a sealed container, and dispose of it as hazardous waste.

  • For large spills, contain the spill and prevent it from entering drains or waterways, and contact your EHS department immediately.[3]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Workflow for Safe Handling and Disposal

Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Verify Fume Hood Operation prep2 Check Emergency Equipment prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Dust/Aerosol handle1->handle2 spill Spill Response handle1->spill exposure First Aid handle1->exposure handle3 Wash Hands After Use handle2->handle3 disp1 Collect in Labeled Container handle3->disp1 disp2 Follow Institutional Protocols disp1->disp2

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.